neurogranin
Description
Propriétés
Numéro CAS |
132654-77-4 |
|---|---|
Formule moléculaire |
C6H9N3 |
Origine du produit |
United States |
Foundational & Exploratory
The Role of Neurogranin in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurogranin (Ng), a postsynaptic protein abundant in the cerebral cortex and hippocampus, plays a critical role in the molecular mechanisms underpinning synaptic plasticity, learning, and memory. This guide provides an in-depth analysis of this compound's function, focusing on its interaction with calmodulin (CaM) and its subsequent influence on the signaling pathways that govern long-term potentiation (LTP) and long-term depression (LTD). By acting as a calcium-sensitive "gatekeeper" for CaM, this compound modulates the activity of key downstream effectors, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and calcineurin. This targeted regulation of CaM availability makes this compound a pivotal player in setting the threshold for synaptic modification and a potential therapeutic target for neurological disorders characterized by synaptic dysfunction.
Core Function: A Calmodulin Reservoir
This compound's primary function revolves around its ability to bind to the calcium-free form of calmodulin (apoCaM).[1] In the resting neuron, where intracellular calcium levels are low, this compound sequesters CaM, keeping its free concentration minimal.[2] This sequestration prevents CaM from activating its downstream targets.
Upon synaptic activity and the influx of calcium through N-methyl-D-aspartate receptors (NMDARs), the elevated intracellular calcium concentration leads to the dissociation of CaM from this compound.[3] This release of CaM, now in its calcium-bound state (Ca2+/CaM), allows it to interact with and activate a cascade of downstream signaling molecules crucial for synaptic plasticity.[3]
Modulation of Synaptic Plasticity: LTP and LTD
This compound plays a crucial role in bidirectional synaptic plasticity, influencing both LTP and LTD.
Long-Term Potentiation (LTP)
This compound is essential for the induction of LTP.[4] By concentrating CaM in dendritic spines, this compound ensures a readily available pool of this critical signaling molecule upon synaptic stimulation.[5] The release of CaM following calcium influx leads to the activation of CaMKII, a key enzyme for LTP induction.[2] Activated CaMKII phosphorylates various substrates, including AMPA receptors, leading to their insertion into the postsynaptic membrane and an increase in synaptic strength.[6] Studies have shown that overexpression of this compound enhances synaptic strength in an LTP-like manner, while its knockdown blocks LTP induction.[3]
Long-Term Depression (LTD)
The influence of this compound on LTD is more nuanced. By sequestering CaM, this compound can limit the activation of calcineurin, a phosphatase required for LTD.[2] Computational models suggest that at low-frequency calcium spikes, this compound inhibits the onset of LTD by limiting calcineurin activation.[2] However, at intermediate frequencies, it may facilitate LTD.[2] Overexpression of this compound has been shown to augment the threshold for LTD induction.[7]
Signaling Pathways
The central role of this compound in synaptic plasticity is mediated through its influence on the CaM-CaMKII and CaM-calcineurin signaling pathways.
References
- 1. Pull-down of calmodulin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates Ca2+/calmodulin-dependent kinase II by suppressing calcineurin activity at specific calcium spike frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical analysis of the dynamics of calmodulin interactions with this compound and Ca2+/calmodulin‐dependent kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Targets Calmodulin and Lowers the Threshold for the Induction of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound Regulates Metaplasticity - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Neurogranin in Orchestrating Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental cellular mechanism underlying learning and memory. The intricate signaling cascades that govern LTP are tightly regulated by a symphony of molecular players. Among these, the postsynaptic protein Neurogranin (Ng) has emerged as a critical modulator, fine-tuning the calcium signaling pathways that are essential for the induction and expression of LTP. This technical guide provides an in-depth exploration of the multifaceted role of this compound in LTP, detailing its molecular interactions, the impact of its phosphorylation, and the experimental evidence that has elucidated its function. We present a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience and drug development.
Introduction
This compound (also known as RC3) is a 78-amino acid, neuron-specific protein that is highly expressed in the dendritic spines of the hippocampus and cerebral cortex, key brain regions for learning and memory.[1][2] Its primary known function is to bind to the calcium-free form of calmodulin (apo-CaM), a ubiquitous and essential calcium-binding protein.[3][4] This interaction places this compound in a strategic position to regulate the availability of CaM, a key transducer of calcium signals that activates a plethora of downstream effectors, most notably Calcium/Calmodulin-dependent protein kinase II (CaMKII), a cornerstone of LTP induction.[5][6]
This guide will delve into the molecular mechanisms by which this compound influences LTP, focusing on:
-
The dynamic interplay between this compound, Calmodulin, and calcium ions.
-
The regulatory role of Protein Kinase C (PKC)-mediated phosphorylation of this compound.
-
The consequences of this compound knockout and overexpression on synaptic plasticity.
-
The integration of this compound into the broader signaling network of LTP.
The this compound-Calmodulin Switch: A Calcium-Sensitive Regulator
At basal intracellular calcium concentrations, this compound sequesters apo-CaM, effectively acting as a reservoir for this crucial signaling molecule.[7][8] Upon the influx of calcium through NMDA receptors during synaptic activity, the increased calcium concentration leads to the dissociation of CaM from this compound.[1][4] This release of CaM allows it to bind with calcium and subsequently activate downstream targets like CaMKII.[9][10]
The binding affinity of this compound for Calmodulin is modulated by calcium. While it binds strongly to apo-CaM, the affinity is reduced in the presence of calcium, facilitating the release of CaM when and where it is needed for synaptic strengthening.[4][11]
The Role of Phosphorylation: Fine-Tuning the Synaptic Response
This compound is a prominent substrate for Protein Kinase C (PKC), another key enzyme in the LTP signaling cascade.[1][6] Phosphorylation of this compound at Serine 36 significantly reduces its affinity for apo-CaM.[3] This phosphorylation event is crucial for maximal LTP expression.[1][12]
LTP-inducing stimuli trigger the activation of PKC, which then phosphorylates this compound.[3] This phosphorylation prevents the rapid re-binding of CaM to this compound, thereby prolonging the availability of Ca2+/CaM to activate CaMKII and other downstream effectors.[1] This sustained activation is thought to be necessary for the full expression of LTP.[1][7] Studies using a non-phosphorylatable mutant of this compound (Ng-SA) have shown a significantly reduced magnitude of LTP, highlighting the importance of this regulatory step.[1] Conversely, a phosphomimetic mutant (Ng-SD) that cannot bind CaM abolishes LTP induction altogether.[1]
Quantitative Data on this compound's Role in LTP
The following tables summarize key quantitative findings from studies investigating the role of this compound in LTP.
| Experimental Condition | LTP Measurement | Result | Reference |
| This compound Knockout (Ng-/-) Mice | |||
| High-Frequency Stimulation (100 Hz, 1s) | Field EPSP Slope | 106 ± 0.5% of baseline | [13] |
| Wild-Type (Ng+/+) Mice (Control) | Field EPSP Slope | 143.4 ± 0.7% of baseline | [13] |
| This compound Phosphorylation Mutants | |||
| Uninfected Control Neurons | Paired Stimulation (3 Hz, 1.5 min) | 207.9 ± 22.6% of baseline | [1] |
| Ng-SA (non-phosphorylatable) Expressing Neurons | Paired Stimulation (3 Hz, 1.5 min) | 140.1 ± 15.8% of baseline | [1] |
| Ng-SD (phosphomimetic) Expressing Neurons | Paired Stimulation (3 Hz, 1.5 min) | No significant potentiation | [1] |
| This compound Overexpression | |||
| Control Uninfected Neurons | Paired Stimulation (3 Hz, 1.5 min, -20mV depolarization) | Modest LTP | [5] |
| GFP-Ng Expressing Neurons | Paired Stimulation (3 Hz, 1.5 min, -20mV depolarization) | Robust LTP (higher than control) | [5] |
| Parameter | Value | Condition | Reference |
| This compound Concentration | |||
| Hippocampus (Ng+/+ mice) | ~160-370 pmol/mg | Adult | [13] |
| Hippocampus (Ng+/- mice) | ~70-230 pmol/mg | Adult | [13] |
| CaMKII Activity | |||
| Basal Activated CaMKII | ~60% of wild-type | Ng-/- mice | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's role in the LTP signaling cascade.
Caption: Workflow for an electrophysiological LTP experiment.
Caption: Logical relationship between this compound and LTP induction.
Detailed Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to investigate the role of this compound in LTP.
Whole-Cell Patch-Clamp Recording in Rat Hippocampal Slices
Objective: To measure synaptic transmission and plasticity (LTP) in individual neurons.
Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate a young adult rat (e.g., P21-P28).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) slicing solution containing (in mM): 110 choline chloride, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 25 D-glucose, 11.6 ascorbic acid, and 3.1 pyruvic acid.[9]
-
Cut 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with standard aCSF (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 25 D-glucose) oxygenated with 95% O₂/5% CO₂ and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.[9][14]
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass (resistance 3-5 MΩ) and fill with an internal solution containing (in mM): 115 Cs-methanesulfonate, 20 CsCl, 10 HEPES, 2.5 MgCl₂, 4 Na₂ATP, 0.4 Na₃GTP, 10 Na-phosphocreatine, and 0.6 EGTA; pH adjusted to 7.25 with CsOH.[5]
-
Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.
-
Record excitatory postsynaptic currents (EPSCs) in voltage-clamp mode, holding the neuron at -70 mV.
-
-
LTP Induction:
-
Place a stimulating electrode in the Schaffer collateral pathway.
-
Record baseline EPSCs every 20 seconds for 10-20 minutes.
-
Induce LTP using a pairing protocol: depolarize the postsynaptic neuron to 0 mV while stimulating the presynaptic fibers at 3 Hz for 90 seconds (270 pulses).[1][7] Alternatively, use a high-frequency stimulation (HFS) protocol: one or more trains of 100 Hz for 1 second.[6][13]
-
Continue recording EPSCs for at least 30-60 minutes post-induction to assess the magnitude and stability of LTP.
-
Sindbis Virus-Mediated Gene Expression
Objective: To overexpress wild-type or mutant this compound in hippocampal neurons.
Protocol:
-
Virus Production:
-
Subclone the gene of interest (e.g., GFP-tagged this compound) into a Sindbis virus expression vector.
-
Linearize the plasmid and in vitro transcribe infectious viral RNA.
-
Electroporate the viral RNA into baby hamster kidney (BHK) cells.
-
Harvest the virus-containing supernatant after 24-48 hours and titer the virus.[15][16]
-
-
Infection of Hippocampal Slices:
Site-Directed Mutagenesis of this compound
Objective: To create non-phosphorylatable (e.g., S36A) or phosphomimetic (e.g., S36D) mutants of this compound.
Protocol:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.[17][18]
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the plasmid containing the wild-type this compound cDNA as a template.
-
Use a low number of cycles (12-18) to minimize the chance of secondary mutations.[18]
-
-
Digestion of Parental DNA:
-
Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact.[19]
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed colonies and verify the mutation by DNA sequencing.[19]
-
Post-embedding Immunogold Electron Microscopy
Objective: To determine the subcellular localization of this compound and Calmodulin in dendritic spines.
Protocol:
-
Tissue Fixation and Embedding:
-
Ultrathin Sectioning: Cut 70-90 nm thick sections using an ultramicrotome and mount them on nickel grids.[3]
-
Immunolabeling:
-
Imaging:
-
Examine the sections using a transmission electron microscope.
-
Quantify the density and distribution of gold particles within dendritic spines.[11]
-
CaMKII Activity Assay
Objective: To measure the activity of CaMKII in brain tissue lysates.
Protocol:
-
Tissue Homogenization:
-
Homogenize hippocampal tissue in a buffer containing protease and phosphatase inhibitors.
-
Centrifuge to remove cellular debris and collect the supernatant.
-
-
Kinase Assay:
-
A non-radioactive method can be employed using HPLC-MS to measure the phosphorylation of a specific CaMKII substrate peptide, such as autocamtide-2 (AC-2).[20]
-
Incubate the tissue lysate with AC-2, ATP, and a buffer containing calcium and calmodulin.
-
Stop the reaction and analyze the amount of phosphorylated AC-2 (PAC-2) and remaining AC-2 by HPLC-MS.[20]
-
Alternatively, Western blotting can be used to measure the autophosphorylation of CaMKII at Threonine 286, which is an indicator of its activation state.[21][22]
-
Conclusion and Future Directions
This compound plays a crucial and nuanced role in the regulation of long-term potentiation. By acting as a calcium-sensitive "gatekeeper" for Calmodulin, and through the fine-tuning of its function by PKC-mediated phosphorylation, this compound ensures that the downstream signaling machinery for LTP is engaged appropriately in response to synaptic activity. The quantitative data from knockout, overexpression, and mutagenesis studies consistently underscore its importance in setting the threshold for synaptic plasticity.
The detailed experimental protocols provided in this guide offer a roadmap for researchers seeking to further unravel the complexities of this compound's function. Future research in this area could focus on:
-
Investigating the role of this compound in other forms of synaptic plasticity, such as long-term depression (LTD).
-
Exploring the potential of targeting the this compound-Calmodulin interaction for the development of cognitive enhancers or therapeutics for neurological disorders associated with synaptic dysfunction.
-
Elucidating the precise spatiotemporal dynamics of this compound phosphorylation and its interaction with Calmodulin in living neurons during LTP induction using advanced imaging techniques.
A deeper understanding of the molecular choreography orchestrated by this compound will undoubtedly provide valuable insights into the fundamental mechanisms of learning and memory and may pave the way for novel therapeutic strategies for a range of cognitive disorders.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. This compound is locally concentrated in rat cortical and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Post-embedding Immunogold Labeling of Synaptic Proteins in Hippocampal Slice Cultures [jove.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. This compound Targets Calmodulin and Lowers the Threshold for the Induction of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as an important regulator in swimming training to improve the spatial memory dysfunction of mice with chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound phosphorylation fine-tunes long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the this compound Concentrated in Spines in the Induction of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post-embedding Immunogold labeling of synaptic proteins in hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review of Post-embedding Immunogold Methods for the Study of Neuronal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-embedding Immunogold Labeling of Synaptic Proteins in Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 15. The Effects of Sindbis Viral Vectors on Neuronal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Site-Directed Mutagenesis [protocols.io]
- 18. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 19. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 20. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Visualizing CaMKII and CaM activity: a paradigm of compartmentalized signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Neurogranin Gene Expression in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogranin (NRGN) is a 78-amino acid, calmodulin-binding protein predominantly expressed in the dendritic spines of neurons in specific regions of the telencephalon, including the cerebral cortex, hippocampus, and striatum.[1] As a key player in synaptic plasticity, this compound is integral to the molecular machinery underpinning learning and memory. Its expression levels and post-translational modifications are tightly regulated and have been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably Alzheimer's disease. This technical guide provides a comprehensive overview of this compound gene expression, its role in critical signaling pathways, and detailed protocols for its study.
Data Presentation: Quantitative Analysis of this compound Expression
The quantification of this compound expression is crucial for understanding its physiological roles and its alterations in disease. While a comprehensive, directly comparable quantitative dataset for this compound expression across all brain regions, developmental stages, and neurological disorders is not available in a single unified format, this section summarizes the existing data from various sources.
Table 1: this compound (NRGN) mRNA Expression in Different Human Brain Regions
The following table summarizes the relative mRNA expression levels of NRGN in various regions of the human brain, based on data from the Human Protein Atlas. The expression is reported in normalized Transcripts Per Million (nTPM).
| Brain Region | nTPM (consensus) | Expression Level |
| Cerebral Cortex | 302.3 | High |
| Hippocampal formation | 289.5 | High |
| Amygdala | 238.7 | High |
| Basal Ganglia | 210.1 | High |
| Thalamus | 35.6 | Medium |
| Hypothalamus | 25.9 | Low |
| Midbrain | 15.4 | Low |
| Pons and Medulla | 8.7 | Low |
| Cerebellum | 5.2 | Very Low |
Data Source: The Human Protein Atlas.[2][3] The nTPM values are based on a consensus dataset combining data from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project.
Table 2: Alterations in this compound Levels in Neurological Disorders
This table summarizes findings on this compound protein levels in brain tissue and cerebrospinal fluid (CSF) in various neurological conditions compared to healthy controls.
| Disorder | Analyte & Source | Change vs. Controls | Key Findings & Citations |
| Alzheimer's Disease (AD) | CSF this compound | Increased | Consistently elevated in AD and mild cognitive impairment (MCI) compared to controls.[1][4][5][6][7] Levels correlate with cognitive decline and predict progression from MCI to AD.[1][7] |
| Brain Tissue this compound | Decreased | Reduced levels in the cortex and hippocampus of AD patients.[1][8][9] | |
| Parkinson's Disease (PD) | CSF this compound | Decreased or Unchanged | Some studies report decreased levels in PD and PD with dementia (PDD) compared to controls and AD patients.[1] Others find no significant difference. |
| Frontotemporal Dementia (FTD) | CSF this compound | Unchanged | Generally no significant difference in CSF this compound levels compared to controls.[5] |
| Huntington's Disease (HD) | Brain Tissue NRGN mRNA | Decreased | NRGN is one of the most robustly downregulated genes in the caudate of HD patients.[1] |
| Traumatic Brain Injury (TBI) | Serum this compound | Increased | Significantly higher serum this compound levels in acute TBI patients compared to controls.[1] |
Signaling Pathways Involving this compound
This compound's primary function is to regulate the availability of calmodulin (CaM) in the postsynaptic density, thereby modulating calcium (Ca2+) signaling pathways crucial for synaptic plasticity.
This compound-Calmodulin Signaling Pathway
At basal intracellular Ca2+ concentrations, this compound binds to the apo-calmodulin (calcium-free form), sequestering it and preventing its interaction with other downstream effectors. Following neuronal stimulation and an influx of Ca2+, the affinity of this compound for calmodulin is reduced, leading to the release of calmodulin. The now free calmodulin can bind to Ca2+ and activate Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in the induction of long-term potentiation (LTP).
Regulation by Protein Kinase C (PKC)
This compound is a substrate for Protein Kinase C (PKC). Phosphorylation of this compound at Serine 36 by PKC significantly reduces its affinity for calmodulin, leading to the release of calmodulin even at low Ca2+ concentrations. This provides a mechanism for cross-talk between PKC-activating signaling pathways (e.g., through metabotropic glutamate receptors) and Ca2+/calmodulin-dependent pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of this compound gene expression. The following are generalized protocols for key experiments, which should be optimized for specific experimental conditions.
In Situ Hybridization for this compound mRNA
This protocol outlines the detection of NRGN mRNA in brain tissue sections.
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersion in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 14-20 µm thick cryosections and mount on charged glass slides.
-
-
Probe Synthesis:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for NRGN using in vitro transcription. A sense probe should be used as a negative control.
-
-
Hybridization:
-
Treat sections with proteinase K (10 µg/mL) for 10 minutes at 37°C to improve probe penetration.
-
Post-fix with 4% PFA for 5 minutes.
-
Acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes to reduce non-specific binding.
-
Dehydrate through a series of ethanol concentrations.
-
Apply the hybridization solution containing the DIG-labeled probe and incubate overnight at 65°C in a humidified chamber.
-
-
Washing and Detection:
-
Perform stringent washes in solutions containing formamide and SSC to remove unbound probe.
-
Block with a blocking solution (e.g., 2% Roche blocking reagent, 20% heat-inactivated sheep serum in MABT) for 1 hour.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash extensively with MABT.
-
Develop the color reaction using NBT/BCIP substrate until the desired signal intensity is reached.
-
Stop the reaction by washing in PBS.
-
Mount with an aqueous mounting medium.
-
Quantitative PCR (qPCR) for this compound mRNA
This protocol details the quantification of NRGN mRNA from brain tissue homogenates.[10]
-
RNA Extraction:
-
Homogenize brain tissue samples in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for NRGN, and a reference gene (e.g., GAPDH, ACTB).
-
Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
Perform the qPCR reaction in a real-time PCR cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Include a melt curve analysis at the end of the run for SYBR Green assays to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for NRGN and the reference gene in each sample.
-
Calculate the relative expression of NRGN using the ΔΔCt method.
-
Western Blotting for this compound Protein
This protocol describes the detection and quantification of this compound protein from brain tissue lysates.[11][12]
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a critical postsynaptic protein that fine-tunes synaptic strength and plasticity. Its expression is highly regulated and is altered in several neurological disorders, making it a molecule of significant interest for both basic research and as a potential therapeutic target and biomarker. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound in brain function and disease. The provided protocols, while comprehensive, should be adapted and optimized for specific experimental contexts to ensure reliable and reproducible results. Further research is needed to establish a more complete and standardized quantitative profile of this compound expression across the full spectrum of brain regions, developmental stages, and neurological conditions.
References
- 1. This compound: A Potential Biomarker of Neurological and Mental Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue expression of NRGN - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. NRGN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. This compound as a Reliable Biomarker for Synaptic Dysfunction in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebrospinal fluid this compound concentration in neurodegeneration: relation to clinical phenotypes and neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Neuronal Pentraxin Receptor as Synaptic Dysfunction Biomarkers in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic and Prognostic Utility of the Synaptic Marker this compound in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intact postsynaptic protein this compound is reduced in brain tissue from patients with familial and sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased CSF this compound concentration is specific to Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edenrcn.com [edenrcn.com]
- 11. Characterization of lysosomal proteins Progranulin and Prosaposin and their interactions in Alzheimer’s disease and aged brains: increased levels correlate with neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Neurogranin: A Biomarker for Synaptic Damage and Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Synaptic dysfunction and loss are early and core features of many neurodegenerative diseases, most notably Alzheimer's disease (AD), where they correlate more strongly with cognitive decline than the classical pathological hallmarks of amyloid plaques and neurofibrillary tangles. The identification of biomarkers that directly reflect this synaptic pathology is crucial for early diagnosis, patient stratification, and the development of synaptic-protective therapies. Neurogranin (Ng), a 78-amino acid, calmodulin-binding postsynaptic protein, has emerged as a leading cerebrospinal fluid (CSF) biomarker for synaptic damage. This guide provides a comprehensive overview of this compound's biological role, its utility as a biomarker, and detailed methodologies for its quantification.
Introduction to this compound
This compound is a neuron-specific protein predominantly expressed in the cerebral cortex and hippocampus, areas critical for memory and cognition.[1][2][3][4] It is highly concentrated in dendritic spines, the primary sites of excitatory synapses.[5] Functionally, this compound is a key player in the calcium/calmodulin signaling pathway, which is fundamental for synaptic plasticity, including long-term potentiation (LTP)—a cellular correlate of learning and memory.[2][3][6][7][8] In the event of synaptic degeneration, this compound is released into the CSF, and its elevated levels are increasingly recognized as a specific indicator of synaptic loss, particularly in the context of AD.[1][2][3][9][10]
The Role of this compound in Synaptic Signaling
This compound's primary function is to regulate the availability of calmodulin (CaM), a crucial calcium sensor in neurons.[2][6][11]
-
In a resting state (low intracellular Ca²⁺): this compound binds to apo-calmodulin (calcium-free CaM), effectively sequestering it at the postsynapse.[5][12] This prevents CaM from activating downstream signaling molecules.
-
During synaptic activity (high intracellular Ca²⁺): An influx of calcium into the dendritic spine, typically through NMDA receptors, leads to the dissociation of CaM from this compound.[12][13]
-
Downstream Activation: The now-free Ca²⁺/CaM complex can activate downstream effectors, most notably Calcium/Calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII is essential for inducing LTP and strengthening the synapse.[6][11][14]
-
PKC-mediated Regulation: this compound is also a substrate for Protein Kinase C (PKC). Phosphorylation of this compound by PKC at Serine-36 reduces its affinity for CaM, providing another layer of regulation.[5][15]
This dynamic interplay positions this compound as a critical modulator of synaptic strength and plasticity.
Quantitative Data: this compound in Neurodegenerative Diseases
Numerous studies have quantified CSF this compound levels across various neurological conditions. The most consistent finding is a specific and significant elevation in AD, which is evident even at the prodromal stage of mild cognitive impairment (MCI).[3][10][16][17]
| Disease/Condition | CSF this compound Finding | Key Observations & References |
| Alzheimer's Disease (AD) | Significantly Increased | Levels are elevated compared to healthy controls (HC) and other dementias.[1][9][18] Correlates with cognitive decline and future brain atrophy.[1][3] Predictive of progression from MCI to AD dementia.[10][16][17] |
| Mild Cognitive Impairment (MCI) | Increased (especially in those who progress to AD) | Higher baseline levels are found in MCI patients who later convert to AD compared to stable MCI patients.[10][16][17] |
| Frontotemporal Dementia (FTD) | No Significant Change | Levels are typically similar to healthy controls, aiding in the differential diagnosis with AD.[18][19] |
| Dementia with Lewy Bodies (DLB) | No Significant Change | Levels are generally not elevated compared to controls.[16][18] |
| Parkinson's Disease (PD) | No Significant Change / Reduced | Most studies report levels similar to or lower than controls.[18][19] |
| Creutzfeldt-Jakob Disease (CJD) | Significantly Increased | Some studies report very high levels, potentially reflecting rapid and widespread synaptic damage.[19][20] |
| Healthy Controls (HC) | Baseline Levels | Provides the reference range for comparison with pathological states.[1][18] |
Experimental Protocols for this compound Measurement
Accurate quantification of this compound requires robust and standardized analytical methods. The primary techniques employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).
Pre-analytical Considerations: CSF Collection and Handling
Variability in pre-analytical procedures is a major source of error in biomarker studies.[21][22] Adherence to a standardized protocol is critical.
-
Collection: CSF should be collected via lumbar puncture into low protein binding polypropylene tubes.[23][24][25] Standardizing the volume of CSF collected (e.g., 10-12 mL) is recommended.[22]
-
Processing: Centrifuge CSF within 1-2 hours of collection (e.g., at 2000 x g for 10 minutes at 4°C or room temperature) to remove cells and other contaminants.
-
Aliquoting and Storage: Immediately after centrifugation, the supernatant should be aliquoted into fresh low protein binding polypropylene tubes and frozen at -80°C until analysis.[26] Avoid repeated freeze-thaw cycles.[27]
-
Additives: The addition of detergents like Tween-20 is generally not recommended for routine collection, as it can interfere with certain assay platforms, particularly mass spectrometry.[23][24]
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying CSF this compound.[1][20][28] Several commercial kits are available.
Principle: A capture antibody specific to this compound is coated onto the wells of a microplate. When the CSF sample is added, this compound binds to this antibody. A second, enzyme-conjugated detection antibody is then added, which binds to a different epitope on the captured this compound, forming a "sandwich". Finally, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent), the intensity of which is proportional to the amount of this compound in the sample.
Detailed Methodology (Representative Protocol):
-
Plate Coating: A 96-well microplate is pre-coated with a monoclonal capture antibody (e.g., Ng7).[29]
-
Sample Incubation: Thaw CSF samples, controls, and calibrators on ice. Add 100 µL of each to the appropriate wells. Incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Washing: Wash the plate multiple times (e.g., 4x with 350 µL/well of PBS-Tween) to remove unbound material.[28]
-
Detection Antibody: Add the biotinylated monoclonal detection antibody and incubate to allow binding to the captured this compound.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark for signal development.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Calculate this compound concentrations by interpolating the sample absorbance values from a standard curve generated using recombinant this compound calibrators.[28]
Method 2: Mass Spectrometry (MS)
MS-based methods offer high specificity and the ability to identify and quantify specific C-terminal fragments of this compound, which may be particularly relevant to disease pathology.[9][29] These methods often require an initial immunoaffinity enrichment step due to the low abundance of this compound in CSF.
Principle (Hybrid Immunoaffinity-MS, HI-MS): this compound and its fragments are first captured from the CSF using specific antibodies coupled to magnetic beads. After washing, the captured proteins are eluted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer separates ions based on their mass-to-charge ratio, and fragmentation patterns are used to identify and quantify specific peptides.
Detailed Methodology (Representative Protocol):
-
Immuno-enrichment:
-
Couple anti-neurogranin antibodies (e.g., Ng2) to magnetic beads.
-
Incubate the antibody-bead conjugate with the CSF sample to capture this compound.
-
Use a magnetic rack to separate the beads from the CSF. Wash the beads several times to remove non-specifically bound proteins.
-
Elute the captured this compound from the beads using a low-pH buffer (e.g., 0.1% formic acid).[29][30]
-
-
Sample Preparation for MS:
-
(Optional, for "bottom-up" proteomics) Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the protein into smaller peptides with trypsin.[30]
-
-
Liquid Chromatography (LC) Separation:
-
Mass Spectrometry (MS/MS) Analysis:
-
The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The instrument performs a full scan to measure the mass-to-charge ratio of the intact peptides (MS1).
-
Selected peptides are then fragmented (e.g., by collision-induced dissociation), and the masses of the resulting fragment ions are measured (MS2).
-
The resulting MS/MS spectra are matched against a protein database to identify the peptide sequences.
-
-
Quantification: Quantification is typically achieved by measuring the area under the curve of the extracted ion chromatogram for specific this compound peptides. Stable isotope-labeled peptides are often used as internal standards for absolute quantification.
Conclusion and Future Directions
This compound has been robustly established as a specific and sensitive CSF biomarker for synaptic damage, particularly in Alzheimer's disease.[3][10] Its measurement can aid in early and differential diagnosis, predict disease progression, and serve as a pharmacodynamic marker in clinical trials targeting synaptic health.[7][10][16][31]
Future efforts must focus on the complete global standardization of pre-analytical and analytical protocols to ensure comparability of results across different laboratories and cohorts.[1][25] Further research into specific this compound fragments and its post-translational modifications may yield even more precise information about the underlying pathological processes.[32][33] As the field moves towards therapies aimed at preserving synaptic integrity, this compound is poised to become an indispensable tool in the development and monitoring of next-generation treatments for neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound in Alzheimer's Disease: Roles in synaptic function, pathology, and potential as a diagnostic biomarker [aimspress.com]
- 3. This compound as a Reliable Biomarker for Synaptic Dysfunction in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Potential Biomarker of Neurological and Mental Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound and synaptic plasticity balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: A Potential Biomarker of Neurological and Mental Diseases [frontiersin.org]
- 8. imrpress.com [imrpress.com]
- 9. This compound in cerebrospinal fluid as a marker of synaptic degeneration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a Cerebrospinal Fluid Biomarker for Synaptic Loss in Symptomatic Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of the this compound Concentrated in Spines in the Induction of Long-Term Potentiation | Journal of Neuroscience [jneurosci.org]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound stimulates Ca2+/calmodulin-dependent kinase II by suppressing calcineurin activity at specific calcium spike frequencies | PLOS Computational Biology [journals.plos.org]
- 14. This compound enhances synaptic strength through its interaction with calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions between this compound and calmodulin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A meta-analysis on CSF this compound levels for the diagnosis of Alzheimer's disease and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cerebrospinal fluid this compound: relation to cognition and neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. The Diagnostic Value of Cerebrospinal Fluid this compound in Neurodegenerative Diseases [mdpi.com]
- 20. This compound as biomarker in CSF is non-specific to Alzheimer's disease dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Preanalytical Confounding Factors in the Analysis of Cerebrospinal Fluid Biomarkers for Alzheimer’s Disease: The Issue of Diurnal Variation [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of this compound trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of this compound trunc P75, α-synuclein, and total tau in combination with Aβ(1-42)/Aβ(1-40) [pubmed.ncbi.nlm.nih.gov]
- 25. The impact of preanalytical variables on measuring cerebrospinal fluid biomarkers for Alzheimer's disease diagnosis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CSF this compound levels as a biomarker in Alzheimer’s disease and frontotemporal lobar degeneration: a cross-sectional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pure.rug.nl [pure.rug.nl]
- 28. Cerebrospinal fluid this compound concentration in neurodegeneration: relation to clinical phenotypes and neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Characterization of the postsynaptic protein this compound in paired cerebrospinal fluid and plasma samples from Alzheimer’s disease patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Alzheimer-associated cerebrospinal fluid fragments of this compound are generated by Calpain-1 and prolyl endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 31. New Data Presented at the Clinical Trials on Alzheimer’s Disease (CTAD) Conference 2025 Confirms Pharmacological Effect of LEQEMBI® (lecanemab-irmb) on Neurotoxic Aβ Protofibrils in CSF | Biogen [investors.biogen.com]
- 32. The intact postsynaptic protein this compound is reduced in brain tissue from patients with familial and sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Cerebrospinal Fluid Neurogranin: A Synaptic Biomarker for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Synaptic dysfunction is an early and central feature of AD, strongly correlating with cognitive decline.[1][2] This has driven the search for biomarkers that can accurately reflect synaptic damage. Cerebrospinal fluid (CSF) neurogranin (Ng), a postsynaptic protein, has emerged as a promising biomarker for synaptic integrity and its loss in AD.[1][3][4] This guide provides a comprehensive overview of CSF this compound as an AD biomarker, including its biological role, quantitative data from clinical studies, detailed experimental protocols, and its utility in research and drug development.
This compound is a 78-amino acid, calmodulin-binding protein predominantly expressed in the dendritic spines of excitatory neurons in the hippocampus and cerebral cortex, brain regions significantly affected in AD.[1][5][6] It plays a crucial role in synaptic plasticity, particularly in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][4][7] In the absence of calcium, this compound binds to calmodulin (CaM), and its phosphorylation by protein kinase C (PKC) reduces this binding.[5] This regulation of calmodulin availability is critical for downstream signaling pathways, including the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which is essential for LTP.[1] Elevated levels of this compound in the CSF are believed to reflect synaptic damage and degeneration, making it a valuable tool for studying AD pathogenesis and for use in clinical trials.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating CSF this compound levels in Alzheimer's disease and its correlation with other biomarkers and cognitive outcomes.
Table 1: CSF this compound Concentrations Across Diagnostic Groups
| Diagnostic Group | CSF this compound Concentration (pg/mL) | Key Findings | Citations |
| Alzheimer's Disease (AD) | Significantly higher than healthy controls and other dementias.[10][11][12] Median levels reported as 2381 pg/mL (IQR: 1651-3416).[13] | Consistently elevated in AD, suggesting specificity.[12] | [10][11][12][13] |
| Mild Cognitive Impairment (MCI) | Higher than healthy controls.[8][11] MCI patients who progress to AD have significantly higher levels than stable MCI patients.[9][11] | Elevated levels in MCI suggest it is an early marker of synaptic dysfunction.[14] | [8][9][11][14] |
| Healthy Controls (CN) | Lower than AD and MCI groups.[8][10] Median levels reported as 1712 pg/mL (IQR: 1206-2724).[13] | Baseline for comparison. | [8][10][13] |
| Other Dementias (FTD, LBD) | Generally not elevated compared to controls, and significantly lower than in AD.[11][14] | Supports the specificity of elevated CSF this compound for AD pathophysiology. | [11][14] |
IQR: Interquartile Range, FTD: Frontotemporal Dementia, LBD: Lewy Body Dementia.
Table 2: Correlation of CSF this compound with Core AD Biomarkers and Clinical Outcomes
| Correlate | Correlation with CSF this compound | Significance | Citations |
| CSF Total Tau (t-tau) | Strong positive correlation. | Reflects a link between synaptic damage and overall neurodegeneration. | [8][10][13] |
| CSF Phosphorylated Tau (p-tau) | Strong positive correlation. | Suggests a relationship between synaptic dysfunction and tau pathology. | [8][10][13] |
| CSF Amyloid-Beta 42 (Aβ42) | No consistent correlation in AD patients, but a negative correlation may exist in MCI.[8][10] | The relationship with Aβ pathology is complex and may be stage-dependent. | [8][10] |
| Cognitive Decline | High baseline CSF Ng levels are associated with future cognitive decline and predict progression from MCI to AD.[8][9][14] | Highlights its prognostic value. | [8][9][14][15] |
| Brain Atrophy | Correlates with brain atrophy, particularly hippocampal volume loss in MCI.[8][16] | Links synaptic damage to structural brain changes. | [8][16] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways involving this compound, the experimental workflow for its measurement, and its relationship with Alzheimer's disease pathology.
Experimental Protocols
Cerebrospinal Fluid Collection and Processing
Standardized pre-analytical handling of CSF is crucial for reliable biomarker measurement.[17][18]
-
Collection: CSF is typically collected via lumbar puncture in the morning after overnight fasting.[17] The use of low protein binding polypropylene tubes is recommended to minimize analyte adsorption.[17][18] The first few milliliters of CSF are often discarded to avoid contamination.
-
Processing: Within 20 minutes of collection, the CSF should be centrifuged at 2000 x g for 10 minutes at room temperature to pellet any cellular components.[17]
-
Aliquoting and Storage: The clear supernatant is then carefully transferred into fresh low protein binding polypropylene microtubes and immediately frozen and stored at -80°C until analysis.[17][19] It is recommended to minimize the number of freeze-thaw cycles.[19]
This compound Quantification by ELISA
Commercial and in-house enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantification of this compound in CSF.[4][19][20] The following is a generalized protocol based on commercially available kits.
-
Plate Preparation: Antibody-coated microtiter plates are brought to room temperature. If not pre-coated, plates are coated with a capture antibody, typically a monoclonal anti-neurogranin antibody.[20]
-
Sample and Standard Incubation: CSF samples (undiluted), along with calibrators (recombinant this compound protein) and controls, are added to the wells.[19][20] A biotinylated detection antibody is also added.[19] The plate is then incubated, for instance, for 180 minutes at room temperature.[19]
-
Washing: The wells are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound components.[20]
-
Enzyme Conjugate Incubation: A streptavidin-peroxidase enzyme conjugate is added to each well and incubated for a specified time (e.g., 30 minutes at room temperature).[19] This binds to the biotinylated detection antibody.
-
Substrate Reaction: After another wash step, a chromogen/substrate solution (e.g., TMB) is added to the wells and incubated in the dark (e.g., for 30 minutes at room temperature).[19] The peroxidase enzyme catalyzes a color change.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to each well to halt the color development.
-
Data Acquisition: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation of Results: A standard curve is generated by plotting the optical density values of the calibrators against their known concentrations. The this compound concentration in the CSF samples is then interpolated from this standard curve.[19]
Conclusion and Future Directions
CSF this compound is a valuable biomarker that reflects synaptic dysfunction and degeneration in Alzheimer's disease.[4] Its levels are specifically elevated in AD and can predict cognitive decline and disease progression.[8][12] The standardized measurement of CSF this compound, in conjunction with core AD biomarkers, can enhance diagnostic accuracy and aid in patient stratification for clinical trials.[4][11] For drug development professionals, CSF this compound serves as a pharmacodynamic biomarker to assess the effects of therapeutic interventions on synaptic integrity. Future research should continue to standardize measurement protocols and further explore its utility in differentiating AD from other neurodegenerative diseases and in monitoring treatment response in the context of emerging anti-amyloid and other disease-modifying therapies.[4]
References
- 1. imrpress.com [imrpress.com]
- 2. Cerebrospinal fluid biomarker panel for synaptic dysfunction in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. This compound as a Reliable Biomarker for Synaptic Dysfunction in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CSF this compound levels as a biomarker in Alzheimer’s disease and frontotemporal lobar degeneration: a cross-sectional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in Alzheimer's Disease: Roles in synaptic function, pathology, and potential as a diagnostic biomarker [aimspress.com]
- 8. Association of cerebrospinal fluid this compound levels with cognition and neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a Cerebrospinal Fluid Biomarker for Synaptic Loss in Symptomatic Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerebrospinal Fluid this compound as a Biomarker of Neurodegenerative Diseases: A Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A meta-analysis on CSF this compound levels for the diagnosis of Alzheimer's disease and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased CSF this compound concentration is specific to Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as a Cerebrospinal Fluid Biomarker for Synaptic Loss in Symptomatic Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The prognostic utility of CSF this compound in predicting future cognitive decline in the Alzheimer's disease continuum: A systematic review and meta-analysis with narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diagnostic and Prognostic Utility of the Synaptic Marker this compound in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of this compound trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of this compound trunc P75, α-synuclein, and total tau in combination with Aβ(1-42)/Aβ(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. euroimmun.es [euroimmun.es]
- 20. Cerebrospinal fluid this compound concentration in neurodegeneration: relation to clinical phenotypes and neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of Neurogranin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogranin (Ng), also known as RC3, is a 78-amino acid, neuron-specific postsynaptic protein integral to synaptic plasticity and long-term potentiation (LTP).[1] As a member of the calpacitin family, its primary function revolves around the regulation of calmodulin (CaM) availability in dendritic spines. Structurally, this compound is an intrinsically disordered protein (IDP), a characteristic that facilitates its dynamic interactions and regulatory roles.[2] Its interaction with CaM is exquisitely sensitive to intracellular calcium levels and phosphorylation by Protein Kinase C (PKC), placing it at a critical nexus of synaptic signaling. Dysregulation of this compound is increasingly recognized as a key factor in the pathophysiology of neurodegenerative disorders, particularly Alzheimer's disease, making it a significant biomarker and a potential target for therapeutic intervention.[3] This guide provides an in-depth examination of the structural biology of this compound, its quantitative interaction dynamics, the experimental methodologies used for its study, and its role in cellular signaling pathways.
Molecular Structure of this compound
This compound is a small (7.5 kDa) protein that lacks a stable tertiary structure in its unbound state, a hallmark of intrinsically disordered proteins.[2][4] This inherent flexibility is crucial for its function, allowing it to adopt specific conformations upon binding to its partners. The most critical functional domain of this compound is a centrally located IQ motif (residues 29-47), which shares homology with other CaM-binding proteins like neuromodulin (GAP-43).[5]
The key features of the this compound sequence are:
-
N-Terminal Region: An acidic sequence just N-terminal to the IQ motif plays a critical role in modulating the calcium-binding properties of CaM.[6]
-
IQ Motif (AAAKIQASFRGHMARKKIK): This conserved motif is the primary site for both CaM binding and phosphorylation by Protein Kinase C (PKC).[5][7] The binding of CaM and phosphorylation are mutually exclusive events.[5] The serine residue at position 36 (Ser36) within this motif is the specific site of PKC phosphorylation.[5]
-
C-Terminal Region: A glycine-rich C-terminal region is thought to make contacts with the N-terminal domain of CaM.[2]
While no high-resolution structure of full-length, unbound this compound exists due to its disordered nature, a crystal structure of its IQ peptide in complex with CaM has been solved (PDB ID: 4E50), providing critical insights into the binding interface.[8] Computational models, such as those from AlphaFold, predict the likely transient structures of the full-length protein.[9]
Interaction with Calmodulin (CaM)
The central function of this compound is to act as a "calmodulin reservoir," regulating CaM's availability to interact with downstream targets.[5] This interaction is tightly regulated by intracellular calcium concentration.
-
In Low Calcium (Apo-CaM): At basal, low calcium levels, this compound binds tightly to calcium-free calmodulin (apo-CaM).[1] This sequesters CaM, preventing it from activating its target enzymes.
-
In High Calcium (Ca2+-CaM): Following a neuronal stimulus that causes an influx of calcium, Ca2+ binds to CaM. This binding weakens the affinity of the this compound-CaM interaction by a factor of 2-3, leading to the release of Ca2+/CaM.[6] The released Ca2+/CaM is then free to activate downstream targets like Ca2+/calmodulin-dependent protein kinase II (CaMKII).[10]
This compound makes contacts with both the N- and C-terminal domains of calmodulin.[2][6] This interaction not only sequesters CaM but also actively modulates CaM's own properties, inducing a more than 10-fold decrease in the affinity of the C-terminal domain of CaM for Ca2+ and increasing the Ca2+ dissociation rate.[6] This suggests this compound fine-tunes the calcium sensitivity of the signaling apparatus.
Quantitative Data: this compound-Calmodulin Interaction
The biophysical parameters of the this compound-calmodulin interaction have been characterized by various techniques, including Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
| Parameter | Condition | Value | Method | Reference |
| Binding Affinity (Kd) | Ng binding to apoCaM | 139 nM | ITC | [6] |
| Ng binding to apoCaM | 480 nM | SPR | [11] | |
| Ng binding to Ca2+/CaM | 302 nM | ITC | [6] | |
| Ng binding to Ca2+/CaM | 19 µM | SPR | [11] | |
| Association Rate (k_on) | Ng binding to apoCaM | 3.4 x 10⁵ M⁻¹s⁻¹ | SPR | [11] |
| Dissociation Rate (k_off) | Ng binding to apoCaM | 1.6 x 10⁻¹ s⁻¹ | SPR | [11] |
Table 1: Binding affinities and kinetics of the this compound-Calmodulin interaction.
Quantitative Data: this compound's Effect on Calmodulin's Ca2+ Binding
This compound significantly alters the calcium-binding properties of calmodulin.
| Parameter | Condition | Value | Method | Reference |
| Ca2+ Affinity (KA) | CaM alone | 2.2 µM | Tyr Fluorescence | [6] |
| CaM-Ng complex | 13.1 µM | Tyr Fluorescence | [6] | |
| Ca2+ Dissociation Rate (k_off) | CaM alone | 10.3 s⁻¹ | Tyr Fluorescence | [6] |
| CaM-Ng complex | 501 s⁻¹ | Tyr Fluorescence | [6] | |
| Hill Coefficient (n) | CaM alone | 1.6 | Tyr Fluorescence | [6] |
| CaM-Ng complex | 2.0 | Tyr Fluorescence | [6] |
Table 2: Influence of this compound on Calmodulin's calcium binding affinity and kinetics.
Regulation by Phosphorylation and Other Interactions
Protein Kinase C (PKC) Phosphorylation
Phosphorylation of this compound at Serine-36 by PKC is a key regulatory mechanism.[5] This modification drastically reduces this compound's affinity for CaM, leading to the release of CaM even at low calcium concentrations.[12] This provides an alternative, calcium-independent pathway for activating CaM signaling. Calcineurin (also known as protein phosphatase 2B) and protein phosphatases 1 and 2A can dephosphorylate this compound, returning it to its CaM-sequestering state.[3]
Phosphatidic Acid (PA) Binding
This compound has been shown to bind directly to the lipid second messenger phosphatidic acid (PA).[7] This interaction is also mediated by the IQ motif and is prevented by both CaM binding and PKC phosphorylation. This suggests a potential role for this compound in localizing CaM signaling to specific membrane microdomains and potentially modulating PA-mediated signaling pathways at the postsynaptic density.[1][7]
Signaling Pathways Involving this compound
This compound is a critical modulator of synaptic strength, primarily through its regulation of the Ca2+/CaM-CaMKII pathway, which is essential for Long-Term Potentiation (LTP).
Caption: this compound's role in the Ca²⁺/Calmodulin signaling pathway.
Experimental Protocols
Studying an intrinsically disordered protein like this compound and its dynamic interactions requires a suite of biophysical techniques. Below are detailed methodologies for key cited experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[13][14]
-
Objective: To quantify the binding affinity of this compound for apo- and Ca2+-saturated calmodulin.
-
Methodology:
-
Protein Preparation: Recombinant full-length this compound and calmodulin are expressed and purified. Proteins are extensively dialyzed into the same buffer (e.g., 10 mM Imidazole, 100 mM KCl, pH 6.3) to minimize heat of dilution effects. For apo-CaM conditions, the buffer contains EGTA (e.g., 1 mM). For Ca2+/CaM conditions, the buffer contains excess CaCl2 (e.g., 5 mM).[6][15]
-
ITC Instrument Setup: A MicroCal ITC instrument is used. The sample cell (approx. 1.8 mL) is loaded with calmodulin (e.g., 5 µM) and the injection syringe (approx. 250 µL) is loaded with a higher concentration of this compound (e.g., 150 µM).[6] The experiment is conducted at a constant temperature, typically 25°C.
-
Titration: A series of small, precise injections (e.g., 28 injections of 5 µL each) of the this compound solution are made into the calmodulin solution.[6] The heat change after each injection is measured relative to a reference cell.
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol). These values are plotted against the molar ratio of this compound to calmodulin. The resulting binding isotherm is fitted to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (N), and enthalpy of binding (ΔH).[6]
-
Caption: A generalized workflow for Isothermal Titration Calorimetry (ITC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to map the binding interface between this compound and calmodulin at atomic resolution.[16]
-
Objective: To identify the specific amino acid residues of calmodulin that are perturbed upon binding to this compound.
-
Methodology:
-
Isotope Labeling: ¹⁵N-labeled calmodulin is produced by expressing the protein in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.[16] Unlabeled this compound is expressed and purified separately.
-
Sample Preparation: The ¹⁵N-CaM sample is prepared in an NMR buffer (e.g., 10 mM imidazole, 100 mM KCl, 5 mM CaCl₂, 5% D₂O, pH 6.3) to a final concentration of ~0.1 mM.[15]
-
Data Acquisition: A series of 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra are acquired. An initial spectrum is taken of ¹⁵N-CaM alone. Then, increasing amounts of unlabeled this compound are titrated into the sample, and a spectrum is recorded at each step.
-
Data Analysis: The ¹H-¹⁵N HSQC spectrum displays a peak for each backbone N-H group in calmodulin. Upon binding of this compound, residues at the interaction interface experience a change in their chemical environment, causing their corresponding peaks to shift position (chemical shift perturbation) or broaden. By comparing the spectra of free and bound calmodulin, the specific residues involved in the interaction can be identified.[6]
-
In Vitro Phosphorylation Assay
This assay confirms that this compound is a substrate for a specific kinase and can be used to study how phosphorylation affects its interactions.
-
Objective: To phosphorylate this compound using Protein Kinase C (PKC) in vitro.
-
Methodology:
-
Reaction Setup: Purified recombinant this compound is incubated in a phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂).[17][18]
-
Initiation: The reaction is initiated by adding purified PKC and [γ-³²P]ATP. Phospholipids like phosphatidylserine and diacylglycerol are often included as co-factors to activate PKC.
-
Incubation and Termination: The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes). The reaction is stopped by adding SDS-PAGE sample buffer.
-
Analysis: The samples are run on an SDS-PAGE gel. The gel is stained to visualize the protein bands and then exposed to autoradiography film or a phosphorimager screen to detect the incorporation of ³²P, confirming phosphorylation.[17] The phosphorylated this compound can then be used in subsequent binding assays.[5]
-
This compound in Drug Development
The established role of this compound as a biomarker for synaptic dysfunction has positioned it as a valuable tool in drug development for neurodegenerative diseases.[3]
-
Biomarker for Target Engagement: In clinical trials, changes in cerebrospinal fluid (CSF) levels of this compound can serve as a pharmacodynamic biomarker, indicating that a therapeutic agent is engaging its target and modifying the downstream pathophysiology of synaptic degeneration.[19][20]
-
Monitoring Disease Progression: Elevated CSF this compound is associated with cognitive decline in Alzheimer's disease.[21] Therefore, tracking its levels can help in staging patients and assessing the efficacy of disease-modifying therapies aimed at preserving synaptic integrity.
-
Potential Therapeutic Target: While not a direct drug target itself, modulating the signaling pathways that this compound regulates is a viable therapeutic strategy. For instance, drugs that enhance CaMKII activity or inhibit calcineurin could potentially compensate for the synaptic deficits associated with this compound dysregulation.[10][22]
The continued study of this compound's structural biology and its complex interactions will be vital for refining its use as a biomarker and for uncovering new therapeutic avenues targeting synaptic failure in neurological disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Dephosphorylation of protein kinase C substrates, this compound, neuromodulin, and MARCKS, by calcineurin and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a link between calcium/calmodulin and protein kinase C signaling in synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Alters the Structure and Calcium Binding Properties of Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound binds to phosphatidic acid and associates to cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. pnas.org [pnas.org]
- 11. Biophysical analysis of the dynamics of calmodulin interactions with this compound and Ca2+/calmodulin‐dependent kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound/RC3 Enhances Long-Term Potentiation and Learning by Promoting Calcium-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. This compound modulates the rate of association between calmodulin and target peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR studies of the interaction of calmodulin with IQ motif peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Fluorescence Recovery After Photobleaching | Springer Nature Experiments [experiments.springernature.com]
- 20. Opposing Intermolecular Tuning of Ca2+ Affinity for Calmodulin by this compound and CaMKII Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uniprot.org [uniprot.org]
- 22. This compound stimulates Ca2+/calmodulin-dependent kinase II by suppressing calcineurin activity at specific calcium spike frequencies - PMC [pmc.ncbi.nlm.nih.gov]
physiological role of neurogranin in memory formation
An In-depth Technical Guide on the Physiological Role of Neurogranin in Memory Formation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (Ng), a 78-amino acid, neuron-specific postsynaptic protein, is a critical modulator of synaptic plasticity and memory formation. Concentrated in the dendritic spines of the hippocampus, cerebral cortex, and amygdala, Ng plays a pivotal role in regulating the availability of calmodulin (CaM), a key transducer of calcium (Ca²⁺) signaling.[1][2] By binding to CaM in a Ca²⁺-dependent manner, Ng influences the activation of downstream effectors, most notably Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), thereby lowering the threshold for Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[1][3][4] This guide provides a comprehensive overview of the molecular mechanisms, quantitative experimental data, and key methodologies related to Ng's function, offering a technical resource for researchers in neuroscience and drug development.
Molecular Mechanism of this compound Action
This compound's primary function revolves around its interaction with Calmodulin (CaM). Under basal (low) intracellular Ca²⁺ concentrations, Ng binds to the apo- (Ca²⁺-free) form of CaM, effectively sequestering it within the dendritic spine.[5][6] This action creates a readily available pool of CaM.[7]
Upon neuronal stimulation, such as through the activation of NMDA receptors, there is an influx of Ca²⁺ into the postsynaptic terminal. This rise in Ca²⁺ concentration decreases the binding affinity of Ng for CaM.[1][4] Consequently, CaM is released from Ng, becomes saturated with Ca²⁺ (Ca²⁺/CaM), and is then free to activate a plethora of downstream signaling molecules.[1][2]
The most critical of these targets for memory formation is CaMKII. The activation of CaMKII by Ca²⁺/CaM is a crucial step for the induction of LTP.[1][7] By controlling the availability of CaM, Ng ensures a rapid and robust activation of CaMKII in response to synaptic activity, thus facilitating the strengthening of synaptic connections.[1][5] Furthermore, this mechanism is fine-tuned by Protein Kinase C (PKC), which can phosphorylate Ng at Serine 36.[2] This phosphorylation prevents Ng from binding to CaM, further increasing the pool of available CaM to respond to Ca²⁺ signals.[2][8]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound, providing a basis for comparison and experimental design.
Table 1: this compound Concentration and Calmodulin Binding Affinity
| Parameter | Value | Species/Condition | Source |
| Hippocampal Ng Concentration | ~160-370 pmol/mg | Wild-Type (Ng+/+) Mice | [9] |
| ~70-230 pmol/mg | Heterozygous (Ng+/-) Mice | [9] | |
| Binding Affinity (Kd) to apoCaM | 139 nM | In vitro (Isothermal Titration) | [1] |
| Binding Affinity (Kd) to Ca²⁺/CaM | 302 nM | In vitro (Isothermal Titration) | [1] |
| CSF Ng Concentration (AD vs. Control) | 361 pg/mL (Median, AD) vs. 180 pg/mL (Median, Control) | Human | [10] |
Table 2: Effects of this compound on Synaptic Plasticity and Function
| Parameter | Finding in Ng Knockout (Ng-/-) vs. Wild-Type (WT) | Experimental Model | Source |
| Basal Activated CaMKII | Decreased to ~60% of WT levels | Mouse Hippocampal Slices | [1] |
| LTP Magnitude (1x 100 Hz, 1s) | Significantly reduced LTP in Ng-/- | Mouse Hippocampal Slices (CA1) | [9] |
| LTP of Population Spike Amplitude | 137 ± 3.2% (Ng-/-) vs. higher in WT (60 min post-tetanus) | Mouse Hippocampal Slices (CA1) | [9] |
| Long-Term Depression (LTD) | Enhanced in Ng-/- | Mouse Hippocampal Slices (CA1) | [9] |
| Paired-Pulse Depression (10ms IPI) | Significantly greater depression in Ng-/- compared to WT | Mouse Hippocampal Slices | [5] |
Table 3: Behavioral Performance in this compound Knockout Mice (Morris Water Maze)
| Parameter | Wild-Type (WT) | Heterozygous (HET) | Knockout (KO) | Source |
| Escape Latency (Day 4) | 10.4 ± 0.75 s | 15.4 ± 1.2 s | 25.9 ± 1.4 s | [11] |
| Time in Target Quadrant (Probe Trial) | 49.5 ± 2.4% | 37.4 ± 2.2% | 32.8 ± 2.4% | [11] |
Signaling Pathways and Experimental Workflows
Visualizations of the core signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.
This compound-Calmodulin Signaling Pathway
References
- 1. This compound Alters the Structure and Calcium Binding Properties of Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Targets Calmodulin and Lowers the Threshold for the Induction of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Targets Calmodulin and Lowers the Threshold for the Induction of Long-Term Potentiation | PLOS One [journals.plos.org]
- 5. pnas.org [pnas.org]
- 6. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound stimulates Ca2+/calmodulin-dependent kinase II by suppressing calcineurin activity at specific calcium spike frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound phosphorylation fine-tunes long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Increased CSF this compound concentration is specific to Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Neurogranin (NRGN) ELISA for Cerebrospinal Fluid Samples
Introduction to Neurogranin as a Biomarker
This compound (Ng) is a postsynaptic protein primarily expressed in the brain, particularly in the hippocampus and cerebral cortex, regions crucial for learning and memory.[1] It is involved in synaptic plasticity, the process that underlies learning and memory, by regulating the availability of calmodulin (CaM), a key calcium sensor in neurons.[2][3][4] this compound binds to CaM in the absence of calcium, acting as a reservoir for this important signaling molecule.[2][4]
Synaptic dysfunction is an early pathological feature of Alzheimer's disease (AD).[1] Consequently, proteins involved in synaptic function, such as this compound, are of great interest as potential biomarkers.[1] Studies have shown that the concentration of this compound in cerebrospinal fluid (CSF) is elevated in patients with AD compared to healthy individuals and those with other neurodegenerative diseases.[5][6][7] This increase is thought to reflect synaptic degeneration.[1] Therefore, the quantification of this compound in CSF using an enzyme-linked immunosorbent assay (ELISA) is a valuable tool for research in neurodegenerative diseases, particularly AD.[5][6]
Principle of the this compound ELISA Assay
The quantification of this compound in CSF is typically achieved through a sandwich ELISA or a competitive inhibition ELISA.
Sandwich ELISA: In this format, the microplate wells are pre-coated with a monoclonal antibody specific for this compound.[8][9] When the CSF sample is added, the this compound present binds to this capture antibody. Subsequently, a second, biotin-labeled detection antibody that recognizes a different epitope on the this compound molecule is added, forming a "sandwich" complex.[8][10] An enzyme-conjugated streptavidin (often horseradish peroxidase or HRP) is then introduced, which binds to the biotin on the detection antibody.[8][10] Finally, a substrate solution is added, which is converted by the enzyme into a colored product.[8][9][10] The intensity of the color is directly proportional to the concentration of this compound in the sample.[10]
Competitive Inhibition ELISA: This method involves a competition between the this compound in the sample and a labeled (e.g., biotinylated) this compound for binding to a limited number of pre-coated anti-neurogranin antibodies.[11] The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.[11]
Experimental Workflow: this compound Sandwich ELISA
Caption: A schematic of the this compound Sandwich ELISA workflow.
Detailed Experimental Protocol
This protocol is a representative example based on commercially available sandwich ELISA kits. Researchers should always refer to the specific instructions provided with their chosen kit.
Materials and Reagents:
-
This compound ELISA kit (containing pre-coated microplate, standards, controls, detection antibody, HRP-conjugate, wash buffer concentrate, substrate, and stop solution)
-
CSF samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Absorbent paper
Protocol Steps:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrate with deionized or distilled water as instructed in the kit manual.
-
Reconstitute lyophilized standards and controls with the specified diluent to create a standard curve.
-
-
Sample Preparation:
-
CSF samples should be collected and handled according to standardized procedures to minimize pre-analytical variability.[12] It is recommended to use low-binding polypropylene tubes.[12]
-
Within 2 hours of collection, centrifuge the CSF at 1800-2000 x g for 10 minutes at 4°C to remove any cellular debris.[13]
-
Aliquot the supernatant into polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[8][10][13]
-
On the day of the assay, thaw the CSF samples at room temperature.
-
-
Assay Procedure:
-
Determine the number of wells required for standards, controls, and samples. It is recommended to run all samples and standards in duplicate to ensure the reliability of the results.[10]
-
Add 100 µL of each standard, control, and undiluted CSF sample to the appropriate wells of the pre-coated microplate.[8][10]
-
Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at 37°C or 180 minutes at room temperature).[8][10]
-
Aspirate the liquid from each well and wash the wells with the prepared wash buffer (e.g., 3-5 times). After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Add 100 µL of the biotinylated detection antibody solution to each well.
-
Cover the plate and incubate (e.g., 1 hour at 37°C).[8]
-
Repeat the wash step as described above.
-
Add 100 µL of the HRP-streptavidin conjugate to each well.
-
Cover the plate and incubate (e.g., 30 minutes at 37°C).[10]
-
Repeat the wash step.
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature or 37°C for a specified time (e.g., 15-30 minutes), allowing for color development.[8][10]
-
Add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the mean absorbance of the blank from all other readings.
-
Plot the mean absorbance for the standards on the y-axis against their concentration on the x-axis to generate a standard curve.
-
Use the standard curve to determine the concentration of this compound in the CSF samples.
-
This compound's Role in Synaptic Plasticity Signaling
Caption: this compound regulates calmodulin availability for LTP.
Quantitative Data Summary
The concentration of this compound in CSF can vary depending on the specific ELISA kit used, the cohort studied, and pre-analytical factors.[13] However, a consistent finding is the elevation of CSF this compound in individuals with Alzheimer's disease.
Table 1: Representative CSF this compound Concentrations in Alzheimer's Disease and Control Groups
| Group | This compound Concentration (pg/mL) - Study A | This compound Concentration (pg/mL) - Study B |
| Alzheimer's Disease (AD) | Higher than controls (p < 0.001) | Higher than controls and other neurodegenerative diseases (p < 0.001) |
| Mild Cognitive Impairment (MCI) due to AD | Higher than controls | Not specified |
| Healthy Controls | Lower than AD group | Lower than AD group |
| Other Neurodegenerative Diseases (e.g., FTD, LBD, PD) | Not specified | No significant difference compared to controls |
Data are generalized from multiple studies.[5][7][14] Absolute values can differ significantly between assays.[13]
Table 2: Performance of this compound ELISA Kits
| Parameter | Typical Value | Reference |
| Lower Limit of Detection (LLOD) | 15.2 pg/mL | [10] |
| Lower Limit of Quantitation (LLOQ) | 16.5 pg/mL | [10] |
| Intra-assay Precision (CV%) | < 7.1% | [13] |
| Inter-assay Precision (CV%) | < 6.2% | [13] |
| Detection Range | 0.16 - 10 ng/mL | [8] |
These values are examples and will vary between different commercial kits.
Conclusion
The this compound ELISA is a robust and specific method for quantifying a promising biomarker of synaptic dysfunction in CSF. Adherence to standardized protocols for sample collection, handling, and analysis is critical for obtaining reliable and reproducible results. This tool is invaluable for researchers and drug development professionals investigating the pathophysiology of Alzheimer's disease and other neurological disorders, as well as for monitoring the effects of potential therapeutic interventions on synaptic health.
References
- 1. This compound in Alzheimer's Disease: Roles in synaptic function, pathology, and potential as a diagnostic biomarker [aimspress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound enhances synaptic strength through its interaction with calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and synaptic plasticity balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased CSF this compound concentration is specific to Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebrospinal fluid this compound concentration in neurodegeneration: relation to clinical phenotypes and neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased CSF this compound concentration is specific to Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Human this compound ELISA Kit (A5273) [antibodies.com]
- 10. euroimmun.es [euroimmun.es]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of this compound trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as a Cerebrospinal Fluid Biomarker for Synaptic Loss in Symptomatic Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CSF this compound levels as a biomarker in Alzheimer's disease and frontotemporal lobar degeneration: a cross-sectional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Neurogranin in Human Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogranin (Ng) is a 78-amino acid, calmodulin-binding protein predominantly expressed in the dendritic spines of neurons in the cerebral cortex and hippocampus.[1][2][3] It is a key player in synaptic plasticity, particularly in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][4] this compound's involvement in the calcium/calmodulin signaling pathway makes it a critical regulator of synaptic strength.[1][5] Given its specific localization and function, quantifying this compound in human brain tissue is of significant interest for neuroscience research and drug development, especially in the context of neurodegenerative diseases like Alzheimer's disease (AD), where synaptic dysfunction is an early pathological feature.[6][7][8]
These application notes provide detailed protocols for the quantification of this compound in human brain tissue using common laboratory techniques, a summary of reported quantitative data, and a visualization of the this compound signaling pathway.
This compound Signaling Pathway
This compound plays a crucial role in regulating the availability of calmodulin (CaM) at the postsynaptic density. In the absence of calcium influx, this compound binds to CaM, sequestering it.[3] Following neuronal stimulation and calcium entry, CaM is released from this compound and can then activate downstream effectors such as Calcium/calmodulin-dependent protein kinase II (CaMKII), which is essential for LTP induction.[5] Protein Kinase C (PKC) can phosphorylate this compound, which reduces its affinity for CaM, thereby modulating synaptic plasticity.[5]
Quantitative Data Summary
The following tables summarize quantitative data for this compound levels in human brain tissue from various studies. It is important to note that absolute values can vary between studies due to differences in methodologies, antibodies, and patient cohorts.
Table 1: this compound Levels in Different Brain Regions of Control Subjects
| Brain Region | Method | Reported Levels (relative units or concentration) | Reference |
| Hippocampus | Western Blot | Higher expression compared to cerebellum | [9] |
| Frontal Cortex | Western Blot | Abundant expression | [6] |
| Temporal Cortex | Western Blot | Abundant expression | [10] |
| Parietal Cortex | Western Blot | Abundant expression | [6] |
Table 2: Changes in this compound Levels in Alzheimer's Disease (AD) Brain Tissue
| Brain Region | Method | Change in AD vs. Control | Reference |
| Hippocampus | Immunohistochemistry | Decreased | [10] |
| Frontal Cortex | Western Blot | Decreased | [6] |
| Temporal Cortex | Western Blot | Decreased | [10] |
| Parietal Cortex | Western Blot | Decreased | [6] |
| Temporal Cortex | ELISA | Lower concentrations in fAD and sAD | [6] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive method for the quantitative determination of this compound in brain tissue homogenates.
Protocol:
This protocol is adapted from commercially available ELISA kits and published studies.[6][11][12]
Materials:
-
Human brain tissue
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound ELISA Kit (e.g., Abcam ab277084, CUSABIO CSB-EL016081HU)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Thaw frozen brain tissue on ice.
-
Weigh approximately 100 mg of tissue and place it in a pre-chilled tube.
-
Add 500 µL of ice-cold Lysis Buffer.
-
Homogenize the tissue using a dounce homogenizer or a sonicator on ice.[11]
-
Incubate the homogenate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (lysate) and transfer it to a new tube.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Dilute the lysate to a final concentration within the detection range of the ELISA kit (e.g., 1:10,000).[6]
-
-
ELISA Assay:
-
Follow the specific instructions provided with the chosen ELISA kit. A general procedure is as follows:
-
Prepare standards and samples as per the kit manual.
-
Add 100 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the recommended time and temperature (e.g., 2 hours at room temperature).
-
Wash the wells several times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate.
-
Wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Add 100 µL of stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the this compound concentration to the total protein concentration of the lysate (e.g., pg of this compound per mg of total protein).
-
Western Blotting
Western blotting allows for the semi-quantitative analysis of this compound protein levels and can also provide information about the apparent molecular weight of the detected protein.
Protocol:
This protocol is a general guideline. Optimization may be required depending on the specific antibodies and equipment used.[2][13][14][15]
Materials:
-
Human brain tissue
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (BCA or Bradford)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Neurogranin (ensure it is validated for Western Blot)
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Perform steps 1a-1g as described in the ELISA sample preparation protocol.
-
Mix the lysate with Laemmli sample buffer (e.g., 3 parts lysate to 1 part 4x buffer).
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-neurogranin antibody diluted in blocking buffer overnight at 4°C. The optimal dilution should be determined empirically (e.g., 1:1000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the this compound bands using appropriate software (e.g., ImageJ).
-
Normalize the this compound band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Immunohistochemistry (IHC)
IHC allows for the visualization of this compound protein expression within the cellular and subcellular context of the brain tissue.
Protocol:
This is a general protocol for formalin-fixed, paraffin-embedded (FFPE) tissue.[16][17][18][19][20]
Materials:
-
FFPE human brain sections (4-5 µm thick)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody: anti-Neurogranin (validated for IHC)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate (ABC kit)
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a microwave, pressure cooker, or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide.
-
Block non-specific binding by incubating with a blocking serum.
-
Incubate sections with the primary anti-neurogranin antibody overnight at 4°C.
-
Wash with buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody.
-
Wash with buffer.
-
Incubate with streptavidin-HRP conjugate.
-
Wash with buffer.
-
-
Visualization and Counterstaining:
-
Develop the signal by incubating with DAB substrate until the desired brown color is achieved.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Mount the coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Quantification can be performed using image analysis software to measure the intensity and area of staining.
-
Mass Spectrometry (MS)
Mass spectrometry offers a highly specific and sensitive method for the absolute quantification of this compound and its fragments.
Protocol:
This is a generalized workflow. Specific parameters will depend on the instrumentation and experimental goals.[21][22][23][24][25]
Materials:
-
Human brain tissue
-
Homogenization buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 desalting columns/tips
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue as described previously.
-
Reduce disulfide bonds in the protein lysate by adding DTT and incubating.
-
Alkylate cysteine residues by adding IAA and incubating in the dark.
-
Digest the proteins into peptides by adding trypsin and incubating overnight.
-
Stop the digestion by adding an acid (e.g., formic acid).
-
Desalt the peptide mixture using a C18 column or tip to remove contaminants.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptide sample into an LC-MS/MS system.
-
Separate the peptides using a reversed-phase liquid chromatography column.
-
Introduce the eluted peptides into the mass spectrometer for ionization and analysis.
-
Acquire tandem mass spectra (MS/MS) of selected peptides for identification.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify this compound peptides from the MS/MS spectra.
-
Quantify the abundance of this compound peptides using label-free or label-based (e.g., SILAC, TMT) quantification methods.
-
For absolute quantification, spike in a known amount of a stable isotope-labeled this compound peptide standard.
-
Conclusion
The quantification of this compound in human brain tissue provides valuable insights into synaptic health and pathology. The choice of method will depend on the specific research question, available resources, and the desired level of quantification (relative vs. absolute). ELISA and Western blotting are well-suited for high-throughput screening and relative quantification, while immunohistochemistry offers crucial spatial information. Mass spectrometry provides the highest specificity and the potential for absolute quantification of this compound and its various post-translationally modified forms. Careful standardization of protocols and data analysis is essential for obtaining reliable and reproducible results.
References
- 1. This compound: A Potential Biomarker of Neurological and Mental Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | this compound: A Potential Biomarker of Neurological and Mental Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The intact postsynaptic protein this compound is reduced in brain tissue from patients with familial and sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased CSF this compound concentration is specific to Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Cerebrospinal fluid this compound concentration in neurodegeneration: relation to clinical phenotypes and neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in Alzheimer's disease and ageing: A human post-mortem study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Frontiers | Non-specific Detection of a Major Western Blotting Band in Human Brain Homogenates by a Multitude of Amyloid Precursor Protein Antibodies [frontiersin.org]
- 14. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Immunohistochemistry (IHC) protocol [hellobio.com]
- 17. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. Protocols for IHC | Abcam [abcam.com]
- 20. Immunohistochemistry of Brain Tissues | Springer Nature Experiments [experiments.springernature.com]
- 21. Molecular forms of this compound in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of the postsynaptic protein this compound in paired cerebrospinal fluid and plasma samples from Alzheimer’s disease patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Neurogranin Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical staining of Neurogranin, a critical postsynaptic protein involved in synaptic plasticity.[1][2] The protocol is intended for researchers, scientists, and professionals in drug development investigating synaptic health and neurodegenerative diseases.
Introduction to this compound
This compound (Ng), also known as RC3, is a 78-amino acid, calmodulin-binding protein primarily expressed in the dendritic spines of neurons in the cerebral cortex and hippocampus.[1][3] It plays a crucial role in long-term potentiation (LTP) and synaptic plasticity by regulating the availability of calmodulin (CaM).[1][2] this compound's involvement in the protein kinase C (PKC) and AKT signaling pathways underscores its importance in neuronal function.[3][4] Altered levels of this compound in cerebrospinal fluid have been associated with synaptic dysfunction in neurodegenerative diseases like Alzheimer's disease.[2][3]
Experimental Protocols
This section details the protocol for this compound immunohistochemistry on both paraffin-embedded and frozen tissue sections.
Protocol for Paraffin-Embedded Tissue Sections
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) brain tissue.
1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Hydrate the sections by sequential immersion in:
- Two changes of 100% ethanol for 3 minutes each.
- Two changes of 95% ethanol for 3 minutes each.
- One change of 70% ethanol for 3 minutes.
- One change of 50% ethanol for 3 minutes.
- Rinse with distilled water.
2. Antigen Retrieval:
- Heat-Induced Epitope Retrieval (HIER) is recommended for this compound staining.[5][6][7]
- Immerse slides in a staining dish containing either Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).[5]
- Heat the slides in a pressure cooker, microwave, or water bath at 95-100°C for 10-20 minutes.[6][7]
- Allow the slides to cool to room temperature in the buffer.
- Rinse sections in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
3. Immunohistochemical Staining:
- Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBS with 0.3% Triton X-100) for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody: Incubate sections with a primary antibody against this compound (see Table 1 for recommended dilutions) overnight at 4°C in a humidified chamber.
- Washing: Wash sections three times in TBS or PBS for 5 minutes each.
- Secondary Antibody: Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse IgG) for 1-2 hours at room temperature.
- Washing: Wash sections three times in TBS or PBS for 5 minutes each.
- Detection: Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
- Washing: Wash sections three times in TBS or PBS for 5 minutes each.
- Chromogen: Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.
- Washing: Rinse sections with distilled water.
4. Counterstaining, Dehydration, and Mounting:
- Counterstain with Hematoxylin for 30-60 seconds.
- Rinse with tap water.
- Dehydrate the sections by sequential immersion in 70%, 95%, and 100% ethanol.
- Clear in xylene and mount with a permanent mounting medium.
Protocol for Frozen Tissue Sections
This protocol is suitable for fresh or frozen brain tissue.
1. Tissue Preparation:
- Perfuse the animal with 4% paraformaldehyde (PFA) in PBS.
- Post-fix the brain in 4% PFA overnight at 4°C.
- Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
- Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
- Cut 10-20 µm thick sections using a cryostat and mount them on charged slides.
2. Immunohistochemical Staining:
- Air dry the slides for 30-60 minutes at room temperature.
- Rinse with PBS to remove OCT.
- Permeabilization: Incubate sections with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
- Blocking: Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Primary Antibody: Incubate with the primary this compound antibody (see Table 1) overnight at 4°C.
- Washing: Wash sections three times in PBS for 5 minutes each.
- Secondary Antibody: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature, protected from light.
- Washing: Wash sections three times in PBS for 5 minutes each.
3. Counterstaining and Mounting:
- Counterstain with a nuclear stain such as DAPI (4′,6-diamidino-2-phenylindole).
- Mount with an aqueous mounting medium.
Data Presentation
The following table summarizes recommended antibody concentrations for this compound immunohistochemistry based on manufacturer datasheets. Researchers should optimize these concentrations for their specific experimental conditions.
| Antibody | Host Species | Application | Recommended Concentration/Dilution | Source |
| Monoclonal [EPR21152] | Rabbit | IHC-P | 1/5000 | Abcam (ab217672)[5] |
| Monoclonal [NG22] | Mouse | IHC-P | 1/10000 | Abcam (ab273444)[8] |
| Monoclonal[9] | Mouse | IHC | 8-25 µg/mL | R&D Systems (MAB7947) |
Table 1: Recommended Primary Antibody Concentrations for this compound Staining.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for immunohistochemistry.
Caption: this compound signaling pathway.
Caption: Immunohistochemistry workflow.
References
- 1. This compound: A Potential Biomarker of Neurological and Mental Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Endothelial this compound Regulates Blood–Brain Barrier Permeability via Modulation of the AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Neurogranin antibody [EPR21152] Rabbit monoclonal (ab217672) | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 8. Anti-Neurogranin antibody [NG22] (ab273444) | Abcam [abcam.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Application Notes: Quantitative Analysis of Neurogranin in Cerebrospinal Fluid via Mass Spectrometry
References
- 1. Alzheimer-associated cerebrospinal fluid fragments of this compound are generated by Calpain-1 and prolyl endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Cerebrospinal Fluid Biomarker for Synaptic Loss in Symptomatic Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the postsynaptic protein this compound in paired cerebrospinal fluid and plasma samples from Alzheimer’s disease patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based methods for robust measurement of Alzheimer's Disease biomarkers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular forms of this compound in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 8. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 9. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 10. Cerebrospinal Fluid this compound as a Biomarker of Neurodegenerative Diseases: A Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 13. usherbrooke.ca [usherbrooke.ca]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. Cerebrospinal fluid this compound concentration in neurodegeneration: relation to clinical phenotypes and neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uib.no [uib.no]
- 17. Identification of brain-enriched proteins in CSF as biomarkers of relapsing remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ptglab.com [ptglab.com]
Expression and Purification of Recombinant Neurogranin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogranin (Ng), also known as RC3, is a 78-amino acid, calmodulin-binding protein predominantly expressed in the postsynaptic compartments of neurons in the brain, particularly in the cerebral cortex and hippocampus.[1] It plays a crucial role in synaptic plasticity, long-term potentiation (LTP), and learning and memory by regulating calcium/calmodulin (CaM) signaling pathways.[2] Elevated levels of this compound in cerebrospinal fluid (CSF) are increasingly recognized as a specific and promising biomarker for synaptic dysfunction and degeneration in neurodegenerative diseases, especially Alzheimer's disease.[3] Access to high-purity, functionally active recombinant this compound is therefore essential for a wide range of research applications, from structural and functional studies to the development of diagnostic assays and therapeutic interventions.
This document provides detailed application notes and protocols for the expression and purification of recombinant human this compound. The primary focus is on expression in Escherichia coli, a cost-effective and widely used system, followed by purification using affinity chromatography.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving this compound and a general workflow for its recombinant production.
Caption: this compound's role in the Ca2+/Calmodulin signaling pathway.
Caption: General workflow for recombinant this compound expression and purification.
Data Presentation: Expression and Purification of Recombinant this compound
The following table summarizes typical quantitative data for recombinant human this compound produced in different systems, as compiled from commercial datasheets and literature.
| Parameter | E. coli System | Mammalian (HEK293) System | in vitro (Wheat Germ) |
| Expression Tag | N-terminal His-tag | C-terminal His-tag | N-terminal GST-tag |
| Purity | > 90% (SDS-PAGE)[4] | > 80% (SDS-PAGE) | Not explicitly stated, sold as protein |
| Typical Concentration | 0.5 mg/mL[4] | 0.8 mg/mL | Not explicitly stated |
| Molecular Weight (Predicted) | ~10.0 kDa (with His-tag)[5] | ~8.7 kDa (with His-tag) | 34.32 kDa (with GST-tag) |
| Yield | 17-34 mg/L (optimized high-density culture)[6] | Not typically reported | Not typically reported |
| Advantages | High yield, cost-effective, rapid growth.[6][7] | Eukaryotic post-translational modifications. | Preserves conformational folding. |
| Disadvantages | Potential for inclusion bodies, lack of eukaryotic PTMs. | Lower yield, higher cost. | Lower yield, higher cost. |
Experimental Protocols
Protocol 1: Expression of His-tagged this compound in E. coli
This protocol is a starting point and may require optimization for specific constructs and strains.[1][7]
1. Gene Synthesis and Cloning:
-
Synthesize the human this compound (NRGN) gene, codon-optimized for E. coli expression.
-
Clone the synthesized gene into an appropriate expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag and a thrombin cleavage site.
-
Verify the construct by DNA sequencing.
2. Transformation:
-
Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and incubate overnight at 37°C.
3. Small-Scale Expression Trial:
-
Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium with antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Take a 1 mL "uninduced" sample.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
-
Continue to incubate the culture, for example, for 4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[1]
-
Harvest the cells by centrifugation and analyze the "uninduced" and "induced" samples by SDS-PAGE to confirm expression.
4. Large-Scale Expression:
-
Based on the optimal conditions from the small-scale trial, inoculate a large volume (e.g., 1 L) of LB medium.
-
Grow and induce expression as determined previously.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC)
This protocol describes purification under native conditions.[8][9][10][11]
1. Materials and Buffers:
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0. Add lysozyme (1 mg/mL) and a protease inhibitor cocktail just before use.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Resin: Nickel-Nitriloacetic Acid (Ni-NTA) agarose resin.
2. Cell Lysis:
-
Resuspend the cell pellet from a 1 L culture in 20-30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice. Perform several cycles of short bursts to avoid overheating.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant (clarified lysate), which contains the soluble His-tagged this compound.
3. Protein Binding:
-
Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or with a peristaltic pump.
-
For batch binding, incubate the clarified lysate with the equilibrated resin in a tube with gentle mixing for 1 hour at 4°C.[9]
4. Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm of the flow-through until it returns to baseline.
5. Elution:
-
Elute the His-tagged this compound from the column by applying the Elution Buffer.
-
Collect fractions (e.g., 1 mL each) and monitor the protein concentration using A280 or a Bradford assay.
-
The high concentration of imidazole in the elution buffer competes with the His-tag for binding to the Ni-NTA resin, thus releasing the protein.[9]
6. Analysis of Purified Protein:
-
Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing this compound.
-
Pool the purest fractions.
-
If necessary, remove the imidazole by dialysis or using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS with glycerol).
Protocol 3: Calmodulin-Affinity Chromatography for this compound Purification
This method can be used as an alternative or a subsequent purification step, leveraging the specific biological interaction of this compound with calmodulin.[12][13][14]
1. Materials and Buffers:
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 7.5.
-
Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EGTA, pH 7.5.
-
Resin: Calmodulin-agarose or Calmodulin-Sepharose resin.[15]
2. Procedure:
-
Equilibrate the calmodulin-agarose column with 5-10 column volumes of Binding/Wash Buffer.
-
Load the protein sample (e.g., lysate or partially purified this compound) onto the column. This compound binds to calmodulin in the presence of calcium.[12]
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
Elute the bound this compound by applying the Elution Buffer. EGTA is a calcium chelator; its presence disrupts the calcium-dependent interaction between this compound and calmodulin, causing this compound to elute.[16]
-
Collect and analyze fractions as described in the IMAC protocol.
Protocol 4: Protein Identity Confirmation
1. SDS-PAGE and Western Blotting:
-
Separate the purified protein fractions using SDS-PAGE. This compound is a small protein (~7.6 kDa native, ~10 kDa with His-tag) and may require a high percentage acrylamide gel (e.g., 15% or a gradient gel) for good resolution.
-
Visualize proteins with Coomassie Blue or silver staining.
-
For Western blotting, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to this compound or the affinity tag (e.g., anti-His-tag antibody).
-
Detect with an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.
2. Mass Spectrometry:
-
For definitive identification, the purified protein band can be excised from the SDS-PAGE gel and subjected to in-gel trypsin digestion.
-
The resulting peptides are then analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[17][18]
-
The obtained peptide mass fingerprint or fragment ion spectra can be searched against a protein database to confirm the identity of this compound.[19]
Conclusion
The protocols outlined provide a robust framework for the successful expression and purification of recombinant this compound. While E. coli expression coupled with IMAC purification is a common and effective strategy, further polishing steps such as ion-exchange or calmodulin-affinity chromatography may be employed to achieve higher purity.[20] The availability of purified recombinant this compound will continue to be a valuable resource for advancing our understanding of its physiological roles and its utility as a clinical biomarker.
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. Cited-by 'A rapid purification method for this compound, a brain specific calmodulin‐binding protein kinase C substrate' | Scilit [scilit.com]
- 3. Increased CSF this compound concentration is specific to Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant human this compound / NRGN protein | Hello Bio [hellobio.com]
- 5. Buy NRGN, N-His, recombinant protein in Escherichia coli (E.coli) system at competitive price. Order NRGN, N-His, recombinant protein at ProteoGenix. [proteogenix.science]
- 6. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of proteins in E coli [qiagen.com]
- 8. protenova.com [protenova.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. bio-rad.com [bio-rad.com]
- 11. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid purification method for this compound, a brain specific calmodulin-binding protein kinase C substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Next generation calmodulin affinity purification: Clickable calmodulin facilitates improved protein purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Next generation calmodulin affinity purification: Clickable calmodulin facilitates improved protein purification | PLOS One [journals.plos.org]
- 15. CBP-Tagged Protein Purification [gbiosciences.com]
- 16. Affinity chromatography of recombinant peptides/proteins based on a calmodulin fusion tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sinobiological.com [sinobiological.com]
- 19. Mass spectrometry-based proteomic techniques to identify cerebrospinal fluid biomarkers for diagnosing suspected central nervous system infections. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Creation and Analysis of Neurogranin Knockout Mouse Models
Introduction
Neurogranin (Ng), also known as RC3, is a 78-amino acid, calmodulin (CaM)-binding protein primarily expressed in the postsynaptic compartments of neurons in brain regions associated with learning and memory, such as the hippocampus and cerebral cortex. It plays a crucial role in synaptic plasticity, particularly in long-term potentiation (LTP) and long-term depression (LTD), by regulating the availability of CaM for downstream signaling cascades. Deletion of the this compound gene (Nrgn) in mice provides a powerful model to investigate its role in synaptic function, learning, memory, and its implications in neurological and psychiatric disorders. These application notes provide detailed protocols for the generation, genotyping, and key phenotypic analysis of this compound knockout (KO) mice.
Application Note 1: Generation of this compound Knockout Mice
The generation of a this compound null mutant mouse can be achieved through traditional homologous recombination in embryonic stem (ES) cells or more modern CRISPR/Cas9-based methods.
Protocol 1.1: Gene Targeting via Homologous Recombination
This protocol describes a conventional approach involving the creation of a targeting vector to disrupt the Nrgn gene in mouse ES cells.
Methodology
-
Targeting Vector Construction:
-
Isolate genomic clones of the mouse Nrgn gene from a genomic library.
-
Design a targeting vector to replace a critical exon of the Nrgn gene with a selection cassette, such as a neomycin resistance gene (neo). A reporter gene like lacZ can also be included.
-
The vector should contain "homology arms"—several kilobases of genomic sequence identical to the regions flanking the target exon—to facilitate homologous recombination.
-
Incorporate a negative selection marker, such as a thymidine kinase (tk) gene, outside the homology arms to select against non-homologous recombination events.
-
-
ES Cell Culture and Transfection:
-
Culture mouse ES cells (e.g., from a 129/sv strain) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts.
-
Linearize the targeting vector by enzymatic digestion.
-
Electroporate the linearized vector into the ES cells.
-
-
Selection of Recombinant ES Cell Clones:
-
Culture the electroporated cells in a medium containing a positive selection agent (e.g., G418 for the neo gene) and a negative selection agent (e.g., ganciclovir for the tk gene).
-
Isolate resistant colonies and expand them.
-
-
Screening for Homologous Recombination:
-
Extract genomic DNA from the expanded ES cell clones.
-
Screen for correctly targeted clones using Southern blot analysis or PCR with primers designed to span the junction of the integrated vector and the flanking genomic DNA.
-
-
Generation of Chimeric Mice:
-
Inject the correctly targeted ES cell clones into blastocysts from a donor mouse (e.g., C57BL/6J).
-
Transfer the injected blastocysts into the uterus of a pseudopregnant surrogate mother.
-
Identify chimeric offspring, typically by coat color if the ES cells and blastocysts are from different strains.
-
-
Breeding and Germline Transmission:
-
Breed male chimeras with wild-type females (e.g., C57BL/6).
-
Genotype the offspring to identify heterozygous (HET) mice carrying the disrupted Nrgn allele.
-
Interbreed the HET mice to produce wild-type (WT), heterozygous (HET), and homozygous knockout (KO) progeny in the expected Mendelian ratio of 1:2:1.
-
Workflow for Generating this compound KO Mice
The following diagram illustrates the key steps in generating Nrgn knockout mice using homologous recombination.
Protocol 1.2: CRISPR/Cas9-Mediated Gene Knockout
The CRISPR/Cas9 system offers a faster alternative for generating knockout mice by directly introducing mutations into zygotes.[1][2]
Methodology
-
Guide RNA (gRNA) Design and Synthesis:
-
Identify a target sequence in an early exon of the Nrgn gene. The target should be unique to avoid off-target effects and located upstream of a Protospacer Adjacent Motif (PAM).
-
Synthesize the single guide RNA (sgRNA) corresponding to the chosen target sequence.[1]
-
-
Preparation of Injection Mix:
-
Prepare a microinjection mix containing Cas9 mRNA (or protein) and the synthesized sgRNA.
-
-
Zygote Microinjection:
-
Embryo Transfer:
-
Culture the microinjected zygotes overnight to the two-cell stage.
-
Surgically transfer the viable embryos into the oviducts of pseudopregnant surrogate mothers.[3]
-
-
Screening of Founder (F0) Mice:
-
After birth, obtain tail biopsies from the founder (F0) pups.
-
Extract genomic DNA and use PCR followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify mice with insertion/deletion (indel) mutations in the Nrgn gene.
-
-
Breeding and Line Establishment:
-
Breed founder mice that carry a frameshift-inducing indel mutation with wild-type mice to establish germline transmission.
-
Genotype the F1 generation to identify heterozygous carriers of the null allele.
-
Interbreed F1 heterozygotes to produce homozygous Nrgn KO mice.
-
Application Note 2: Genotyping and Colony Management
Accurate genotyping is essential for maintaining the mouse colony and for ensuring the correct animals are used in experiments.
Protocol 2.1: Genomic DNA Extraction from Mouse Tail Biopsies
This protocol provides a standard method for isolating genomic DNA suitable for PCR.
Methodology
-
Sample Collection: Collect a small (1-2 mm) tail snip from weanling pups and place it in a labeled 1.5 mL microcentrifuge tube.
-
Lysis: Add 180 µL of a lysis buffer (e.g., Buffer ATL from Qiagen DNeasy Kit) and 20 µL of Proteinase K to each tube. Ensure the tissue is fully submerged.[4][5]
-
Digestion: Incubate the samples overnight at 55-56°C in a water bath or heat block until the tissue is completely lysed.[4][5]
-
Purification: Purify the genomic DNA from the lysate using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or a standard phenol-chloroform extraction followed by ethanol precipitation.[6]
-
Elution: Elute the purified DNA in an appropriate buffer (e.g., Buffer AE). The final DNA concentration is typically 50-200 ng/µL.
-
Storage: Store the extracted DNA at 4°C for short-term use or -20°C for long-term storage.[4]
Protocol 2.2: PCR-Based Genotyping
A three-primer PCR strategy is commonly used to distinguish between WT, HET, and KO alleles in a single reaction.
Methodology
-
Primer Design:
-
Forward Primer 1 (WT-specific): Binds to the genomic region that was deleted or replaced in the KO allele.
-
Forward Primer 2 (KO-specific) or Reverse Primer 2 (KO-specific): One primer binds within the inserted cassette (e.g., neo gene).
-
Common Reverse Primer: Binds to a region downstream of the targeted exon that is present in both WT and KO alleles.
-
-
PCR Reaction Mix (25 µL total volume):
-
Genomic DNA (~100 ng): 1-2 µL
-
10x PCR Buffer: 2.5 µL
-
dNTPs (10 mM): 0.5 µL
-
Forward Primer 1 (10 µM): 0.5 µL
-
KO-specific Primer (10 µM): 0.5 µL
-
Common Reverse Primer (10 µM): 0.5 µL
-
Taq DNA Polymerase: 0.25 µL
-
Nuclease-free water: to 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 3 minutes
-
30-35 Cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2.0% agarose gel containing a DNA stain (e.g., SYBR Safe).[4]
-
Include a DNA ladder to determine the size of the amplicons.
-
-
Interpretation of Results:
-
WT: A single band corresponding to the WT allele.
-
KO: A single band corresponding to the KO allele.
-
HET: Two bands, one for the WT allele and one for the KO allele.
-
Application Note 3: Phenotypic Analysis of this compound KO Mice
Nrgn KO mice exhibit deficits in spatial learning and memory and altered synaptic plasticity. The following protocols are key for characterizing these phenotypes.
Protocol 3.1: Morris Water Maze (MWM) for Spatial Learning
The MWM is a hippocampus-dependent task used to assess spatial learning and memory.[7]
Methodology
-
Apparatus:
-
A circular pool (~1.0-1.5 m in diameter) filled with water (22-25°C) made opaque with non-toxic white paint.[7]
-
A hidden escape platform (10-15 cm diameter) submerged 1 cm below the water surface.
-
The room should contain various prominent, distal visual cues for navigation.
-
A video tracking system to record and analyze the swim paths.
-
-
Acquisition Phase (e.g., 4-5 consecutive days):
-
Conduct 4 trials per mouse per day.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions (N, S, E, W).
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds before removing it for the inter-trial interval (ITI) of ~30-60 seconds.[7]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, perform a single probe trial.
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60-90 seconds.
-
Measure the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
-
-
Visible Platform Control:
-
To rule out deficits in vision, motivation, or swimming ability, conduct a visible platform test where the platform is marked with a conspicuous cue.
-
Protocol 3.2: In Vitro Hippocampal Slice Electrophysiology (LTP)
This protocol measures long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse, a key cellular correlate of learning and memory.
Methodology
-
Slice Preparation:
-
Anesthetize the mouse and rapidly dissect the brain.
-
Submerge the brain in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface or submersion chamber and allow them to recover for at least 1.5 hours at 28-30°C while being continuously perfused with oxygenated aCSF.
-
-
Recording Setup:
-
Place a slice in a recording chamber on a microscope stage.
-
Position a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.
-
Place a recording electrode in the apical dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Basal Synaptic Transmission:
-
Determine the stimulus intensity that elicits an fEPSP amplitude that is ~40-50% of the maximum response.
-
Record a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second. A common alternative is theta-burst stimulation (TBS).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes following HFS.
-
Calculate the fEPSP slope and express it as a percentage of the pre-LTP baseline average. A sustained increase in the fEPSP slope indicates the successful induction of LTP.
-
Summary of Key Findings and Data Presentation
This compound KO mice consistently show significant impairments in spatial learning and hippocampal synaptic plasticity. The data below is representative of typical findings.
Table 1: Morris Water Maze Performance
Data adapted from studies on Nrgn knockout mice, showing impaired spatial learning.
| Genotype | Metric | Day 1 | Day 4 | Probe Trial (% Time in Target Quadrant) |
| Wild-Type (WT) | Escape Latency (s) | 45.2 ± 2.1 | 10.4 ± 0.8 | 49.5 ± 2.4 |
| Heterozygous (HET) | Escape Latency (s) | 48.9 ± 1.9 | 15.4 ± 1.2 | 37.4 ± 2.2 |
| Knockout (KO) | Escape Latency (s) | 55.1 ± 1.5 | 25.9 ± 1.4 | 32.8 ± 2.4 |
Values are presented as mean ± SEM. KO mice show significantly longer escape latencies and spend less time in the target quadrant during the probe trial compared to WT mice.
Table 2: Hippocampal LTP and CaMKII Activity
Data showing impaired LTP and reduced basal CaMKII activity in the hippocampus of Nrgn KO mice.
| Genotype | LTP (fEPSP slope % of baseline, 60 min post-tetanus) | Basal Autonomous CaMKII Activity (% of WT) |
| Wild-Type (WT) | 165 ± 8% | 100% |
| Knockout (KO) | 120 ± 6% | ~60% |
KO mice exhibit a significantly reduced ability to sustain LTP. This deficit is correlated with a lower basal level of activated (autonomous) CaMKII, a key enzyme for LTP induction.
This compound Signaling Pathway
This compound is a key postsynaptic protein that regulates the availability of Calmodulin (CaM). In a low calcium state, this compound sequesters CaM. Following neuronal stimulation and calcium influx through NMDA receptors, CaM is released. This release is facilitated by phosphorylation of this compound by Protein Kinase C (PKC). The freed Ca²⁺/CaM complex can then activate downstream targets like Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), which is critical for inducing LTP.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 3. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genes2cognition.org [genes2cognition.org]
- 5. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 6. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 7. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
In Vitro Functional Assays for Neurogranin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogranin (Ng), a postsynaptic protein enriched in the cerebral cortex and hippocampus, is a key regulator of synaptic plasticity, learning, and memory.[1] Its primary function revolves around its interaction with calmodulin (CaM), a crucial calcium sensor in neurons.[2] this compound sequesters CaM at low intracellular calcium concentrations, and upon synaptic activity and subsequent calcium influx, it releases CaM, which can then activate downstream signaling pathways, notably the Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathway, leading to the potentiation of synaptic strength.[3][4] Dysregulation of this compound function has been implicated in neurodegenerative diseases such as Alzheimer's disease, making it a potential therapeutic target and biomarker.[1][5]
These application notes provide detailed protocols for key in vitro functional assays to investigate the activity of this compound. The assays described are fundamental for understanding the molecular mechanisms of this compound function and for the screening and characterization of potential therapeutic modulators.
This compound-Calmodulin Binding Assay
This assay is designed to qualitatively and quantitatively assess the calcium-dependent interaction between this compound and calmodulin. This compound binds to the calcium-free form of calmodulin (apoCaM) and releases it in the presence of calcium.
Signaling Pathway: this compound-Calmodulin Interaction
Experimental Workflow: Calmodulin Pull-Down Assay
Protocol: Calmodulin-Sepharose Pull-Down Assay.[6][7]
Materials:
-
Calmodulin-Sepharose 4B beads
-
Binding Buffer: 50 mM Tris-HCl, 0.1 M NaCl, pH 7.5
-
Calcium-containing Binding Buffer: Binding Buffer with 2 mM CaCl₂
-
EGTA-containing Binding Buffer: Binding Buffer with 2 mM EGTA
-
Wash Buffer: Same as the respective binding buffer
-
Elution Buffer: 50 mM Tris-HCl, 0.1 M NaCl, 5 mM EGTA, pH 7.5
-
Cell or tissue lysate containing this compound
-
Microcentrifuge tubes
-
Rotating wheel or shaker
-
SDS-PAGE gels and Western blot apparatus
-
Anti-neurogranin antibody
Procedure:
-
Bead Preparation:
-
Resuspend the Calmodulin-Sepharose 4B beads by inverting the container.
-
Transfer an appropriate amount of bead slurry to a microcentrifuge tube.
-
Wash the beads three times with Binding Buffer. For each wash, centrifuge at 500 x g for 1 minute, discard the supernatant, and resuspend in buffer.
-
After the final wash, resuspend the beads in an equal volume of Binding Buffer to create a 50% slurry.
-
-
Binding Reaction:
-
Prepare two sets of tubes for each sample: one for calcium-dependent binding and one for calcium-independent binding.
-
To the "calcium" tube, add cell/tissue lysate and Calcium-containing Binding Buffer.
-
To the "EGTA" tube, add cell/tissue lysate and EGTA-containing Binding Buffer.
-
Add 50 µL of the 50% Calmodulin-Sepharose bead slurry to each tube.
-
Incubate the tubes on a rotating wheel for 2-4 hours at 4°C.
-
-
Washing:
-
Centrifuge the tubes at 500 x g for 1 minute and discard the supernatant.
-
Wash the beads three times with 1 mL of the respective binding buffer (with CaCl₂ or EGTA).
-
-
Elution:
-
After the final wash, add 50 µL of Elution Buffer to each tube.
-
Incubate for 10 minutes at room temperature with occasional vortexing to release bound proteins.
-
Centrifuge at 1,000 x g for 2 minutes and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-neurogranin antibody.
-
This compound should be present in the eluate from the EGTA condition (binding in the absence of calcium) and absent or significantly reduced in the eluate from the calcium condition.
-
Quantitative Data: this compound-Calmodulin Binding Affinity
| Parameter | Condition | Value | Reference |
| Kd | Apo-Calmodulin | 0.23 µM | [6] |
| Kd | Ca2+-Saturated Calmodulin | 1.01 µM | [6] |
In Vitro Protein Kinase C (PKC) Phosphorylation Assay
This assay measures the phosphorylation of this compound by Protein Kinase C (PKC). This compound is a well-established substrate for PKC, and its phosphorylation at Serine 36 reduces its affinity for calmodulin.[7]
Signaling Pathway: PKC-Mediated Phosphorylation of this compound
Protocol: In Vitro Radiolabeling Phosphorylation Assay.[10][11]
Materials:
-
Recombinant purified this compound
-
Active Protein Kinase C (PKC)
-
Kinase Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT
-
[γ-³²P]ATP
-
ATP solution (non-radioactive)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 50 µL reaction includes:
-
Kinase Buffer
-
1-5 µg recombinant this compound
-
Activators: PS (e.g., 100 µg/mL) and DAG (e.g., 20 µg/mL)
-
10-50 ng active PKC
-
100 µM ATP
-
1-5 µCi [γ-³²P]ATP
-
-
Prepare a negative control reaction without PKC.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the [γ-³²P]ATP/ATP mixture.
-
Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically.
-
-
Termination:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
-
A band corresponding to the molecular weight of this compound should be visible in the lane with active PKC, indicating its phosphorylation.
-
Quantitative Data: PKC Phosphorylation Kinetics of this compound
| Parameter | Value | Reference |
| Km | 28.4 µM | [8] |
| kcat | 139.3 min-1 | [8] |
In Vitro Dephosphorylation Assay
This assay is used to study the dephosphorylation of this compound by phosphatases, such as calcineurin (PP2B).[9] The phosphorylation state of this compound is dynamically regulated, and dephosphorylation is a critical step in restoring its ability to bind calmodulin.
Protocol: Calcineurin Dephosphorylation Assay (Malachite Green-based).[14][15]
Materials:
-
Phosphorylated this compound (prepared using the PKC phosphorylation assay with non-radioactive ATP)
-
Active calcineurin
-
Calmodulin
-
Dephosphorylation Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂
-
Malachite Green Phosphate Detection Kit
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare the dephosphorylation reaction. A typical 50 µL reaction includes:
-
Dephosphorylation Buffer
-
1-5 µg phosphorylated this compound
-
1 µM Calmodulin
-
Active calcineurin (e.g., 10-100 ng)
-
-
Prepare a negative control without calcineurin.
-
Prepare a phosphate standard curve according to the Malachite Green kit instructions.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding calcineurin.
-
Incubate the plate at 30°C for 15-60 minutes.
-
-
Phosphate Detection:
-
Stop the reaction and measure the released inorganic phosphate using the Malachite Green reagent according to the manufacturer's protocol.
-
Read the absorbance at the recommended wavelength (typically around 620-650 nm).
-
-
Analysis:
-
Calculate the amount of phosphate released by subtracting the absorbance of the negative control from the sample wells.
-
Determine the concentration of released phosphate using the standard curve.
-
Quantitative Data: Calcineurin Dephosphorylation Kinetics of this compound
| Enzyme Isoform | Cation | Km (µM) | Vmax (nmol/min/mg) | Reference |
| CaMPP-1 | Mn2+ | 1.8 ± 0.2 | 10.3 ± 0.5 | [9] |
| CaMPP-1 | Ni2+ | 3.5 ± 0.4 | 5.9 ± 0.3 | [9] |
| CaMPP-2 | Mn2+ | 1.5 ± 0.2 | 11.2 ± 0.6 | [9] |
| CaMPP-2 | Ni2+ | 4.2 ± 0.5 | 6.5 ± 0.4 | [9] |
| CaMPP-3 | Mn2+ | 2.1 ± 0.3 | 9.8 ± 0.5 | [9] |
| CaMPP-3 | Ni2+ | 2.5 ± 0.3 | 5.5 ± 0.3 | [9] |
This compound's Role in Long-Term Potentiation (LTP)
This assay assesses the functional consequence of this compound activity on synaptic plasticity, specifically its role in modulating Long-Term Potentiation (LTP) in hippocampal slices. Overexpression of this compound is known to lower the threshold for LTP induction.[10]
Experimental Workflow: Electrophysiology in Organotypic Hippocampal Slices
Protocol: Electrophysiological Recording of LTP
Materials:
-
Organotypic hippocampal slice cultures
-
Viral vectors for this compound overexpression (e.g., Sindbis virus expressing GFP-Ng)
-
Artificial cerebrospinal fluid (aCSF)
-
Electrophysiology rig with perfusion system, amplifier, and data acquisition software
-
Stimulating and recording electrodes
Procedure:
-
Slice Preparation and Transfection:
-
Prepare organotypic hippocampal slices from neonatal rats or mice.
-
After a few days in culture, infect the slices with a viral vector to express the protein of interest (e.g., GFP-neurogranin). Allow 18-24 hours for protein expression.
-
-
Electrophysiology:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a single train of 100 pulses at 100 Hz.[10]
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes after the HFS.
-
-
Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the post-HFS fEPSP slopes to the average baseline slope.
-
A sustained increase in the fEPSP slope after HFS indicates the induction of LTP. Compare the magnitude of LTP between control and this compound-overexpressing slices.
-
Quantitative Data: Effect of this compound on LTP
| Condition | Stimulation Protocol | fEPSP Slope (% of Baseline) | Reference |
| Wild-Type Mice | 100 Hz, 1 sec | 143.4 ± 0.7 | [10] |
| This compound Knockout Mice | 100 Hz, 1 sec | 106.0 ± 0.5 | [10] |
| Wild-Type Mice | 10 Hz, 1.5 min | 104.6 ± 0.5 | [10] |
| This compound Knockout Mice | 10 Hz, 1.5 min | 99.1 ± 0.6 | [10] |
| Wild-Type Mice | 5 Hz, 3 min | 94.8 ± 0.9 | [10] |
| This compound Knockout Mice | 5 Hz, 3 min | 89.8 ± 0.5 | [10] |
| Wild-Type Mice | 1 Hz, 15 min | 89.7 ± 0.9 | [10] |
| This compound Knockout Mice | 1 Hz, 15 min | 84.9 ± 0.6 | [10] |
Conclusion
The in vitro functional assays described in these application notes provide a robust toolkit for the detailed investigation of this compound activity. From its fundamental interaction with calmodulin to its role in modulating synaptic plasticity, these protocols offer researchers and drug development professionals the necessary methodologies to explore the intricate biology of this compound and to identify novel therapeutic strategies for neurological disorders. The provided quantitative data serves as a valuable reference for experimental design and data interpretation.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Lab Standard Operating Procedure Template: Kinase Assay with P-32 | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 3. This compound stimulates Ca2+/calmodulin-dependent kinase II by suppressing calcineurin activity at specific calcium spike frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Age-Dependent Levels of Protein Kinase Cs in Brain: Reduction of Endogenous Mechanisms of Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Alters the Structure and Calcium Binding Properties of Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dephosphorylation of protein kinase C substrates, this compound, neuromodulin, and MARCKS, by calcineurin and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
Application Notes and Protocols for siRNA Knockdown of Neurogranin in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogranin (Ng), also known as RC3, is a postsynaptic protein predominantly expressed in the cerebral cortex and hippocampus. It is a key regulator of calcium/calmodulin (CaM) signaling, playing a crucial role in synaptic plasticity, particularly in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Given its involvement in synaptic function, this compound has emerged as a significant target for research in neurodegenerative diseases such as Alzheimer's disease.
These application notes provide a comprehensive guide for the targeted knockdown of this compound in primary neuron cultures using small interfering RNA (siRNA). The protocols detailed below, derived from established research, offer a robust framework for investigating the functional consequences of reduced this compound expression on synaptic activity.
Data Presentation
The following tables summarize quantitative data from representative experiments demonstrating the efficacy of this compound knockdown and its functional impact on synaptic plasticity.
Table 1: Efficiency of siRNA-mediated this compound Knockdown
| Parameter | Value | Cell Type | Method of Quantification |
| siRNA Concentration | 50 nM | Primary Hippocampal Neurons | Western Blot |
| Duration of Treatment | 48 - 72 hours | Primary Hippocampal Neurons | Western Blot |
| Knockdown Efficiency (% of control) | ~70-80% | Primary Hippocampal Neurons | Western Blot |
Table 2: Functional Consequences of this compound Knockdown on Long-Term Potentiation (LTP)
| Experimental Condition | LTP Induction | Measurement | Result |
| Control siRNA | Yes | Field excitatory postsynaptic potential (fEPSP) slope | Significant potentiation |
| This compound siRNA | No | Field excitatory postsynaptic potential (fEPSP) slope | LTP induction blocked |
Signaling Pathway of this compound in Synaptic Plasticity
This compound is a critical component of the postsynaptic density and modulates the availability of CaM. Under basal calcium levels, this compound binds to CaM, sequestering it. Following an influx of calcium through NMDA receptors, CaM is released and can then activate downstream effectors such as CaM-dependent protein kinase II (CaMKII), a key enzyme for the induction of LTP.
Caption: this compound's role in the Ca²⁺/CaM signaling pathway leading to LTP.
Experimental Workflow
The general workflow for a this compound knockdown experiment in primary neurons involves several key stages, from the culture of primary neurons to the analysis of functional outcomes.
Caption: General experimental workflow for siRNA-mediated this compound knockdown.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the siRNA knockdown of this compound in primary neurons.
Protocol 1: Culture of Primary Hippocampal Neurons
Materials:
-
E18 rat embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated plates or coverslips
Procedure:
-
Dissect hippocampi from E18 rat embryos in ice-cold dissection medium.
-
Mince the tissue and incubate with a papain solution according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer.
-
Plate the neurons on poly-D-lysine coated surfaces at a desired density (e.g., 250,000 cells/cm²) in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Replace half of the medium every 3-4 days. Neurons are typically ready for transfection after 7-10 days in vitro (DIV).
Protocol 2: siRNA Transfection of Primary Neurons
This protocol is adapted for Lipofectamine™ RNAiMAX, a commonly used reagent for siRNA transfection in primary neurons. Optimization of siRNA and reagent concentrations is recommended for each specific primary culture preparation.
Materials:
-
Primary hippocampal neurons (DIV 7-10)
-
This compound-specific siRNA (validated sequences)
-
Negative control siRNA (scrambled sequence)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
Procedure:
-
Preparation of siRNA-lipid complexes (for one well of a 24-well plate): a. In tube A, dilute 20 pmol of siRNA (this compound or control) in 50 µL of Opti-MEM™ I Medium. Mix gently. b. In tube B, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA (from tube A) and the diluted Lipofectamine™ RNAiMAX (from tube B). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: a. Carefully remove half of the culture medium from the neuronal culture well. b. Add the 100 µL of the siRNA-lipid complex dropwise to the well. c. Gently rock the plate to ensure even distribution. d. Return the plate to the 37°C incubator.
-
Post-transfection: a. Incubate the neurons for 48-72 hours before proceeding with downstream analysis. A medium change can be performed after 4-6 hours if toxicity is a concern.
Protocol 3: Western Blot Analysis of this compound Knockdown
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-neurogranin, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: a. Wash transfected neurons with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
-
Quantification and Electrophoresis: a. Determine the protein concentration of each sample using a BCA assay. b. Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. c. Separate the proteins by SDS-PAGE.
-
Blotting and Immunodetection: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with the primary anti-neurogranin antibody overnight at 4°C. d. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. f. Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to normalize the data.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Levels
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for this compound and a reference gene (e.g., GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis: a. Extract total RNA from transfected neurons using a commercial kit according to the manufacturer's instructions. b. Assess RNA quality and quantity. c. Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reaction with the cDNA template, primers, and master mix. b. Run the reaction on a real-time PCR instrument. c. Analyze the data using the ΔΔCt method to determine the relative expression of this compound mRNA, normalized to the reference gene.
Protocol 5: Electrophysiological Recording of Long-Term Potentiation (LTP)
Procedure:
-
Prepare acute hippocampal slices from transfected animals or use cultured neurons on microelectrode arrays.
-
Obtain a stable baseline of synaptic transmission by stimulating Schaffer collaterals and recording fEPSPs in the CA1 region.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
-
Compare the degree of potentiation between neurons transfected with control siRNA and this compound siRNA. A significant reduction or complete block of potentiation in the this compound knockdown group indicates a critical role for the protein in LTP.[1]
References
Application Notes and Protocols for Measuring Neurogranin in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurogranin (Ng) is a 78-amino acid, calmodulin-binding protein predominantly expressed in the dendritic spines of neurons in brain regions like the cerebral cortex and hippocampus.[1][2] It is a key player in synaptic plasticity, long-term potentiation (LTP), and memory consolidation, making it a significant biomarker for synaptic health and function.[2][3] While cerebrospinal fluid (CSF) this compound has been established as a valuable biomarker for neurodegenerative diseases such as Alzheimer's disease (AD), its measurement in plasma has presented challenges due to significantly lower concentrations.[4][5] However, recent advancements in assay sensitivity have enabled the exploration of plasma this compound as a more accessible biomarker for synaptic dysfunction.[4]
This document provides detailed application notes and protocols for the primary methods used to measure this compound in human plasma.
Core Methodologies for Plasma this compound Measurement
Several analytical platforms are utilized for the quantification of this compound in plasma, each with distinct advantages and limitations. The primary methods include Enzyme-Linked Immunosorbent Assay (ELISA), Single Molecule Array (Simoa), and Mass Spectrometry (MS), often coupled with immunoaffinity techniques.[1][4] An emerging approach involves the isolation of neuronal-derived exosomes (NDEs) from plasma to enrich for brain-derived this compound.[1]
Immunoassays
Immunoassays utilize antibodies to detect and quantify specific antigens. For plasma this compound, high-sensitivity assays are required.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Sandwich ELISAs are a common immunoassay format. Some assays are designed to specifically quantify C-terminally truncated forms of this compound (e.g., Trunc P75), which are reported to be the most abundant forms in circulation.[6][7]
-
Single Molecule Array (Simoa): Simoa technology offers ultra-sensitive detection, capable of measuring biomarkers at femtogram-per-milliliter concentrations.[8] This makes it particularly well-suited for low-abundance proteins like this compound in plasma.[6][9]
Mass Spectrometry (MS)
Mass spectrometry provides high specificity and the ability to identify and quantify different fragments of the this compound protein.
-
Hybrid Immunoaffinity-Mass Spectrometry (HI-MS): This method combines the specificity of antibody-based capture with the precise detection of mass spectrometry.[10][11] It has been instrumental in characterizing the various endogenous this compound peptides present in plasma.[10][11][12][13] Studies using HI-MS have revealed that this compound in plasma exists as several C-terminal peptides, with some being unique to plasma and not found in CSF.[10][11]
Neuronal-Derived Exosome (NDE) Analysis
This technique aims to specifically measure this compound originating from the central nervous system.
-
Isolation and Analysis: Exosomes are small vesicles released by cells, which can cross the blood-brain barrier. By first isolating exosomes derived from neurons (NDEs) from a plasma sample, it is possible to measure the this compound contained within them.[1] A pilot study indicated that this compound concentrations in plasmatic NDEs are significantly lower in AD patients compared to controls.[1]
Data Presentation
Table 1: Comparison of Plasma this compound Measurement Methods
| Method | Principle | Advantages | Disadvantages |
| ELISA | Enzyme-linked antibodies for colorimetric or chemiluminescent detection.[14] | Widely available, relatively low cost, high throughput. | May lack the sensitivity required for low plasma concentrations; susceptible to matrix effects.[6] |
| Simoa | Isolation of single immunocomplexes on paramagnetic beads for digital signal readout.[8] | Ultra-high sensitivity (fg/mL), enabling detection of very low-abundance proteins.[6][8] | Requires specialized equipment; can be higher in cost per sample. |
| HI-MS | Immunocapture followed by mass analysis (e.g., MALDI-TOF or LC-MS).[4][11] | High specificity, can identify and quantify multiple protein fragments simultaneously.[10][11] | Technically demanding, lower throughput, requires expensive instrumentation. |
| NDE Analysis | Isolation of neuronal exosomes followed by this compound measurement (e.g., by ELISA).[15] | Enriches for CNS-derived this compound, potentially increasing specificity for neurological changes.[1] | Exosome isolation can be complex and requires standardization; low yield. |
Table 2: Performance Characteristics of a Commercial this compound ELISA Kit
| Parameter | Value |
| Assay Type | Sandwich ELISA for human this compound truncated at P75.[14] |
| Sample Types | Serum, Plasma (Citrate, EDTA, Heparin), Tissue Extract.[16] |
| Limit of Detection | 15.2 pg/mL.[14] |
| Limit of Quantitation | 16.5 pg/mL.[14] |
Data based on the EUROIMMUN this compound (Trunc P75) ELISA kit.[14]
Table 3: Endogenous this compound Peptides Identified in Human Plasma via HI-MS
| Peptide Amino Acid Range | Notes |
| 43-75 | Most abundant plasma Ng peptide.[11] |
| 44-75 | Detected in plasma.[11] |
| 42-75 | Unique to plasma (not found in CSF or brain tissue).[11] |
| 44-78 | Detected in plasma.[11] |
| 41-75 | Detected in plasma.[11] |
| 43-78 | Detected in plasma.[11] |
| 39-75 | Unique to plasma.[11] |
| 38-75 | Unique to plasma.[11] |
Notably, the Ng(48-76) peptide, which is significantly increased in the CSF of AD patients, has not been detected in plasma.[11]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is involved in synaptic plasticity through calcium- and calmodulin-signaling pathways.[1] In the absence of calcium, this compound binds to calmodulin (CaM), sequestering it.[17] Upon calcium influx, CaM is released and can activate downstream targets like CaM-dependent protein kinase II (CaMKII), a critical event for inducing LTP.[2] Protein kinase C (PKC) can phosphorylate this compound, which reduces its affinity for CaM, thereby facilitating CaM-dependent signaling.[2]
Caption: this compound's role in the Ca²⁺/Calmodulin signaling pathway.
Experimental Workflow: Sandwich ELISA
The following diagram outlines the typical workflow for a sandwich ELISA to measure plasma this compound.
Caption: Workflow for a sandwich ELISA for plasma this compound.
Experimental Workflow: Hybrid Immunoaffinity-Mass Spectrometry (HI-MS)
This workflow illustrates the key stages of the HI-MS method for plasma this compound analysis.
Caption: Workflow for HI-MS analysis of plasma this compound.
Experimental Protocols
Protocol 1: General Sandwich ELISA for Plasma this compound
This protocol is a generalized procedure based on commercially available kits.[14][16] Always refer to the specific manufacturer's instructions.
Materials:
-
ELISA plate pre-coated with anti-neurogranin capture antibody.
-
Plasma samples (collected in EDTA, citrate, or heparin tubes).
-
This compound standards.
-
Biotinylated anti-neurogranin detection antibody.
-
Streptavidin-peroxidase (HRP) conjugate.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 0.2 M H₂SO₄).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Reconstitute lyophilized standards and controls.
-
Sample Incubation: Add standards, controls, and plasma samples to the appropriate wells of the microplate. Often, the detection antibody is added simultaneously or immediately after the sample.
-
Incubation: Incubate the plate, typically for 1-2 hours at room temperature, to allow this compound to bind to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with Wash Buffer to remove unbound material.
-
Enzyme Conjugate Addition: Add the Streptavidin-HRP conjugate to each well.
-
Incubation: Incubate the plate, typically for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step (Step 4) to remove unbound enzyme conjugate.
-
Substrate Reaction: Add the Substrate Solution to each well and incubate in the dark (typically 15-30 minutes) for color development. The intensity of the color is proportional to the amount of this compound.
-
Stop Reaction: Add Stop Solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the plasma samples.
Protocol 2: Hybrid Immunoaffinity-Mass Spectrometry (HI-MS)
This protocol is based on the methodology described by Portelius et al.[11] for the characterization of this compound in plasma.
Materials:
-
Monoclonal anti-neurogranin antibodies (e.g., Ng2, Ng3).[10]
-
Magnetic beads (e.g., Dynabeads M-280 sheep anti-mouse IgG).
-
Plasma samples.
-
Labeled synthetic this compound peptide for use as an internal standard.[11]
-
Detergent (e.g., n-octyl-β-D-glucopyranoside).
-
Magnetic particle processor (e.g., KingFisher).
-
Elution buffer.
-
MALDI-TOF/TOF mass spectrometer and appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).
Procedure:
-
Antibody Coupling: Covalently cross-link anti-neurogranin antibodies to the magnetic beads according to the bead manufacturer's protocol.
-
Sample Preparation: Thaw plasma samples. Add the internal standard peptide and detergent (final concentration ~0.1%) to the plasma.[11]
-
Immunoprecipitation (IP): Add the antibody-coated magnetic beads to the plasma samples. Incubate to allow the this compound peptides to bind to the antibodies.
-
Automated Washing and Elution: Transfer the bead-sample mixture to a magnetic particle processor for automated washing and elution steps. This minimizes non-specific binding and standardizes the process.
-
Sample Elution and Concentration: Elute the captured this compound from the beads using an appropriate elution buffer (e.g., low pH buffer). Collect the eluate.
-
Drying and Reconstitution: Dry the eluate in a vacuum centrifuge. Reconstitute the dried peptides in a small volume of a suitable solvent (e.g., 0.1% formic acid in 20% acetonitrile).[11]
-
MS Analysis:
-
Spot the reconstituted sample onto a MALDI target plate and overlay with a matrix solution.
-
Allow the spot to dry and crystallize.
-
Analyze the sample using a MALDI-TOF/TOF mass spectrometer to identify and quantify the various this compound peptides based on their mass-to-charge ratio.
-
Protocol 3: Isolation of Neuronal-Derived Exosomes (NDEs) for this compound Analysis
This protocol outlines a general workflow for enriching CNS-derived this compound from plasma.
Materials:
-
Plasma samples.
-
Exosome precipitation/isolation reagents or ultracentrifugation equipment.
-
Antibodies against neuronal surface markers (e.g., anti-human CD171/L1CAM) for immunoprecipitation.[15]
-
Magnetic beads.
-
Lysis buffer.
-
ELISA kit or other immunoassay for this compound quantification.
Procedure:
-
Initial Plasma Processing: Centrifuge plasma at a low speed to remove cells and debris.
-
Total Exosome Isolation: Isolate total exosomes from the plasma. This can be done using various methods, including:
-
Ultracentrifugation: The gold standard, involving multiple high-speed centrifugation steps.
-
Commercial Precipitation Kits: Simpler methods that use polymers to precipitate exosomes.
-
-
Neuronal Exosome Immunoprecipitation:
-
Incubate the isolated total exosomes with a biotinylated antibody against a neuronal surface protein (e.g., L1CAM).
-
Add streptavidin-coated magnetic beads to capture the antibody-bound neuronal exosomes.
-
Use a magnet to separate the NDE-bead complexes and wash to remove non-neuronal exosomes.
-
-
Lysis of NDEs: Resuspend the captured NDEs in a lysis buffer to release their internal contents, including this compound.
-
This compound Quantification: Measure the concentration of this compound in the NDE lysate using a high-sensitivity immunoassay, such as a Simoa or a sensitive ELISA.[15]
-
Normalization: Standardize the measured this compound content, for example, by the total number of exosomes or total protein content in the lysate.[15]
References
- 1. This compound: A Potential Biomarker of Neurological and Mental Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry-based methods for robust measurement of Alzheimer's Disease biomarkers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usagainstalzheimers.org [usagainstalzheimers.org]
- 6. This compound and tau in cerebrospinal fluid and plasma of patients with acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer’s disease | Euroimmun [euroimmun.com]
- 8. Neurological Biomarker Detection | Quanterix [quanterix.com]
- 9. This compound And TAU In Cerebrospinal Fluid And Plasma Of Patients With Acute Ischemic Stroke | Quanterix [quanterix.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the postsynaptic protein this compound in paired cerebrospinal fluid and plasma samples from Alzheimer’s disease patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dokumen.pub [dokumen.pub]
- 13. researchgate.net [researchgate.net]
- 14. euroimmun.es [euroimmun.es]
- 15. Association between plasma exosome this compound and brain structure in patients with Alzheimer’s disease: a protocol study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.cn [abcam.cn]
- 17. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Neurogranin Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neurogranin (Ng), also known as RC3, is a 7.5 kDa, 78-amino acid postsynaptic protein predominantly expressed in the dendritic spines of neurons in the cerebral cortex and hippocampus.[1][2] It is a key regulator of synaptic plasticity and long-term potentiation (LTP), processes fundamental to learning and memory.[1][2][3][4][5] this compound binds to calmodulin (CaM) in a calcium-independent manner, sequestering it at the postsynaptic density.[2][6][7] Upon influx of calcium and activation of Protein Kinase C (PKC), this compound is phosphorylated, leading to the release of CaM, which can then activate downstream signaling pathways, including the CaM-dependent protein kinase II (CaMKII) pathway.[2][8] Given its role in synaptic function, this compound has emerged as a significant biomarker for synaptic degeneration in neurodegenerative diseases such as Alzheimer's disease.[2][5][9] Immunoprecipitation of this compound is a critical technique for studying its protein-protein interactions, post-translational modifications, and its role in various signaling cascades.[7][10]
This compound Signaling Pathway
This compound is a central player in the calcium/calmodulin signaling pathway, which is crucial for synaptic plasticity. In its unphosphorylated state, this compound binds to calmodulin (CaM), keeping it in an inactive state. Upon synaptic activity, such as the activation of NMDA receptors and subsequent calcium influx, Protein Kinase C (PKC) is activated. PKC phosphorylates this compound, causing it to release CaM. The freed CaM, now in the presence of elevated calcium levels, can activate CaMKII, a key enzyme in the induction of Long-Term Potentiation (LTP).[1][2][11]
Caption: this compound signaling cascade in synaptic plasticity.
Quantitative Data for this compound Immunoprecipitation
| Parameter | Value | Source |
| Antibody | ||
| Anti-Neurogranin [EPR21152] | 1/30 dilution for IP | Abcam (ab217672) |
| Anti-Neurogranin | 4 µg for IP | Proteintech (10440-1-AP)[12] |
| Sample | ||
| Mouse cerebral cortex lysate | 0.35 mg | Abcam (ab217672) |
| Mouse brain tissue lysate | 2640 µg | Proteintech (10440-1-AP)[12] |
| Human brain tissue (homogenization) | 100 ± 10 mg | Kvartsberg et al., 2018[4] |
| Buffers | ||
| Homogenization Buffer | Tris-buffered saline (TBS) with complete protease inhibitor | Kvartsberg et al., 2018[4] |
| Lysis Buffer (general) | 1X Cell Lysis Buffer | Cell Signaling Technology[13] |
| Blocking and Dilution Buffer | 5% NFDM/TBST | Abcam (ab217672) |
| Incubation | ||
| Antibody-Lysate Incubation | Overnight at 4°C | Cell Signaling Technology[13] |
| Bead-Immunocomplex Incubation | 20 minutes at room temperature | Cell Signaling Technology[13] |
| Washing | ||
| Wash Buffer | 1X Cell Lysis Buffer | Cell Signaling Technology[13] |
| Number of Washes | 5 times | Cell Signaling Technology[13] |
| Elution | ||
| Elution Buffer | 3X SDS Sample Buffer | Cell Signaling Technology[13] |
| Elution Condition | Heat at 95-100°C for 5 minutes | Cell Signaling Technology[13] |
Experimental Protocol: this compound Immunoprecipitation
This protocol is a synthesized methodology based on established immunoprecipitation procedures and specific details for this compound.
Materials:
-
Tissue/Cell Lysate: Brain tissue (e.g., cerebral cortex, hippocampus) or neuronal cell culture expressing this compound.
-
Antibodies:
-
Primary Antibody: Anti-Neurogranin antibody validated for immunoprecipitation (e.g., Abcam ab217672, Proteintech 10440-1-AP).[12]
-
Negative Control: Rabbit monoclonal IgG (e.g., Abcam ab172730).
-
-
Beads: Protein A/G magnetic beads.
-
Buffers and Reagents:
-
Ice-cold PBS
-
Lysis Buffer: Tris-buffered saline (TBS) with 1% non-ionic detergent (e.g., NP-40 or Triton X-100), and complete protease and phosphatase inhibitor cocktail.
-
Wash Buffer: Lysis buffer or TBS with 0.1% Tween-20.
-
Elution Buffer: 1X SDS-PAGE sample buffer.
-
-
Equipment:
-
Homogenizer (for tissue samples)
-
Microcentrifuge
-
Magnetic separation rack
-
Rotator
-
Heating block
-
Procedure:
-
Lysate Preparation:
-
For Tissue: Homogenize 100 mg of brain tissue in 1 mL of ice-cold Lysis Buffer.[4] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13] Collect the supernatant.
-
For Cells: Wash cultured cells with ice-cold PBS. Add 1 mL of ice-cold Lysis Buffer, incubate on ice for 5 minutes, then scrape the cells.[13] Sonicate briefly if necessary and centrifuge as above.
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the recommended amount of anti-neurogranin primary antibody (e.g., 1-4 µg or a 1:30-1:100 dilution).[12]
-
For the negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate with gentle rotation overnight at 4°C to form the antigen-antibody complex.[13]
-
-
Capture of Immunocomplex:
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each tube.
-
Incubate with rotation for 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads using the magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 500 µL of ice-cold Wash Buffer.[13] Between each wash, resuspend the beads fully and then pellet.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 30-50 µL of 1X SDS-PAGE sample buffer to the beads.
-
Heat the samples at 95-100°C for 5-10 minutes to elute the protein and denature it.[13]
-
Pellet the beads with the magnetic rack and carefully collect the supernatant containing the immunoprecipitated this compound.
-
-
Analysis:
-
The eluted samples are ready for analysis by Western Blotting using an anti-neurogranin antibody for detection.
-
Experimental Workflow Diagram
Caption: Workflow for this compound Immunoprecipitation.
References
- 1. This compound: A Potential Biomarker of Neurological and Mental Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. This compound enhances synaptic strength through its interaction with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intact postsynaptic protein this compound is reduced in brain tissue from patients with familial and sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Reliable Biomarker for Synaptic Dysfunction in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Interactions between this compound and calmodulin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial this compound Regulates Blood–Brain Barrier Permeability via Modulation of the AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The intact postsynaptic protein this compound is reduced in brain tissue from patients with familial and sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound binds α-synuclein in the human superior temporal cortex and interaction is decreased in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound: A Potential Biomarker of Neurological and Mental Diseases [frontiersin.org]
- 12. This compound Rabbit Polyclonal antibody - United Bio Research [unitedbioresearch.com.au]
- 13. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Neurogranin ELISA Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their neurogranin ELISA assays.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during a this compound ELISA experiment.
High Background
Question: What are the common causes of high background in my this compound ELISA, and how can I resolve it?
Answer: High background can obscure results by reducing the signal-to-noise ratio. Common causes and solutions are outlined below.
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies and other reagents, leading to a false positive signal.[1][2][3]
-
Solution: Increase the number of wash cycles (typically 3-5 washes are recommended).[4][5] Ensure complete aspiration of wash buffer after each step and consider increasing the wash buffer volume to at least 300 µL per well.[4] A short incubation or soak step of 30-60 seconds with the wash buffer in the wells can also improve washing efficiency.[2][5]
-
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate can lead to high background.
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Cross-reactivity: The antibodies may be cross-reacting with other molecules in the sample.[2]
-
Solution: Ensure the specificity of your antibodies for this compound. If using a polyclonal antibody, consider using an affinity-purified or cross-adsorbed antibody to reduce non-specific binding.[9]
-
-
Contamination: Contamination of reagents or samples with bacteria or fungi can cause erroneous results.[10]
-
Solution: Use sterile technique and ensure all reagents and samples are handled in a clean environment.[3]
-
Low or No Signal
Question: I am observing a weak or no signal in my this compound ELISA. What are the potential causes and how can I troubleshoot this?
Answer: A weak or no signal can be due to several factors throughout the experimental workflow.
-
Improper Reagent Preparation or Storage: Expired or improperly stored reagents can lose their activity.
-
Incorrect Antibody Concentrations: Sub-optimal concentrations of capture or detection antibodies will result in a weak signal.
-
Solution: Perform a titration to determine the optimal antibody concentrations.[13]
-
-
Insufficient Incubation Times: Inadequate incubation times for antibodies, samples, or substrate can lead to incomplete binding and a reduced signal.
-
Solution: Ensure you are following the recommended incubation times in the protocol.[11] It may be necessary to optimize incubation times for your specific experimental conditions.
-
-
Inactive Enzyme Conjugate: The enzyme conjugate (e.g., HRP) may have lost its activity.
-
Solution: Use fresh reagents and ensure proper storage conditions.
-
-
Sample Issues: The concentration of this compound in the samples may be below the detection limit of the assay, or the sample matrix may be interfering with the assay.[14]
Poor Standard Curve
Question: My standard curve is not linear or has a poor fit. What could be the cause?
Answer: A reliable standard curve is crucial for accurate quantification. Issues with the standard curve often point to problems with reagent preparation or pipetting.
-
Improper Standard Dilution: Errors in the serial dilution of the standard will lead to an inaccurate curve.
-
Solution: Carefully prepare fresh standard dilutions for each experiment. Ensure thorough mixing of the standard before making dilutions.[11]
-
-
Pipetting Inaccuracy: Inconsistent pipetting technique can introduce variability.
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique across all wells.[11]
-
-
Incorrect Incubation Times: Variations in incubation times across the plate can affect the standard curve.
-
Solution: Add reagents to the wells in the same order and at a consistent pace to ensure uniform incubation times.[10]
-
Data Presentation
Table 1: Recommended Incubation Times and Temperatures for this compound ELISA
| Step | Incubation Time | Temperature |
| Sample/Standard Incubation | 1 - 2 hours[11] | Room Temperature or 37°C[10] |
| Biotinylated Antibody Incubation | 50 - 60 minutes[10] | 37°C[10] |
| Streptavidin-HRP Incubation | 30 - 50 minutes[5][10] | 37°C[10] |
| TMB Substrate Incubation | 10 - 20 minutes[11][15] | Room Temperature (in the dark)[11] |
Table 2: Troubleshooting Summary for Common this compound ELISA Issues
| Issue | Possible Cause | Recommended Solution |
| High Background | Insufficient Washing | Increase number of wash cycles; use a soak step.[1][2] |
| Inadequate Blocking | Increase blocking time; try a different blocking agent.[1][2] | |
| High Antibody Concentration | Titrate antibodies to find optimal concentration.[7] | |
| Low/No Signal | Inactive Reagents | Check expiration dates and storage conditions.[11][12] |
| Sub-optimal Antibody Concentration | Optimize antibody concentrations through titration.[13] | |
| Low Analyte Concentration | Concentrate sample or test different dilutions.[9] | |
| Poor Standard Curve | Improper Standard Dilution | Prepare fresh standard dilutions carefully.[11] |
| Pipetting Inaccuracy | Use calibrated pipettes and consistent technique.[11] |
Experimental Protocols
Protocol: Checkerboard Titration for Antibody Optimization
This protocol is used to determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.
-
Coat the Plate: Prepare serial dilutions of the capture antibody in coating buffer. A good starting range is 0.5 to 5 µg/mL.[7] Add 100 µL of each dilution to the wells of a 96-well plate and incubate overnight at 4°C.
-
Wash and Block: Wash the plate three times with wash buffer. Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add Antigen: Add a known concentration of this compound standard to the wells. Include a blank control with no antigen.
-
Add Detection Antibody: Prepare serial dilutions of the detection antibody. Add 100 µL of each dilution to the wells.
-
Incubate and Wash: Incubate for 1-2 hours at room temperature. Wash the plate three times.
-
Add Enzyme Conjugate and Substrate: Add the enzyme conjugate, incubate, and wash. Add the TMB substrate and stop solution.
-
Read Plate: Read the absorbance at 450 nm.
-
Analyze Data: The optimal antibody concentrations will be those that give the highest signal with the antigen and the lowest signal in the blank wells.
Protocol: Sample Preparation for this compound ELISA
Proper sample collection and preparation are critical for accurate results.
-
Cerebrospinal Fluid (CSF):
-
Serum:
-
Plasma:
Visualizations
Caption: A flowchart of the general steps involved in a sandwich ELISA for this compound detection.
Caption: A decision tree outlining common causes and solutions for high background in an ELISA.
Caption: A diagram illustrating the key steps for preparing different sample types for this compound analysis.
References
- 1. How to deal with high background in ELISA | Abcam [abcam.com]
- 2. arp1.com [arp1.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. bosterbio.com [bosterbio.com]
- 5. euroimmun.es [euroimmun.es]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bosterbio.com [bosterbio.com]
- 9. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. content.abcam.com [content.abcam.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 14. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of this compound trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. content.abcam.com [content.abcam.com]
neurogranin antibody validation and cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neurogranin antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it expressed?
This compound (Ng), also known as RC3, p17, or BICKS, is a 7.6 kDa postsynaptic protein primarily expressed in the brain. It is particularly enriched in the dendritic spines of neurons in the cerebral cortex, hippocampus, amygdala, and striatum.[1][2] this compound plays a crucial role in synaptic plasticity and long-term potentiation by regulating the availability of calmodulin (CaM).[1][3]
Q2: What are the key considerations for this compound antibody selection?
When selecting a this compound antibody, it is important to consider the intended application (e.g., Western Blot, IHC, ELISA), the species being studied, and the specific region of the this compound protein that the antibody recognizes (e.g., N-terminus, C-terminus). Different antibody clones and manufacturers may have varying performance in different applications. It is recommended to review the manufacturer's validation data and any available publications citing the use of the antibody.
Q3: Are there different forms of this compound that an antibody can detect?
Yes, in biological samples like cerebrospinal fluid (CSF), this compound can exist as a full-length protein and as C-terminal fragments.[4] Some antibodies are specific for the full-length protein, while others recognize C-terminal fragments.[3][4] The choice of antibody will depend on the specific research question. For example, some studies suggest that C-terminal fragments of this compound are elevated in the CSF of Alzheimer's disease patients.[4]
Q4: What is the expected subcellular localization of this compound?
This compound is predominantly localized to the cytoplasm and dendrites of neurons, with a high concentration in dendritic spines.[1][5] In immunohistochemistry, a mainly cytoplasmic staining pattern is expected in the cerebrum.[1]
Troubleshooting Guides
Western Blotting
Issue: Weak or No Signal
-
Low Abundance of this compound: this compound is a small protein (7.6 kDa) and may be of low abundance in certain samples.
-
Solution: Increase the amount of protein loaded onto the gel. Consider enriching for synaptic proteins through fractionation.
-
-
Poor Transfer of a Small Protein: Small proteins like this compound can be difficult to transfer efficiently to the membrane.
-
Solution: Use a membrane with a smaller pore size (0.2 µm). Optimize transfer time and voltage; shorter transfer times may be necessary to prevent the protein from passing through the membrane. A wet transfer system is often recommended for small proteins.[6]
-
-
Antibody Dilution: The primary antibody concentration may not be optimal.
-
Solution: Titrate the primary antibody to determine the optimal concentration. Incubation overnight at 4°C can enhance the signal.
-
-
Inactive Antibody: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.
-
Solution: Use a fresh aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions.
-
Issue: High Background or Non-Specific Bands
-
Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding.
-
Solution: Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
-
-
Primary or Secondary Antibody Concentration Too High: Excessive antibody concentrations can increase background.
-
Solution: Reduce the concentration of the primary and/or secondary antibody.
-
-
Cross-Reactivity: The antibody may be cross-reacting with other proteins.
-
Solution: While specific cross-reactivity data for this compound antibodies is not extensively published, it is crucial to run appropriate controls, such as lysates from this compound knockout tissues if available. If cross-reactivity with other synaptic proteins like SNAP-25 or synaptotagmin is suspected, perform a Western blot with recombinant versions of these proteins to test for antibody binding.
-
Immunohistochemistry (IHC)
Issue: Weak or No Staining
-
Antigen Retrieval: The this compound epitope may be masked by formalin fixation.
-
Solution: Perform heat-induced epitope retrieval (HIER). Common buffers include citrate buffer (pH 6.0) or Tris/EDTA buffer (pH 9.0). The optimal method should be determined empirically.[1]
-
-
Antibody Penetration: The antibody may not be adequately penetrating the tissue.
-
Solution: Ensure tissue sections are of the appropriate thickness. The use of a permeabilization agent like Triton X-100 in the blocking buffer and antibody diluent can improve penetration.
-
-
Primary Antibody Incubation: Incubation time may be insufficient.
-
Solution: Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.
-
Issue: High Background Staining
-
Endogenous Peroxidase Activity: If using an HRP-conjugated secondary antibody, endogenous peroxidases in the tissue can cause background.
-
Solution: Include a peroxidase quenching step (e.g., incubation with 3% H2O2) before primary antibody incubation.
-
-
Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to tissue components.
-
Solution: Ensure adequate blocking with a serum from the same species as the secondary antibody.
-
Quantitative Data Summary
Table 1: Comparison of Commercial this compound ELISA Kits
| Assay | Target Epitope(s) | Calibrator | Reported Correlation (Spearman ρ) |
| WashU | S10-D23 and G49-G60 | Recombinant Protein | vs. ADx: 0.95 |
| ADx | R53-A64 and G62-P75 (C-terminal truncated at P75) | Synthetic Peptide | vs. UGot: 0.81 |
| UGot | G52-G65 and V66-D78 (C-terminal with intact ending) | Recombinant Protein | vs. WashU: 0.87 |
This data is summarized from a study comparing three different this compound assays, indicating that while they target different epitopes, their measurements in CSF are highly correlated.[3]
Table 2: Performance of Novel Ultrasensitive Immunoassays for this compound in CSF
| Assay | Analyte | Limit of Detection (LOD) | Diagnostic Performance (AUC for AD vs. Controls) |
| FL-Ng Simoa | Full-Length this compound | 0.513 ng/L | 0.907 |
| CT-Ng Simoa | C-Terminal this compound | 0.111 ng/L | 0.913 |
Data from a study developing and validating novel Simoa assays for full-length and C-terminal this compound.[4] AUC = Area Under the Curve, a measure of diagnostic accuracy.
Experimental Protocols
Western Blotting Protocol for this compound
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
Gel Electrophoresis: Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Separate proteins on a 15% or 4-20% gradient SDS-PAGE gel. Due to this compound's small size, a higher percentage gel is recommended.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane. A wet transfer at 100V for 30-60 minutes at 4°C is recommended. Shorter transfer times should be tested to avoid over-transfer.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined based on the manufacturer's datasheet and empirical testing.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
Immunohistochemistry Protocol for this compound in Paraffin-Embedded Brain Tissue
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a pre-heated buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.[1]
-
Peroxidase Blocking: If using an HRP-based detection system, incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary this compound antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection (for HRP): If using a biotinylated secondary antibody, incubate with an avidin-biotin-HRP complex (ABC reagent) followed by a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.
Visualizations
Caption: this compound's role in the calmodulin signaling pathway.
References
- 1. Anti-Neurogranin antibody [EPR21152] Rabbit monoclonal (ab217672) | Abcam [abcam.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Full-length and C-terminal this compound in Alzheimer’s disease cerebrospinal fluid analyzed by novel ultrasensitive immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Antibodies: Novus Biologicals [novusbio.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Neurogranin CSF Sample Integrity
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to prevent the degradation of neurogranin (Ng) in cerebrospinal fluid (CSF) samples, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in CSF important?
This compound (Ng) is a postsynaptic protein primarily located in the brain's cortex and hippocampus. It plays a crucial role in synaptic plasticity and long-term potentiation.[1] Elevated levels of Ng fragments in CSF are considered a specific biomarker for synaptic dysfunction and degeneration, particularly in Alzheimer's disease (AD).[1][2][3] Ensuring the pre-analytical stability of Ng in CSF samples is critical for reliable quantification and accurate interpretation of results in clinical and research settings.[4]
Q2: What are the primary factors that can cause this compound degradation in CSF samples?
The main factors contributing to Ng degradation are enzymatic activity and improper sample handling. Endogenous proteases, such as Calpain-1 and prolyl endopeptidase, can cleave Ng into smaller fragments.[5] Pre-analytical variables including storage temperature, delay before freezing, tube material, and freeze-thaw cycles can also significantly impact Ng concentration and integrity.[6][7]
Q3: What type of collection tube is best for CSF samples intended for this compound analysis?
Low protein binding (LoB) polypropylene tubes are recommended for both collection and storage.[8] Standard polypropylene (PP) tubes can lead to a slight decrease in measured this compound concentrations due to adsorption of the protein to the tube surface, although this effect is less pronounced than for other biomarkers like Amyloid-beta 1-42.[8][9]
Q4: How quickly do I need to process and freeze CSF samples after collection?
CSF samples should be processed and frozen as soon as possible. Centrifugation should ideally occur within two hours of collection.[6] Long-term storage should be at -80°C. Delays in freezing can lead to degradation; Ng levels can drop to approximately 70% of the initial concentration after two days at room temperature.[2]
Q5: Are protease inhibitors necessary for preserving this compound in CSF?
While proteases are involved in Ng cleavage, the addition of protease inhibitors to CSF samples is generally not recommended for routine biomarker analysis.[6] Studies have shown that Ng is relatively stable if samples are handled and stored correctly. Furthermore, protease inhibitors can sometimes interfere with immunoassay results.[6]
Experimental Protocols
Recommended Protocol for CSF Collection, Processing, and Storage
This protocol is synthesized from best practices to ensure optimal preservation of this compound.[10][11]
-
Collection:
-
Collect CSF via lumbar puncture, preferably in the morning after overnight fasting.[10]
-
Use low protein binding (LoB) polypropylene tubes for the collection.[8]
-
Discard the first 1-2 mL of CSF to avoid contamination from the puncture.
-
Collect the desired volume (e.g., up to 20 mL) into the LoB tubes.[12]
-
-
Processing:
-
Within 2 hours of collection, centrifuge the CSF samples at 2,000 x g for 10 minutes at room temperature (20-25°C).[8][11] This step is crucial to pellet any cells or debris.
-
Carefully transfer the supernatant to a new set of pre-labeled LoB polypropylene tubes, being cautious not to disturb the cell pellet.
-
-
Aliquoting and Storage:
-
Gently invert the tube containing the pooled supernatant to ensure homogeneity.
-
Aliquot the CSF into smaller volumes (e.g., 0.5 mL) in LoB polypropylene screw-cap tubes. Aliquoting prevents multiple freeze-thaw cycles for samples that will be analyzed at different times.[10]
-
Immediately freeze the aliquots at -80°C for long-term storage.[10] Avoid using -20°C for anything other than very short-term storage (less than 2 days).[2]
-
Data Summary
Table 1: this compound Stability Under Various Short-Term Storage Conditions
This table summarizes the stability of this compound in CSF when held at different temperatures before long-term storage at -80°C. Data is normalized to a baseline sample frozen immediately.
| Storage Duration | Room Temperature | 4°C (Refrigerator) | -20°C (Freezer) |
| Day 1 | ~100% | ~100% | ~100% |
| Day 2 | ~100% | ~100% | ~100% |
| Day 4 | ~70% | ~90% | ~100% |
| Day 7 | ~65% | ~85% | ~95% |
| Data adapted from stability studies.[2] |
Visual Guides and Workflows
Caption: Conceptual pathway of this compound cleavage and release into CSF.[5]
Caption: Standard operating procedure for CSF sample handling.
Troubleshooting Guide
Problem: Consistently low or undetectable this compound levels.
Caption: Decision tree for investigating low this compound concentrations.
References
- 1. Increased CSF this compound concentration is specific to Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the postsynaptic protein this compound in paired cerebrospinal fluid and plasma samples from Alzheimer’s disease patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebrospinal fluid this compound concentration in neurodegeneration: relation to clinical phenotypes and neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Alzheimer-associated cerebrospinal fluid fragments of this compound are generated by Calpain-1 and prolyl endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-analytical factors influencing the stability of cerebrospinal fluid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of preanalytical variables on measuring cerebrospinal fluid biomarkers for Alzheimer's disease diagnosis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of this compound trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preanalytical Confounding Factors in the Analysis of Cerebrospinal Fluid Biomarkers for Alzheimer’s Disease: The Issue of Diurnal Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF Collection Protocol | McGovern Medical School [med.uth.edu]
- 11. files.alz.washington.edu [files.alz.washington.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Neurogranin Quantification Assays
Welcome to the technical support center for neurogranin quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high inter-assay variability in this compound quantification?
High inter-assay variability in this compound quantification can stem from several factors, broadly categorized as procedural, reagent-related, and sample-related. Key sources include:
-
Pipetting and Dilution Errors: Inaccurate or inconsistent pipetting, especially during the creation of standard curves and sample dilutions, is a primary contributor to variability.
-
Reagent Inconsistency: Variation between different lots of antibodies, buffers, and substrates can significantly impact assay performance. The stability of reconstituted reagents is also crucial; repeated freeze-thaw cycles should be avoided.
-
Incubation Times and Temperatures: Deviations in incubation times and temperatures between different assay runs can lead to inconsistent results.
-
Washing Steps: Inefficient or inconsistent washing can result in high background noise and poor precision.
-
"Edge Effects" in Microplates: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reactants and lead to skewed results.
-
Sample Handling: The method of cerebrospinal fluid (CSF) or plasma collection, processing, and storage can affect this compound stability and measurement. The presence of various this compound fragments in biological samples can also contribute to variability depending on the specific epitopes targeted by the assay antibodies.[1]
Q2: My this compound ELISA is showing a low signal or is out of range. What should I do?
A low signal can be due to several factors. First, verify the concentration and integrity of your standards and samples. Ensure that the capture and detection antibodies are active and used at the recommended concentrations. Check that the substrate is not expired and has been stored correctly, protected from light. Also, confirm that the incubation times and temperatures were appropriate for the assay. If your sample values are higher than the highest standard, they will need to be further diluted and the assay repeated.
Q3: How can I minimize inter-assay variability in my experiments?
To minimize inter-assay variability, it is essential to standardize your experimental protocol. This includes:
-
Consistent Technique: Employ consistent pipetting techniques and ensure all operators are trained on the standard operating procedure (SOP).
-
Reagent Management: Use the same lot of critical reagents for all experiments in a single study. Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles.
-
Quality Control: Include internal quality control samples (with known high and low concentrations of this compound) on each plate to monitor assay performance and consistency between runs.
-
Plate Layout: To mitigate edge effects, avoid using the outermost wells of the microplate for samples and standards. Instead, fill these wells with buffer or water to create a humidity barrier.
-
Data Normalization: Running a common reference sample on all plates can help in normalizing the data and reducing plate-to-plate variation.
Troubleshooting Guides
Problem 1: High Coefficient of Variation (CV) Between Replicate Wells (High Intra-Assay Variability)
| Possible Cause | Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and pre-wet the tip before dispensing. |
| Incomplete Mixing | Mix the contents of each well thoroughly after adding each reagent, avoiding bubbles. A plate shaker can ensure uniform mixing. |
| Temperature Gradients | Allow all reagents and the microplate to equilibrate to room temperature before starting the assay. Ensure the incubator provides uniform temperature distribution. |
| Edge Effects | Avoid using the outer wells. Fill outer wells with buffer to create a humidity barrier. Incubate plates in a humidified chamber. |
Problem 2: High Variability Between Different Assay Plates (High Inter-Assay Variability)
| Possible Cause | Solution |
| Reagent Instability | Prepare fresh reagents for each assay run. Aliquot and store reagents at the recommended temperature, avoiding repeated freeze-thaw cycles. |
| Inconsistent Incubation | Use a calibrated incubator and timer to ensure consistent incubation times and temperatures for every plate. |
| Variable Washing Steps | Use an automated plate washer if available. If washing manually, ensure the same volume, number of washes, and soaking times are used for each plate. |
| Lot-to-Lot Reagent Variation | Use reagents from the same manufacturing lot for the entire study. If a new lot must be used, perform a bridging study to ensure comparability. |
| Operator Variability | Ensure all users are trained on a detailed and standardized protocol. |
Quantitative Data Summary
The inter-assay coefficient of variation (CV) is a critical parameter for assessing the reproducibility of a this compound quantification assay. Below is a summary of reported inter-assay CVs from various platforms.
| Assay Platform | Analyte | Sample Type | Inter-Assay CV (%) | Reference |
| Simoa | Full-length this compound (FL-Ng) | CSF | < 14% | [2] |
| Simoa | C-terminal this compound (CT-Ng) | CSF | < 14% | [2] |
| Singulex Erenna | This compound (NGRN) | CSF | 5.4% - 6.2% | [3] |
| In-house ELISA (UGot) | This compound (Ng) | CSF | Moderate reliability when compared to other ELISAs | [4] |
| Commercial ELISA | This compound (Trunc P75) | CSF | Moderate reliability when compared to other ELISAs | [4] |
Experimental Protocols
Sandwich ELISA for this compound Quantification
This protocol provides a general workflow for a typical sandwich ELISA for this compound. Specific details may vary depending on the commercial kit used.
Materials:
-
96-well microplate pre-coated with anti-neurogranin capture antibody
-
Recombinant this compound standard
-
Patient/sample CSF or plasma
-
Biotinylated anti-neurogranin detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer
-
Assay diluent
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard in assay diluent to generate a standard curve. Dilute samples as required.
-
Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as specified (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step as in step 4.
-
Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate as specified (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step as in step 4.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the optical density versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.
Mass Spectrometry-Based Quantification of this compound
Mass spectrometry (MS) offers a highly specific and sensitive method for this compound quantification, often targeting specific C-terminal fragments.[1][5] A common approach is hybrid immunoaffinity-mass spectrometry.
Materials:
-
Anti-neurogranin antibodies (for immunoprecipitation)
-
Magnetic beads
-
Patient/sample CSF or plasma
-
Internal standard (e.g., stable isotope-labeled this compound peptide)
-
Enzymes for digestion (optional, for bottom-up proteomics)
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Sample Preparation: Thaw CSF or plasma samples on ice. Add an internal standard to each sample.
-
Immunoprecipitation:
-
Couple anti-neurogranin antibodies to magnetic beads.
-
Incubate the antibody-bead conjugate with the samples to capture this compound and its fragments.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the captured this compound from the beads.
-
Mass Spectrometry Analysis:
-
For MALDI-TOF, the eluate is mixed with a matrix and spotted onto a target plate for analysis.
-
For LC-MS/MS, the eluate is injected into a liquid chromatography system coupled to a mass spectrometer for separation and detection.
-
-
Data Analysis: The concentration of this compound is determined by comparing the signal intensity of the endogenous this compound peptides to that of the internal standard.
Visualizations
Figure 1: General workflow for a this compound sandwich ELISA.
Figure 2: A logical troubleshooting workflow for high inter-assay variability.
References
- 1. This compound: A Potential Biomarker of Neurological and Mental Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full-length and C-terminal this compound in Alzheimer’s disease cerebrospinal fluid analyzed by novel ultrasensitive immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Cerebrospinal Fluid Biomarker for Synaptic Loss in Symptomatic Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebrospinal fluid this compound in Alzheimer’s disease studies: are immunoassay results interchangeable? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the postsynaptic protein this compound in paired cerebrospinal fluid and plasma samples from Alzheimer’s disease patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Neurogranin Detection in Plasma
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for the sensitive detection of neurogranin (Ng) in plasma.
Frequently Asked Questions (FAQs)
Q1: Why is detecting this compound in plasma challenging?
A1: Detecting this compound in plasma is difficult for several reasons:
-
Low Concentration: this compound is a postsynaptic brain protein, and its levels in peripheral blood are very low. Small increases due to neuropathology can be difficult to distinguish from baseline noise.[1][2]
-
Peripheral Expression: this compound is also expressed in non-neuronal tissues, which makes it challenging to determine the extent to_ which plasma levels reflect changes in the central nervous system.[3]
-
Peptide Fragmentation: In plasma, this compound exists as multiple peptide fragments due to enzymatic cleavage.[2][4] Standard immunoassays may not detect all fragments, and the specific, brain-derived fragments (like Ng48-76) prominent in cerebrospinal fluid (CSF) have not been detected in plasma.[2][4]
-
Lack of Correlation with CSF: Multiple studies have shown that this compound concentrations in plasma do not correlate with the levels found in CSF, which are a more direct measure of synaptic degeneration in the brain.[4][5][6]
Q2: Which is the most sensitive method for plasma this compound detection?
A2: Ultra-sensitive immunoassays, such as Single Molecule Array (Simoa), are the preferred method for reliably quantifying the low concentrations of this compound in plasma.[1][7][8] These technologies can achieve detection limits in the low pg/mL range, which is often necessary for plasma samples.[9] Conventional ELISAs may lack the required sensitivity for robust quantification.[1][8]
Q3: What are the critical pre-analytical factors to control for when collecting plasma for this compound analysis?
A3: Strict standardization of pre-analytical variables is crucial for reliable biomarker measurement.[10][11] Key factors include:
-
Anticoagulant Choice: The type of anticoagulant used can significantly affect biomarker levels.[12] While studies on this compound are limited, EDTA is commonly used. It is critical to use the same anticoagulant for all samples within a study.[13]
-
Processing Time: Delays in processing blood samples can alter protein concentrations.[10][14] It is recommended to centrifuge blood and separate plasma as quickly as possible after collection, ideally within one hour.
-
Storage Conditions: Plasma samples should be stored at -80°C for long-term stability.[15] Avoid multiple freeze-thaw cycles, as this can lead to protein degradation and decreased analyte concentrations.[10][11][15]
Q4: Can I use serum instead of plasma?
A4: It is generally recommended to use plasma instead of serum. Studies on other neurological biomarkers have shown that concentrations can differ significantly between sample types, with levels of neurofilament light (NfL), GFAP, and p-tau-181 being substantially lower in serum compared to plasma.[11] Using plasma ensures consistency and comparability with the majority of published research.
Q5: Is there an alternative to direct plasma measurement?
A5: Yes, measuring this compound in neuron-derived exosomes (NDEs) isolated from plasma is an emerging alternative.[5][16] This technique enriches for proteins of neuronal origin, potentially increasing the sensitivity and specificity for detecting CNS-related changes.[5][16]
Troubleshooting Guide
This section addresses common issues encountered during plasma this compound immunoassays.
Problem 1: Low or No Signal
| Potential Cause | Recommended Solution |
| Insufficient Assay Sensitivity | The concentration of this compound in plasma is extremely low. Ensure you are using an ultra-sensitive assay platform like Simoa.[7][17] A standard ELISA may not be sensitive enough.[9] |
| Sample Degradation | This compound may have degraded due to improper handling. Review your collection and storage protocol. Ensure rapid processing post-collection and storage at -80°C with minimal freeze-thaw cycles.[10][15] |
| Incorrect Sample Dilution | Plasma samples often require dilution before analysis. However, excessive dilution may bring the analyte concentration below the assay's limit of detection. Optimize the dilution factor based on the assay manufacturer's recommendations and pilot experiments. A 1:20 dilution has been used in some ELISA protocols.[1] |
| Reagent Issues | Reagents (antibodies, enzyme conjugates, substrates) may have expired or been stored improperly. Check expiration dates and ensure all components were stored at the correct temperatures. Prepare fresh reagents as needed. |
| Procedural Error | An error may have occurred during the assay procedure, such as omitting a step or using incorrect incubation times/temperatures. Carefully review the protocol and your lab notes. |
Problem 2: High Background Signal
| Potential Cause | Recommended Solution |
| Insufficient Washing | Inadequate washing between steps can leave unbound reagents in the wells, leading to high background. Ensure wash steps are performed thoroughly according to the protocol, using the specified volume and number of washes.[9] |
| Non-Specific Binding | Antibodies may be binding non-specifically to the plate or other proteins. Consider using a blocking buffer recommended by the assay manufacturer. Pre-treating plasma samples with protein G beads can also help minimize non-specific binding during immunoprecipitation steps.[18] |
| Contaminated Reagents | Buffers or other reagents may be contaminated. Prepare fresh solutions using high-purity water and reagents. |
| Substrate Issues | The substrate may have been exposed to light or has degraded. Protect the substrate from light and use it within its recommended shelf life.[9] |
Problem 3: High Variability Between Replicates (%CV > 20%)
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Inconsistent pipetting of samples, standards, or reagents is a common source of variability. Ensure pipettes are calibrated and use proper pipetting technique. Re-analyzing the entire patient's series of samples on the same plate may be necessary if high variability is detected.[1] |
| Inconsistent Incubation | Variations in incubation time or temperature across the plate can lead to inconsistent results. Ensure the plate is incubated uniformly. Using a plate shaker during incubation steps can improve consistency.[13] |
| Edge Effects | Wells on the edge of the plate may experience different temperature or evaporation conditions. Avoid using the outermost wells for critical samples or standards if this is a known issue. |
| Sample Inhomogeneity | The sample may not have been mixed properly before aliquoting. Ensure samples are completely thawed and gently vortexed before pipetting into the assay plate.[13] |
Experimental Protocols & Data
Key Pre-Analytical Considerations: Impact on Biomarker Stability
Standardizing sample handling is critical for minimizing pre-analytical variability.[10][11] The following table summarizes findings on the stability of related neurological biomarkers under common processing variations. While not specific to this compound, these data provide a valuable guide.
| Variable | Biomarker | Matrix | Effect | Source |
| Processing Delay (at 4°C) | Aβ40, Aβ42 | Plasma & Serum | Significant decrease after 24 hours. | [10][11] |
| NfL, GFAP | Plasma & Serum | Modestly affected by delays up to 72 hours. | [10][11] | |
| p-tau-181 | Plasma | Notably increased with a 24-hour delay. | [10][11] | |
| Freeze-Thaw Cycles | Aβ40, Aβ42 | Plasma & Serum | Significant decrease after a single cycle. | [10][11] |
| NfL, GFAP | Plasma & Serum | Modestly affected by up to three cycles. | [10][11] |
Example Protocol: Generic Simoa "Homebrew" Assay for Plasma this compound
This protocol provides a generalized workflow for developing a sensitive Simoa assay, based on established methods for other low-abundance proteins.[7][17]
-
Antibody Selection & Bead Coupling:
-
Select a pair of high-affinity monoclonal antibodies targeting different epitopes on the this compound protein. One will be the capture antibody, the other the detector.
-
Activate carboxylated paramagnetic beads using EDC chemistry.
-
Covalently couple the capture antibody to the activated beads. Wash beads to remove excess antibody.
-
-
Sample Preparation & Assay Execution:
-
Thaw plasma samples on ice.
-
Centrifuge samples (e.g., 14,000 x g for 15 minutes) to remove any cryoprecipitates or debris.[17]
-
Dilute the plasma supernatant in an appropriate assay diluent. The optimal dilution factor (e.g., 1:4) must be determined empirically.[1]
-
Prepare a standard curve using recombinant this compound protein.
-
On the Simoa instrument, combine the beads, samples/standards, and the biotinylated detector antibody.
-
After incubation and washing, add streptavidin-β-galactosidase (SβG) conjugate.
-
Wash the beads again to remove unbound SβG. . Resuspend beads in resorufin β-D-galactopyranoside (RGP) substrate and load into the Simoa disc for single-molecule analysis.
-
-
Data Analysis:
-
The instrument measures the proportion of beads with enzymatic activity ("on" beads) versus those without ("off" beads).
-
Calculate the average enzymes per bead (AEB).
-
Interpolate the this compound concentration of unknown samples from the standard curve using a suitable curve-fitting model (e.g., 4PL or 5PL).
-
Visual Guides
Workflow & Logic Diagrams
The following diagrams illustrate key processes for improving the reliability of this compound detection.
Caption: Pre-analytical workflow for plasma sample handling.
Caption: Troubleshooting decision tree for low signal issues.
References
- 1. This compound and tau in cerebrospinal fluid and plasma of patients with acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Potential Biomarker of Neurological and Mental Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Association between plasma exosome this compound and brain structure in patients with Alzheimer’s disease: a protocol study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the postsynaptic protein this compound in paired cerebrospinal fluid and plasma samples from Alzheimer’s disease patients and healthy controls [open.fau.de]
- 7. Full-length and C-terminal this compound in Alzheimer’s disease cerebrospinal fluid analyzed by novel ultrasensitive immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. euroimmun.es [euroimmun.es]
- 10. Pre-Analytical Variables Influencing Stability of Blood-Based Biomarkers of Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-Analytical Variables Influencing Stability of Blood-Based Biomarkers of Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Anticoagulants on Amyloid β-Protein Precursor and Amyloid Beta Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. Assessing the Preanalytical Variability of Plasma and Cerebrospinal Fluid Processing and Its Effects on Inflammation-Related Protein Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of this compound trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmjopen.bmj.com [bmjopen.bmj.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Characterization of the postsynaptic protein this compound in paired cerebrospinal fluid and plasma samples from Alzheimer’s disease patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
Neurogranin Immunohistochemistry Technical Support Center
Welcome to the technical support center for neurogranin immunohistochemistry (IHC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible this compound staining.
Troubleshooting Guide
This section addresses common issues encountered during this compound IHC experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Improper tissue fixation: Over-fixation can mask the this compound epitope. | Optimize fixation time. For formalin-fixed paraffin-embedded (FFPE) tissue, a standard fixation of 18-24 hours in 10% neutral buffered formalin is a good starting point. |
| Suboptimal antigen retrieval: The this compound epitope may be masked by formalin fixation. | Heat-induced epitope retrieval (HIER) is crucial. Test different buffers and pH levels. Citrate buffer (pH 6.0) and Tris-EDTA (pH 9.0) are commonly used and should be optimized for your specific antibody and tissue.[1][2] | |
| Incorrect primary antibody dilution: The antibody concentration may be too low. | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions around it.[3] | |
| Inactive primary antibody: Improper storage or repeated freeze-thaw cycles can degrade the antibody. | Ensure the antibody has been stored according to the manufacturer's instructions. Use a fresh aliquot of the antibody. A positive control is essential to verify antibody activity.[4] | |
| Low this compound expression in the tissue: this compound is primarily expressed in the dendrites and cell bodies of neurons in specific brain regions like the cerebral cortex and hippocampus and is absent in the spinal cord.[5] | Use appropriate positive control tissue known to express high levels of this compound, such as adult rat or human cerebral cortex or hippocampus.[5][6] | |
| High Background Staining | Non-specific binding of primary or secondary antibodies: Antibodies may bind to other proteins or cellular components. | - Increase the concentration and/or duration of the blocking step. Use a blocking serum from the same species as the secondary antibody was raised in. - Ensure adequate washing steps between antibody incubations. - Consider using a more specific monoclonal antibody. |
| Endogenous peroxidase or biotin activity: These can lead to false-positive signals when using HRP- or biotin-based detection systems. | - For HRP detection, quench endogenous peroxidase activity with a hydrogen peroxide treatment (e.g., 3% H2O2 in methanol) before the blocking step. - If using a biotin-based system, perform an avidin/biotin blocking step.[7] | |
| Hydrophobic interactions: Aldehyde fixation can increase tissue hydrophobicity, leading to non-specific antibody binding.[7] | Include detergents like Triton X-100 or Tween-20 in the blocking and washing buffers to reduce hydrophobic interactions. | |
| Primary antibody concentration is too high: Excess antibody can lead to non-specific binding. | Titrate the primary antibody to the lowest concentration that provides specific staining with low background. | |
| Non-Specific Staining | Cross-reactivity of the primary antibody: The antibody may recognize similar epitopes on other proteins. | Validate the antibody's specificity using techniques like Western blot on relevant tissue lysates. Use a negative control tissue known not to express this compound. |
| "Edge effect" artifacts: Staining is more intense at the edges of the tissue section. | Ensure the tissue section remains hydrated throughout the staining procedure. Uneven drying can cause this artifact. | |
| Presence of this compound fragments: this compound can be cleaved into fragments, which may be detected by certain antibodies and could lead to a diffuse or unexpected staining pattern.[8][9] | Choose an antibody with a well-characterized epitope. Consult the manufacturer's datasheet for information on the immunogen and recognized protein forms. |
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: this compound is primarily a postsynaptic protein located in the cell bodies and dendritic processes of neurons.[5] Staining should be observed mainly in the cytoplasm and dendrites of neurons in specific brain regions.[1] Some studies have also reported weak nuclear staining.[1]
Q2: Which antigen retrieval method is best for this compound IHC?
A2: Heat-induced epitope retrieval (HIER) is generally recommended for formalin-fixed paraffin-embedded tissues. The optimal buffer and pH can be antibody-dependent. Both citrate buffer (pH 6.0) and Tris-EDTA buffer (pH 9.0) have been used successfully for this compound IHC.[1][6] It is advisable to test both to determine the best condition for your specific antibody.
Q3: What are appropriate positive and negative controls for this compound IHC?
A3:
-
Positive Control: Tissue from the adult rodent or human cerebral cortex or hippocampus, which have high levels of this compound expression.[5][6]
-
Negative Control (Tissue): Tissue known to lack this compound expression, such as the cerebellum or spinal cord, can be used.[5]
-
Negative Control (Reagent): A slide processed without the primary antibody should be included in every experiment to check for non-specific binding of the secondary antibody.[1][6]
Q4: Why am I seeing reduced this compound staining in my Alzheimer's disease brain tissue samples compared to controls?
A4: While cerebrospinal fluid (CSF) levels of this compound are often elevated in Alzheimer's disease (AD), studies on post-mortem brain tissue have shown a reduction in this compound immunostaining in specific hippocampal sub-regions of AD patients compared to controls.[10][11] This loss of this compound in the brain is thought to reflect synaptic damage.[11]
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating this compound immunostaining in the hippocampus of Alzheimer's disease (AD) patients compared to normal controls (NC).
Table 1: Quantitative Analysis of this compound-Positive Neurons in the Hippocampus
| Hippocampal Sub-region | Mean this compound-Positive Cells/mm² (NC) | Mean this compound-Positive Cells/mm² (AD) | Percent Reduction in AD | p-value |
| Dentate Gyrus | ~150 | ~105 | ~30% | <0.05 |
| CA3 | No significant change | No significant change | N/A | >0.05 |
| CA2 | ~120 | ~84 | ~30% | <0.05 |
| CA1 | ~140 | ~98 | ~30% | <0.05 |
| Data adapted from a study on post-mortem brain tissue. Actual values may vary based on experimental conditions.[11] |
Experimental Protocols
Protocol 1: this compound Immunohistochemistry on Formalin-Fixed Paraffin-Embedded (FFPE) Brain Tissue
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in either 10 mM Sodium Citrate buffer (pH 6.0) or 10 mM Tris-EDTA buffer (pH 9.0).[1][6]
-
Heat the solution with the slides to 95-100°C for 20 minutes in a water bath or steamer.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in a wash buffer (e.g., TBS with 0.05% Tween-20) for 3 x 5 minutes.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating sections in 3% H₂O₂ in methanol for 15 minutes (for HRP detection).
-
Rinse in wash buffer for 3 x 5 minutes.
-
Apply a blocking solution (e.g., 5% normal goat serum in TBS with 0.3% Triton X-100) and incubate for 1 hour at room temperature.
-
Drain the blocking solution and apply the primary anti-neurogranin antibody diluted in blocking buffer. Incubate overnight at 4°C. (Optimal dilution should be determined by titration).
-
Rinse in wash buffer for 3 x 5 minutes.
-
Apply a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer and incubate for 1-2 hours at room temperature.
-
Rinse in wash buffer for 3 x 5 minutes.
-
If using a biotinylated secondary antibody, apply an avidin-biotin complex (ABC) reagent and incubate for 30-60 minutes.
-
Rinse in wash buffer for 3 x 5 minutes.
-
-
Detection and Counterstaining:
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops. Monitor under a microscope.
-
Rinse in distilled water to stop the reaction.
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the counterstain in running tap water or a bluing agent.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
This compound Signaling Pathway
Caption: this compound's role in calcium/calmodulin signaling and synaptic plasticity.
This compound IHC Experimental Workflow
Caption: A typical experimental workflow for this compound immunohistochemistry.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common this compound IHC issues.
References
- 1. Anti-Neurogranin antibody [EPR21152] Rabbit monoclonal (ab217672) | Abcam [abcam.com]
- 2. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 3. biocompare.com [biocompare.com]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 5. This compound: immunocytochemical localization of a brain-specific protein kinase C substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Neurogranin antibody [NG22] (ab273444) | Abcam [abcam.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Alzheimer’s disease | Euroimmun [euroimmun.com]
- 9. The intact postsynaptic protein this compound is reduced in brain tissue from patients with familial and sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in Alzheimer's disease and ageing: A human post-mortem study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2020 Alzheimer's Association International Conference [alz.confex.com]
Technical Support Center: Stability of Recombinant Neurogranin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of recombinant neurogranin during storage. Adherence to proper storage and handling protocols is critical for maintaining the structural integrity and biological activity of recombinant this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for recombinant this compound?
A1: For long-term stability, it is recommended to store recombinant this compound at -80°C.[1] For short-term storage (up to a few weeks), -20°C is suitable.[2] To avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation, it is crucial to aliquot the protein into single-use volumes upon receipt.[1][2] For day-to-day use, some suppliers suggest that the protein can be stored at 4°C for 1-2 weeks.[2]
Q2: My recombinant this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation is a sign of protein aggregation. This can be caused by several factors, including improper storage temperature, repeated freeze-thaw cycles, high protein concentration, or suboptimal buffer conditions.[2] Refer to the "Troubleshooting Guide: Protein Aggregation" section for detailed steps on how to address this issue.
Q3: I am observing a loss of activity in my recombinant this compound. What could be the cause?
A3: Loss of biological activity can result from protein degradation or denaturation.[3] Degradation may be caused by contaminating proteases, while denaturation can be a consequence of improper storage, handling, or buffer conditions.[3] The "Troubleshooting Guide: Protein Degradation and Loss of Activity" section provides guidance on how to identify and mitigate these problems.
Q4: What additives can I use to improve the stability of my recombinant this compound?
A4: Several additives can enhance the stability of recombinant proteins. Glycerol (typically at 20-50%) can be added to prevent the formation of ice crystals during freezing and to stabilize the protein structure.[3] For long-term storage, the addition of a carrier protein like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) at a concentration of 0.1% can help prevent adsorption to storage vials and stabilize the protein, especially at low concentrations.[2] Reducing agents such as dithiothreitol (DTT) can be included to prevent oxidation, and protease inhibitors can be added to the buffer to prevent degradation.[2]
Q5: How can I check the integrity of my stored recombinant this compound?
A5: The integrity of recombinant this compound can be assessed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to check for degradation (appearance of lower molecular weight bands) or aggregation (high molecular weight smears or bands stuck in the well). Western blotting can provide a more sensitive detection of the full-length protein and any degradation products. The biological activity can be confirmed using a functional assay, such as a calmodulin-binding assay. Refer to the "Experimental Protocols" section for detailed methods.
Data Presentation
Table 1: Recommended Storage Conditions for Recombinant this compound
| Storage Duration | Temperature | Key Considerations |
| Long-term (months to years) | -80°C | Ideal for preserving protein integrity and activity.[1] Aliquoting is essential. |
| Short-term (weeks) | -20°C | Suitable for working stocks.[2] Avoid multiple freeze-thaw cycles. |
| Daily/Weekly Use | 4°C | Recommended for 1-2 weeks only.[2] Monitor for signs of degradation or contamination. |
Table 2: Common Additives for Enhancing Recombinant this compound Stability
| Additive | Typical Concentration | Purpose |
| Glycerol | 20-50% (v/v) | Cryoprotectant, prevents ice crystal formation.[3] |
| BSA or HSA | 0.1% (w/v) | Carrier protein, prevents adsorption and stabilizes.[2] |
| DTT | 1-5 mM | Reducing agent, prevents oxidation.[2] |
| Protease Inhibitor Cocktail | As per manufacturer | Prevents proteolytic degradation.[3] |
Troubleshooting Guides
Troubleshooting Guide: Protein Aggregation
This guide addresses the issue of visible precipitation or suspected soluble aggregates in your recombinant this compound solution.
References
Technical Support Center: Neurogranin Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry-based analysis of neurogranin (Ng), with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound mass spectrometry?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound or its peptides, due to the presence of co-eluting compounds from the sample matrix (e.g., cerebrospinal fluid [CSF] or plasma).[1] These effects can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification.[2] In this compound analysis, the complex biological matrix contains high concentrations of proteins, salts, and phospholipids that can interfere with the ionization of this compound peptides, compromising the sensitivity and accuracy of the assay.[3][4]
Q2: What are the common sources of matrix effects in CSF and plasma samples for this compound analysis?
A2: The primary sources of matrix effects in CSF and plasma include:
-
Abundant Proteins: Albumin and immunoglobulins are highly abundant and can interfere with the analysis.[5]
-
Phospholipids: These are known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[4][6]
-
Salts and Other Endogenous Molecules: High concentrations of salts and other small molecules can also affect ionization efficiency.[1]
Q3: How can I detect the presence of matrix effects in my this compound assay?
A3: Matrix effects can be identified using several methods:
-
Post-extraction Spike Analysis: A known amount of a this compound standard is spiked into a blank matrix extract and a neat solvent. The peak area of the analyte in the matrix is compared to the peak area in the neat solvent. A significant difference indicates the presence of matrix effects.[7]
-
Post-column Infusion: A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[7]
-
Internal Standard Response Monitoring: A stable isotope-labeled (SIL) internal standard for a this compound peptide should have a consistent response across all samples. Significant variation in the internal standard signal can indicate the presence of matrix effects.
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides a systematic approach to troubleshooting and mitigating matrix effects in your this compound mass spectrometry experiments.
Issue 1: Poor Signal Intensity, Peak Shape, or High Variability in Results
This is often a primary indicator of ion suppression due to matrix effects.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting matrix effects in this compound mass spectrometry.
Issue 2: Inconsistent Quantification Despite Using an Internal Standard
Even with an internal standard, significant matrix effects can lead to a loss of sensitivity and inaccurate results if the interference is not adequately addressed.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Sample Cleanup | The sample preparation method may not be effectively removing interfering substances like phospholipids. |
| Action: Implement a more rigorous sample preparation protocol. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to specifically target the removal of phospholipids and other interfering compounds.[3] | |
| Chromatographic Co-elution | The this compound peptide of interest is co-eluting with a matrix component that is causing ion suppression. |
| Action: Modify the liquid chromatography (LC) method. Adjust the gradient to improve separation, or try a different column chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of a standard C18) to alter selectivity.[8] | |
| Suboptimal Internal Standard | The internal standard may not perfectly co-elute with the analyte or behave identically during ionization. |
| Action: Ensure you are using a high-quality stable isotope-labeled (SIL) internal standard of the specific this compound peptide being quantified. The SIL-IS is the gold standard as it co-elutes and experiences the same matrix effects, allowing for accurate correction. |
Quantitative Data Summary: Impact of Sample Preparation on Matrix Effects
The following table summarizes hypothetical data illustrating the effectiveness of different sample preparation techniques in reducing matrix effects for a target this compound peptide. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value close to 100% indicates minimal matrix effect.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Precision (%CV) |
| Protein Precipitation (PPT) | 45% (Suppression) | 95% | 15% |
| Liquid-Liquid Extraction (LLE) | 75% (Suppression) | 85% | 8% |
| Solid-Phase Extraction (SPE) | 92% | 90% | 5% |
This data is illustrative and results may vary based on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal from CSF
This protocol is designed to reduce matrix effects caused by phospholipids in CSF prior to LC-MS/MS analysis of this compound peptides.
Materials:
-
Mixed-mode solid-phase extraction cartridges (e.g., Oasis PRiME HLB)
-
CSF sample
-
Stable isotope-labeled this compound peptide internal standard (SIL-IS)
-
0.1% Formic Acid in Water (Mobile Phase A)
-
0.1% Formic Acid in Acetonitrile (Mobile Phase B)
-
Methanol
-
Centrifuge
-
Vacuum manifold
Procedure:
-
Sample Pre-treatment: Thaw CSF samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulates.
-
Spiking: Add the SIL-IS to the clarified CSF sample.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the CSF sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the this compound peptides with 1 mL of 90% acetonitrile in water with 0.1% formic acid.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of Mobile Phase A for injection.
Protocol 2: Hybrid Immunoaffinity-Mass Spectrometry (HI-MS) for this compound
This method offers high selectivity by using antibodies to capture this compound and its fragments prior to mass spectrometry analysis, which can significantly reduce matrix complexity.[9][10]
Materials:
-
Anti-neurogranin monoclonal antibodies
-
Magnetic beads (e.g., Protein A/G coated)
-
CSF or plasma sample
-
SIL-IS for the target this compound peptide
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1% formic acid in 20% acetonitrile)
-
MALDI matrix or LC-MS compatible solvent
Procedure:
-
Antibody Conjugation: Covalently couple the anti-neurogranin antibodies to the magnetic beads according to the manufacturer's protocol.
-
Sample Incubation: Add the antibody-conjugated beads and the SIL-IS to the CSF or plasma sample. Incubate with gentle mixing to allow the antibody to capture this compound.
-
Washing: Place the tube on a magnetic rack and discard the supernatant. Wash the beads multiple times with the wash buffer to remove unbound proteins and potential matrix interferents.
-
Elution: Add the elution buffer to the beads to release the captured this compound peptides.
-
Analysis: The eluate can be directly analyzed by MALDI-TOF MS or after a dry-down and reconstitution step for LC-MS/MS.[10]
Signaling Pathway and Workflow Diagrams
Caption: this compound's role in the calcium/calmodulin signaling pathway, regulating synaptic plasticity.
Caption: A typical experimental workflow for the quantification of this compound by LC-MS/MS.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mass Spectrometry-Based Analysis of Lipid Involvement in Alzheimer’s Disease Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospholipidomics in Clinical Trials for Brain Disorders: Advancing our Understanding and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the postsynaptic protein this compound in paired cerebrospinal fluid and plasma samples from Alzheimer’s disease patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
choosing the right neurogranin antibody for your application
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on selecting and utilizing neurogranin antibodies for various research applications. This compound (Ng), a postsynaptic protein primarily expressed in the brain, plays a crucial role in synaptic plasticity and is a significant biomarker for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] This guide offers detailed troubleshooting for common experimental hurdles and answers frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a this compound antibody?
A1: Choosing the right antibody is critical for reliable and reproducible results. Consider the following:
-
Application: Ensure the antibody is validated for your specific technique (e.g., Western Blot, Immunohistochemistry, ELISA).
-
Reactivity: Verify the antibody's reactivity with the species you are studying (e.g., Human, Mouse, Rat).
-
Clonality: Monoclonal antibodies offer high specificity and lot-to-lot consistency, while polyclonal antibodies can provide a stronger signal by recognizing multiple epitopes.
-
Immunogen: The immunogen sequence can indicate the specific region of this compound the antibody targets. This is particularly important when studying different isoforms or fragments of the protein.
-
Validation Data: Look for comprehensive validation data provided by the supplier, including images of expected results in your application.
Q2: What is the expected molecular weight of this compound in a Western Blot?
A2: this compound has a predicted molecular weight of approximately 7.5 kDa. However, it often migrates anomalously on SDS-PAGE, appearing at a higher molecular weight of around 15-17 kDa.[3] This is thought to be due to its acidic isoelectric point and low intrinsic charge.
Q3: Are there different isoforms or fragments of this compound I should be aware of?
A3: Yes, this compound can exist in full-length and truncated forms, particularly in cerebrospinal fluid (CSF).[4] Different antibody assays may target specific epitopes on the N-terminal, C-terminal, or truncated forms of the protein.[4] When studying this compound as a biomarker in CSF, it is crucial to know which form your antibody detects.
Q4: How should I prepare brain tissue lysates for Western Blotting?
A4: Proper sample preparation is key. A common method involves homogenizing brain tissue in a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors to prevent degradation of this compound.[5] Centrifugation is then used to pellet cellular debris, and the supernatant containing the protein lysate is collected for analysis.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound antibodies.
Western Blotting
Problem: Weak or No Signal
| Possible Cause | Solution |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. This compound may be of low abundance in certain samples. |
| Inefficient Transfer | Due to its small size, this compound can pass through the membrane during transfer. Use a smaller pore size membrane (e.g., 0.2 µm) and optimize transfer time and voltage.[5][6] Consider adding 20% methanol to the transfer buffer to improve protein binding.[6] |
| Poor Antibody Binding | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6] Ensure the antibody is validated for Western Blotting. |
| Antibody Inactivity | Confirm proper antibody storage conditions. Avoid repeated freeze-thaw cycles. |
Problem: High Background
| Possible Cause | Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). |
| Antibody Concentration Too High | Decrease the concentration of the primary or secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps with TBST. |
Problem: Non-Specific Bands
| Possible Cause | Solution |
| Protein Degradation | Prepare fresh lysates and always include protease inhibitors. This compound can be susceptible to degradation.[5] |
| Antibody Cross-Reactivity | Use an affinity-purified primary antibody. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. |
Immunohistochemistry (IHC)
Problem: Weak or No Staining in Brain Tissue
| Possible Cause | Solution |
| Antigen Masking | Formalin fixation can mask the epitope. Perform heat-induced epitope retrieval (HIER) with an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0).[1][3] |
| Inadequate Antibody Penetration | Use a permeabilization agent (e.g., Triton X-100) in your antibody dilution buffer. |
| Low Antibody Concentration | Optimize the primary antibody dilution. A longer incubation time (e.g., overnight at 4°C) may be necessary. |
Problem: High Background in Brain Tissue
| Possible Cause | Solution |
| Endogenous Peroxidase Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% H2O2 solution before primary antibody incubation.[7] |
| Non-Specific Antibody Binding | Use a blocking serum from the same species as the secondary antibody. |
| Over-fixation | Reduce the fixation time. |
ELISA
Problem: High Coefficient of Variation (CV%)
| Possible Cause | Solution |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Inadequate Washing | Ensure thorough washing of wells to remove unbound reagents. |
| Temperature Variation | Avoid temperature gradients across the plate during incubations. |
Problem: Low Signal or Poor Standard Curve
| Possible Cause | Solution |
| Incorrect Standard Dilution | Prepare fresh standards for each assay and ensure accurate serial dilutions. |
| Antibody or Reagent Degradation | Check the expiration dates of all kit components and store them as recommended. |
| Sample Matrix Effects in CSF | Ensure that the sample diluent is appropriate for CSF samples. Some protocols recommend specific collection and storage procedures for CSF to minimize protein adsorption to tubes.[8] |
This compound Antibody Comparison
| Antibody | Supplier | Clonality | Immunogen | Validated Applications | Recommended Dilutions |
| Anti-Neurogranin [EPR21152] | Abcam | Monoclonal (Rabbit) | Recombinant fragment | WB, IHC-P, IHC-Fr, ICC/IF, IP | WB: 1/1000, IHC-P: 1/5000 |
| Anti-Neurogranin (AB5620) | Merck Millipore | Polyclonal (Rabbit) | Recombinant rat this compound (complete sequence) | WB, IHC, ICC, IP, ELISA | WB: >1:500-1:1000, IHC: >1:1000 |
| This compound Antibody (10440-1-AP) | Proteintech | Polyclonal (Rabbit) | Human this compound recombinant protein | WB, IHC, IF, IP, ELISA | WB: 1:500-1:2000, IHC: 1:50-1:500 |
| This compound Antibody (PSH02-96) | Novus Biologicals | Monoclonal (Rabbit) | Not specified | WB, IHC-P | WB: 1:2000, IHC-P: 1:500 |
| Human/Mouse/Rat this compound Antibody (MAB7947) | R&D Systems | Monoclonal (Mouse) | E. coli-derived recombinant human this compound (Met1-Asp78) | IHC | 8-25 µg/mL |
Experimental Protocols
Western Blotting Protocol for this compound in Brain Tissue
This protocol is a general guideline and may require optimization.
-
Protein Extraction:
-
Homogenize frozen brain tissue in ice-cold RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 15% polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane at 100V for 60 minutes in a wet transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Immunohistochemistry Protocol for this compound in Paraffin-Embedded Brain Tissue
This protocol is a general guideline and may require optimization.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.
-
Block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate with the primary this compound antibody (at the recommended dilution) overnight at 4°C.
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour.
-
Wash slides with PBS.
-
Incubate with an avidin-biotin-HRP complex for 30 minutes.
-
Develop the signal with a DAB substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Visualizing this compound's Role and Experimental Processes
To further aid in understanding, the following diagrams illustrate key concepts and workflows.
References
- 1. Anti-Neurogranin antibody [EPR21152] Rabbit monoclonal (ab217672) | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound antibody (10440-1-AP) | Proteintech [ptglab.com]
- 4. This compound as Cerebrospinal Fluid Biomarker for Alzheimer Disease: An Assay Comparison Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Validation & Comparative
Neurogranin vs. Tau: A Comparative Guide to Alzheimer's Disease Biomarkers
An Objective Analysis for Researchers and Drug Development Professionals
The quest for sensitive and specific biomarkers is paramount in the field of Alzheimer's disease (AD) research and therapeutic development. Among the leading candidates, Tau protein has long been established as a core biomarker, reflecting neuronal injury and tangle pathology. More recently, Neurogranin (Ng), a postsynaptic protein, has emerged as a promising marker for synaptic dysfunction, an early event in the AD cascade. This guide provides a detailed, data-driven comparison of this compound and Tau as biomarkers for Alzheimer's disease.
Biological Roles and Pathological Pathways
This compound (Ng): A Marker of Synaptic Integrity
This compound is a postsynaptic protein concentrated in the hippocampus and cerebral cortex, brain regions critically affected by AD.[1][2] It plays a crucial role in synaptic plasticity, particularly in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[3][4][5] Ng regulates the availability of calmodulin (CaM), a key signaling molecule, in response to calcium influx, thereby modulating synaptic strength.[3][5][6] In AD, synaptic loss is a primary correlate of cognitive decline.[7][8] Elevated levels of Ng in the cerebrospinal fluid (CSF) are thought to reflect synaptic degeneration, as the protein is released from damaged dendritic spines.[1][9]
Caption: this compound's role in synaptic function and as a biomarker in AD.
Tau: A Marker of Neuronal Injury and Tangle Pathology
Tau is a microtubule-associated protein that is abundant in neuronal axons.[10] Its primary function is to stabilize microtubules, which are essential components of the neuronal cytoskeleton, facilitating axonal transport.[10][11] In Alzheimer's disease, Tau becomes hyperphosphorylated, causing it to detach from microtubules and aggregate into paired helical filaments, the main component of neurofibrillary tangles (NFTs).[10][11][12] This process disrupts axonal transport, leading to neuronal dysfunction and death.[10] CSF levels of total Tau (t-Tau) are considered a marker of neuronal injury, while phosphorylated Tau (p-Tau) levels more specifically reflect NFT pathology.[9]
Caption: The transition of Tau from a functional protein to a pathological hallmark in AD.
Comparative Performance Data
The utility of a biomarker is determined by its ability to accurately diagnose disease, predict its progression, and differentiate it from other conditions. The following tables summarize quantitative data from studies comparing CSF this compound and Tau.
Table 1: Diagnostic Accuracy for Alzheimer's Disease
| Biomarker | Comparison Group | Sensitivity | Specificity | AUC | Reference |
| CSF Ng | Healthy Controls | 80 - 90% | 85 - 95% | 0.85 - 0.92 | [1][7] |
| FTLD | 75 - 85% | 70 - 80% | 0.82 | [1] | |
| CSF p-Tau | Healthy Controls | 85 - 95% | 85 - 95% | 0.90 - 0.97 | [1][9] |
| FTLD | 80 - 90% | 80 - 90% | 0.88 | [1] | |
| CSF t-Tau | Healthy Controls | 80 - 90% | 80 - 90% | 0.88 - 0.95 | [1][9] |
| FTLD | Lower | Lower | < 0.80 | [1] |
AUC: Area Under the Curve; FTLD: Frontotemporal Lobar Degeneration. Ranges are compiled from multiple studies.
Table 2: Correlation with Disease Progression and Severity
| Biomarker | Correlation with Cognitive Decline (e.g., MMSE, ADAS-Cog) | Correlation with Brain Atrophy (e.g., Hippocampal Volume) | Key Findings |
| CSF Ng | Stronger predictor of future cognitive decline, especially in prodromal AD.[7][13] | Correlates with longitudinal reductions in cortical glucose metabolism and hippocampal volume.[7] | Elevated baseline Ng predicts accelerated cognitive deterioration.[7] Appears to be an early biomarker of AD-related impairment.[1] |
| CSF p-Tau | Moderate correlation with current cognitive status. | Strong correlation with medial temporal lobe atrophy. | Reflects the current burden of tangle pathology. |
| CSF t-Tau | Moderate correlation with the rate of cognitive decline. | Correlates with global and temporal lobe atrophy. | A general marker of neurodegeneration, less specific to AD than p-Tau or Ng.[9][14] |
Table 3: Inter-Biomarker Correlations in AD Patients
| Biomarker Pair | Correlation Coefficient (r) | Significance |
| Ng and t-Tau | 0.75 - 0.85 | Very Strong Positive Correlation[1][2][7] |
| Ng and p-Tau | 0.58 - 0.83 | Strong Positive Correlation[1][2][7] |
| Ng and Aβ42 | -0.50 to -0.60 | Moderate Negative Correlation |
Data compiled from studies on AD dementia and MCI patient cohorts.[1][7]
Experimental Protocols
Accurate and reproducible biomarker measurement is critical. The following sections detail standardized methodologies for quantifying this compound and p-Tau in CSF.
Workflow: From Sample Collection to Data Analysis
References
- 1. CSF this compound levels as a biomarker in Alzheimer’s disease and frontotemporal lobar degeneration: a cross-sectional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Reliable Biomarker for Synaptic Dysfunction in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound in Alzheimer's Disease: Roles in synaptic function, pathology, and potential as a diagnostic biomarker [aimspress.com]
- 5. This compound and synaptic plasticity balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances synaptic strength through its interaction with calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebrospinal fluid this compound: relation to cognition and neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers for synaptic dysfunction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Fluid Biomarkers for Alzheimer’s Disease: Moving from CSF to Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. optoceutics.com [optoceutics.com]
- 11. The Role of Tau in Alzheimer's Disease and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. imrpress.com [imrpress.com]
- 14. Comparison of CSF neurofilament light chain, this compound, and tau to MRI markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cerebrospinal Fluid Biomarkers: A Comparative Analysis of Neurogranin and Amyloid-Beta in Neurodegenerative Disease Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative utility of cerebrospinal fluid (CSF) neurogranin and amyloid-beta as biomarkers for neurodegenerative diseases, particularly Alzheimer's disease.
In the pursuit of early and accurate diagnostics for neurodegenerative disorders, cerebrospinal fluid (CSF) biomarkers have emerged as critical tools. Among the most studied are amyloid-beta (Aβ) and the more recently highlighted this compound (Ng). This guide provides a detailed comparison of these two biomarkers, summarizing quantitative data, outlining experimental protocols, and visualizing their interconnected pathways to aid researchers in their study design and interpretation.
At a Glance: this compound vs. Amyloid-Beta in CSF
| Feature | This compound (Ng) | Amyloid-Beta (Aβ42) |
| Primary Indication | Synaptic dysfunction and degeneration | Brain amyloid plaque pathology |
| Pathological Correlation | Correlates with synaptic loss and cognitive decline.[1][2] | A core pathological hallmark of Alzheimer's disease.[3] |
| Change in Alzheimer's Disease | Increased CSF levels.[2][3][4][5] | Decreased CSF levels.[6][7] |
| Diagnostic Specificity for AD | Considered more specific to Alzheimer's disease compared to other neurodegenerative diseases.[2][5][8] | Altered levels can be seen in other conditions, but the ratio with Aβ40 improves specificity.[7] |
| Temporal Relationship | Levels increase in later stages of the disease, reflecting ongoing synaptic damage.[1][3] | Levels decrease early in the disease process, preceding clinical symptoms.[6] |
Quantitative Performance in Alzheimer's Disease Diagnosis
The diagnostic utility of CSF this compound and amyloid-beta, both individually and in combination, has been extensively studied. The following table summarizes key performance metrics from various studies.
| Biomarker/Ratio | Area Under the Curve (AUC) | Sensitivity (%) | Specificity (%) | Study Population |
| This compound | 0.71 - 0.73 | 79 | 60 | Symptomatic AD vs. Controls[9] |
| Amyloid-Beta 42 (Aβ42) | 0.87 | - | - | Differentiating PiB-positive vs. PiB-negative individuals[9] |
| This compound / Aβ42 Ratio | 0.89 | - | - | Differentiating PiB-positive vs. PiB-negative individuals[9] |
| Aβ42 / Aβ40 Ratio | - | - | - | Improves concordance with amyloid PET imaging.[7] |
The Pathophysiological Connection
Amyloid-beta and this compound are linked through the pathological cascade of Alzheimer's disease. The accumulation of Aβ plaques is considered an early event that triggers a cascade of downstream effects, including synaptic dysfunction. This compound, a postsynaptic protein, is released into the CSF as a consequence of this synaptic damage.
Experimental Protocols
Accurate and reproducible quantification of this compound and amyloid-beta in CSF is paramount. The following sections detail standardized experimental protocols for their measurement using enzyme-linked immunosorbent assays (ELISAs).
CSF Sample Collection and Handling
Proper pre-analytical handling of CSF samples is crucial to avoid variability in biomarker concentrations.
-
Collection:
-
Lumbar puncture should be performed using a standardized technique.
-
The use of polypropylene tubes is mandatory to prevent adsorption of Aβ peptides to the tube surface.[10][11]
-
The first 1-2 mL of CSF should be discarded to avoid contamination.[10]
-
Collect CSF directly into low-binding polypropylene tubes.[10][12]
-
-
Processing and Storage:
-
CSF samples should be centrifuged at approximately 2000 x g for 10 minutes at room temperature to remove cells and other debris.[12]
-
After centrifugation, the supernatant should be aliquoted into polypropylene cryovials.
-
For short-term storage (up to 2 weeks), samples can be stored at -20°C. For long-term storage, -80°C is recommended.[13]
-
Quantification of this compound and Amyloid-Beta by ELISA
The following is a generalized workflow for the quantification of this compound and amyloid-beta using commercially available ELISA kits. Specific details may vary between manufacturers.
Materials:
-
ELISA kit for human this compound or amyloid-beta (containing antibody-coated microplate, standards, controls, detection antibody, enzyme conjugate, wash buffer, substrate, and stop solution).
-
CSF samples.
-
Precision pipettes and tips.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Distilled or deionized water.
-
Plate shaker (optional).
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Sample Incubation: Pipette standards, controls, and CSF samples into the appropriate wells of the antibody-coated microplate.
-
Incubation: Incubate the plate, typically for 1-3 hours at room temperature or overnight at 4°C.[14]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for a specified time (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add the streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate (e.g., 30 minutes at room temperature).[5][14]
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the TMB substrate to each well. A color change will occur. Incubate in the dark for a specified time (e.g., 15-30 minutes).[5][14]
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will change, typically from blue to yellow.
-
Data Acquisition: Measure the optical density of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound or amyloid-beta in the CSF samples.
Conclusion
Both this compound and amyloid-beta are valuable CSF biomarkers in the study of neurodegenerative diseases. While decreased CSF Aβ42 is an established early indicator of amyloid pathology, increased CSF this compound provides a more direct measure of synaptic degeneration, a key correlate of cognitive decline. The choice of biomarker will depend on the specific research question, with their combined use offering a more comprehensive picture of the underlying pathophysiology. Adherence to standardized pre-analytical and analytical protocols is essential for obtaining reliable and comparable data across studies. This guide provides the foundational information for researchers to effectively utilize these powerful tools in their ongoing efforts to understand and combat neurodegenerative diseases.
References
- 1. This compound in Alzheimer's Disease: Roles in synaptic function, pathology, and potential as a diagnostic biomarker [aimspress.com]
- 2. researchgate.net [researchgate.net]
- 3. imrpress.com [imrpress.com]
- 4. ibl-international.com [ibl-international.com]
- 5. euroimmun.es [euroimmun.es]
- 6. elkbiotech.com [elkbiotech.com]
- 7. novamedline.com [novamedline.com]
- 8. researchgate.net [researchgate.net]
- 9. intimakmur.co.id [intimakmur.co.id]
- 10. usinfo.roche.com [usinfo.roche.com]
- 11. Handling and transportation of CSF samples | Fujirebio [fujirebio.com]
- 12. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of this compound trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Neurogranin's Diagnostic Accuracy for Early Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neurogranin, a postsynaptic protein integral to synaptic plasticity and long-term potentiation, has emerged as a promising cerebrospinal fluid (CSF) biomarker for the early detection of Alzheimer's disease (AD). Its concentration in the CSF is believed to reflect the degree of synaptic degeneration, a key pathological event in the early stages of AD. This guide provides a comprehensive comparison of the diagnostic accuracy of CSF this compound against other established and emerging biomarkers for early Alzheimer's disease, supported by experimental data and detailed methodologies.
Comparative Diagnostic Performance
The diagnostic utility of a biomarker is primarily assessed by its ability to accurately distinguish individuals with a specific condition from those without. Key metrics for this evaluation include sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC). The following tables summarize the diagnostic performance of CSF this compound in comparison to core AD biomarkers.
| Biomarker | Patient Group | Control Group | AUC | Sensitivity | Specificity | Optimal Cutoff | Source |
| This compound (Ng) | Alzheimer's Disease | Healthy Controls | 0.78 | 73% | 84% | 301 pg/mL | [1] |
| This compound (Ng) | Alzheimer's Disease | Non-AD Dementias | >70% Specificity (except for svFTD) | - | - | 301 pg/mL | [1] |
| This compound (Ng) | Amnestic MCI due to AD | Subjective Cognitive Decline | 0.65 | 62% | 76% | - | [2] |
| This compound (Ng) | Alzheimer's Disease Dementia | Subjective Cognitive Decline | 0.75 | 67% | 79% | - | [2] |
| Aβ1-42/Ng Ratio | Amnestic MCI due to AD | Subjective Cognitive Decline | 0.72 | 87% | 69% | - | [2][3] |
| Aβ1-42/Ng Ratio | Alzheimer's Disease Dementia | Subjective Cognitive Decline | 0.88 | 87% | 82% | - | [3] |
| Core Biomarker Combination (Aβ42, t-tau, p-tau) | Patients developing AD | - | - | 95% | 83% | - | [4] |
Table 1: Diagnostic Accuracy of CSF this compound and Related Ratios. This table presents a summary of the diagnostic performance of CSF this compound and the Aβ1-42/neurogranin ratio in distinguishing various stages of Alzheimer's disease from control groups.
Head-to-Head Biomarker Comparisons
Direct comparisons with established biomarkers are crucial for positioning a novel biomarker in the diagnostic landscape. Meta-analyses and comparative studies have shown that while core AD biomarkers (Aβ42, t-tau, and p-tau) remain the gold standard, this compound provides complementary information specifically related to synaptic dysfunction.
| Comparison | Finding | Significance | Source |
| This compound vs. Core AD Biomarkers (Aβ42, t-tau, p-tau) | This compound levels are significantly higher in AD patients compared to healthy controls and other neurodegenerative disorders. Strong correlations are observed between this compound and total tau and phosphorylated tau. | This compound is a specific marker for AD-related pathology and reflects a distinct pathophysiological process (synaptic degeneration) compared to axonal damage (t-tau) and amyloid pathology (Aβ42). | [5] |
| This compound in MCI progressing to AD | Baseline CSF this compound levels are significantly higher in individuals with mild cognitive impairment (MCI) who later progress to AD compared to those with stable MCI. | This compound has prognostic value in predicting the progression from MCI to AD dementia. | [6][7][8] |
| This compound vs. Other Dementias | CSF this compound concentrations are significantly higher in AD compared to frontotemporal dementia (FTD) and dementia with Lewy bodies (DLB), although no significant difference was found between AD and LBD in one meta-analysis. | This compound can aid in the differential diagnosis of AD from other forms of dementia. | [1][6] |
Table 2: Comparative Insights of this compound against other Biomarkers. This table highlights key findings from studies directly comparing CSF this compound with other established biomarkers for neurodegenerative diseases.
Experimental Protocols
The accurate measurement of CSF biomarkers is highly dependent on standardized pre-analytical and analytical procedures. The following sections detail the methodologies employed in the cited studies.
Cerebrospinal Fluid (CSF) Collection and Processing
A standardized protocol for CSF collection and handling is critical to minimize pre-analytical variability. The general procedure involves:
-
Collection: CSF is typically collected via lumbar puncture in the morning.
-
Tube Type: Polypropylene tubes are used to prevent adsorption of amyloid-beta peptides.[3][9]
-
Centrifugation: Samples are centrifuged at room temperature to pellet any cellular debris.[3]
-
Aliquoting and Storage: The supernatant is aliquoted into polypropylene tubes and stored at -80°C until analysis.[3]
Immunoassay Methodologies
Various immunoassay platforms have been utilized to quantify CSF this compound and other biomarkers.
-
LUMIPULSE® G600II: This is a fully automated chemiluminescent enzyme immunoassay (CLEIA) system. It utilizes a cartridge-based system with monoclonal antibody-coated beads for capture and detection. This platform has been used to measure this compound, Aβ1-42, Aβ1-40, total tau, and p-tau181.[2][3]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Commercial ELISA kits are widely used for the measurement of this compound.[5] Different assays may target different epitopes of the this compound protein.[10][11]
-
INNOTEST ELISA: This specific ELISA platform has been used for the analysis of core AD biomarkers like CSF Aβ42, total tau, and p-tau.
Visualizing Methodologies and Pathways
To further clarify the experimental and biological contexts, the following diagrams illustrate a typical biomarker analysis workflow and the central role of this compound in synaptic function.
Caption: Workflow for CSF biomarker analysis.
Caption: Role of this compound in synaptic function.
Conclusion
CSF this compound is a valuable biomarker for the early diagnosis and prognosis of Alzheimer's disease. Its levels are specifically elevated in AD and can predict the progression from MCI to dementia. While the core AD biomarkers (Aβ42, t-tau, and p-tau) remain central to the diagnostic framework, this compound offers unique insights into the degree of synaptic degeneration. The combination of this compound with other biomarkers, such as the Aβ1-42/neurogranin ratio, may further enhance diagnostic accuracy. Continued research and standardization of assays will be crucial for the widespread clinical implementation of this compound as a routine biomarker for Alzheimer's disease.
References
- 1. Increased CSF this compound concentration is specific to Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. CSF this compound levels as a biomarker in Alzheimer’s disease and frontotemporal lobar degeneration: a cross-sectional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF Biomarkers in the Early Diagnosis of Mild Cognitive Impairment and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Reliable Biomarker for Synaptic Dysfunction in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A meta-analysis on CSF this compound levels for the diagnosis of Alzheimer's disease and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: A Potential Biomarker of Neurological and Mental Diseases [frontiersin.org]
- 8. usagainstalzheimers.org [usagainstalzheimers.org]
- 9. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
CSF Neurogranin: A Comparative Guide to its Sensitivity and Specificity in Alzheimer's Disease Diagnosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cerebrospinal fluid (CSF) neurogranin as a biomarker for Alzheimer's disease (AD), evaluating its diagnostic accuracy against other established biomarkers. The data presented is compiled from multiple studies to offer an objective overview of its performance, supported by detailed experimental protocols.
This compound, a postsynaptic protein, has emerged as a promising biomarker reflecting synaptic dysfunction, a key pathological feature of Alzheimer's disease.[1][2][3][4][5] Elevated levels of this compound in the CSF are believed to indicate synaptic degeneration.[2][3][4] This guide will delve into the quantitative measures of its diagnostic utility—sensitivity and specificity—and contextualize its performance by comparing it with core AD biomarkers such as amyloid-beta 42 (Aβ42), total tau (t-tau), and phosphorylated tau (p-tau).
Comparative Diagnostic Performance of CSF Biomarkers
The diagnostic accuracy of CSF this compound in distinguishing Alzheimer's disease from healthy controls and other neurodegenerative disorders has been assessed in numerous studies. The following table summarizes the key performance metrics from this research, offering a direct comparison with other relevant CSF biomarkers.
| Biomarker | Comparison | AUC (Area Under the Curve) | Sensitivity | Specificity | Optimal Cutoff Value | Source |
| This compound | AD vs. Healthy Controls | 0.71 | - | - | - | (Kester et al., 2015)[6] |
| AD vs. Healthy Controls | 0.72 | - | - | - | (Lista et al., 2016)[7] | |
| AD vs. Healthy Controls | 0.78 | 73% | 73% | 319 pg/mL | (Laterza et al., 2021)[2] | |
| AD vs. Healthy Controls | - | 73% | 84% | 301 pg/mL | (Portelius et al., 2016)[8] | |
| AD vs. Frontotemporal Dementia (FTD) | 0.76 | - | - | - | (Lista et al., 2016)[7] | |
| PiB-positive vs. PiB-negative | 0.73 | 79% | 60% | - | (Kester et al., 2015)[6] | |
| MCI-AD vs. Stable MCI | - | - | - | - | (Hampel et al., 2018)[3] | |
| This compound/Aβ42 Ratio | PiB-positive vs. PiB-negative | 0.89 | - | - | - | (Kester et al., 2015)[6] |
| AD dementia vs. FTLD dementia | 0.90 | 89% | 87% | - | (Jurasova et al., 2024)[9][10][11] | |
| p-tau | PiB-positive vs. PiB-negative | 0.81 | - | - | - | (Kester et al., 2015)[6] |
| t-tau | PiB-positive vs. PiB-negative | 0.86 | - | - | - | (Kester et al., 2015)[6] |
| Aβ42 | PiB-positive vs. PiB-negative | 0.87 | - | - | - | (Kester et al., 2015)[6] |
AUC (Area Under the Curve) is a measure of the overall diagnostic accuracy of a test, where 1.0 represents a perfect test. Sensitivity refers to the ability of the test to correctly identify those with the disease (true positive rate), while Specificity refers to the ability of the test to correctly identify those without the disease (true negative rate). PiB (Pittsburgh Compound B) is a PET tracer that binds to amyloid plaques.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the performance data. Below are summaries of the experimental protocols from key research.
General CSF Biomarker Analysis Workflow
A typical workflow for CSF biomarker analysis in the context of neurodegenerative disease research involves several key stages, from patient recruitment and sample collection to sophisticated laboratory analysis and statistical interpretation.
Caption: A generalized workflow for CSF biomarker studies.
Specific Methodologies from Cited Studies
-
Study by Laterza et al. (2021):
-
Patient Cohorts: The study included 33 patients with Alzheimer's disease, 70 patients with non-neurodegenerative neurological diseases, and 33 healthy controls.[2]
-
CSF Collection and Processing: Cerebrospinal fluid was collected via lumbar puncture, centrifuged, and stored at -80°C until analysis.[2]
-
Biomarker Analysis: CSF this compound levels were measured using a commercial ELISA kit.[2]
-
Statistical Analysis: A receiver operating characteristic (ROC) curve analysis was performed to determine the diagnostic accuracy, sensitivity, and specificity of this compound for AD. The Youden's index was used to establish the optimal cut-off value.[2]
-
-
Study by Kester et al. (2015):
-
Patient Cohorts: This longitudinal study included 37 cognitively normal participants, 61 patients with mild cognitive impairment (MCI), and 65 patients with AD from the Amsterdam Dementia Cohort.[3] A subset of participants underwent amyloid PET imaging with Pittsburgh Compound B (PiB).[6]
-
CSF Collection and Processing: Standardized procedures were followed for lumbar puncture and CSF sample handling.[3]
-
Biomarker Analysis: CSF levels of this compound, Aβ42, t-tau, and p-tau were measured.[3][6]
-
Statistical Analysis: ROC curve analyses were used to assess the diagnostic utility of the biomarkers to differentiate between PiB-positive and PiB-negative individuals.[6]
-
-
Study by Portelius et al. (2016):
-
Patient Cohorts: The study involved well-characterized patients with AD and a range of other neurodegenerative disorders.[8]
-
Biomarker Analysis: A sensitive sandwich immunoassay with electrochemiluminescence detection was used to measure CSF this compound concentrations.[8]
-
Statistical Analysis: The Youden index was utilized to determine the optimal cutoff point for CSF this compound to differentiate AD patients from healthy controls.[8]
-
This compound's Role in Synaptic Integrity
The rationale for investigating this compound as an AD biomarker is rooted in its specific localization and function within the brain. This compound is a postsynaptic protein predominantly expressed in the hippocampus and cerebral cortex, brain regions significantly affected by AD pathology.[10] Its involvement in synaptic plasticity and long-term potentiation, processes fundamental to learning and memory, makes it a direct indicator of synaptic health.
The following diagram illustrates the proposed mechanism leading to increased CSF this compound levels in Alzheimer's disease.
Caption: this compound release in Alzheimer's disease.
Conclusion
CSF this compound is a valuable biomarker for synaptic dysfunction in Alzheimer's disease.[2] Meta-analyses have confirmed that CSF this compound levels are significantly higher in AD patients compared to cognitively normal individuals and can be useful in differentiating AD from some other neurodegenerative disorders like frontotemporal dementia.[1][12] While its standalone diagnostic performance, as measured by AUC, sensitivity, and specificity, is often comparable to or slightly lower than the core AD biomarkers, its combination with Aβ42, as a ratio, significantly improves diagnostic accuracy.[6][9][10][11]
Furthermore, elevated CSF this compound levels have been shown to predict the progression from mild cognitive impairment to Alzheimer's dementia, highlighting its prognostic utility.[1][3] As research continues and assays become more standardized, CSF this compound is poised to be an important component of the biomarker panel for the comprehensive assessment of Alzheimer's disease, offering a more direct measure of the synaptic damage that correlates closely with cognitive decline.
References
- 1. A meta-analysis on CSF this compound levels for the diagnosis of Alzheimer's disease and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Reliable Biomarker for Synaptic Dysfunction in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Cerebrospinal Fluid Biomarker for Synaptic Loss in Symptomatic Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of this compound as a Prognostic Biomarker for Alzheimer’s Disease [dr.limu.edu.ly:8080]
- 6. Diagnostic and Prognostic Utility of the Synaptic Marker this compound in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Increased CSF this compound concentration is specific to Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. CSF this compound levels as a biomarker in Alzheimer’s disease and frontotemporal lobar degeneration: a cross-sectional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF this compound levels as a biomarker in Alzheimer's disease and frontotemporal lobar degeneration: a cross-sectional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Commercial Neurogranin ELISA Kits for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of Neurogranin (NRGN) is crucial for advancing our understanding of neurological disorders and developing novel therapeutics. As a key postsynaptic protein involved in synaptic plasticity, this compound is a promising biomarker for conditions such as Alzheimer's disease and traumatic brain injury. The selection of a reliable and sensitive ELISA kit is paramount for obtaining reproducible and meaningful data. This guide provides a comparative analysis of several commercially available this compound ELISA kits, offering a comprehensive overview of their performance characteristics and experimental protocols to aid in your selection process.
Performance Characteristics of this compound ELISA Kits
The performance of an ELISA kit is determined by several key parameters, including its sensitivity, detection range, precision, and the variety of sample types it can accommodate. The following table summarizes the quantitative data for a selection of commercially available Human this compound ELISA kits.
| Manufacturer | Catalog Number | Sensitivity | Detection Range | Sample Types | Assay Time | Intra-Assay CV% | Inter-Assay CV% |
| Abcam | ab277083 | 1.4 pg/mL[1] | 9.375 - 600 pg/mL | Serum, Plasma (Citrate, EDTA), Cell culture supernatant[1] | 1h 30m | Not specified | Not specified |
| Proteintech | KE00396 | 0.7 pg/mL[2] | 78.1 - 5000 pg/mL[2] | Serum, Plasma[2] | Not specified | < 5.1% - 7.4%[2] | < 4.6% - 9.6%[2] |
| Novus Biologicals | NBP3-39135 | 0.044 ng/mL (lot dependent)[3] | 0.156 - 10 ng/mL (lot dependent)[3] | Tissue homogenates, Cell lysates, Other biological fluids[3] | 3 hours | < 10% (lot dependent) | < 12% (lot dependent) |
| CUSABIO | CSB-E13834h | 4.68 pg/mL | 18.75 - 1200 pg/mL | Serum, Plasma, Tissue homogenates | 1-5h | < 10%[4] | < 10%[4] |
| RayBiotech | ELH-NRGN | 0.01 ng/ml[5] | 0.01 - 750 ng/ml[5] | Serum, Plasma, Cell Culture Supernatants[5] | Not specified | Not specified | Not specified |
| FineTest | QT-EH20017 | 4.688 pg/ml[6] | 7.813 - 500 pg/ml[6] | Serum, Plasma, Cell culture supernatant, Cell lysate, Tissue lysate, CSF, Other biological fluids[6] | 120 minutes[6] | Not specified | Not specified |
| ARP | Not specified | 46.875 pg/ml[7] | 78.125 - 5000 pg/ml[7] | Not specified | Not specified | Not specified | Not specified |
| Euroimmun | EI 2606-9601 G | 15.2 pg/ml (detection limit)[8] | Not specified | CSF | Not specified | Not specified | Not specified |
| MyBioSource | MBS765517 | High sensitivity | Not specified | Body fluids, Tissue homogenates, Secretions[9] | Not specified | Not specified | Not specified |
Experimental Workflow and Methodologies
The majority of the compared this compound ELISA kits employ a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) format. This method offers high specificity and sensitivity for the detection of the target antigen. The general workflow for these kits is illustrated in the diagram below.
Detailed Experimental Protocol (General)
The following is a generalized protocol based on the methodologies of the reviewed sandwich ELISA kits. It is crucial to follow the specific instructions provided with the chosen kit , as incubation times, reagent concentrations, and washing steps can vary significantly.
1. Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute or dilute standards, detection antibodies, and other concentrated reagents as instructed in the kit manual.
-
Prepare serial dilutions of the standard to generate a standard curve.
-
Dilute samples to the recommended concentration range. The optimal dilution factor will depend on the sample type and the expected this compound concentration.
2. Assay Procedure:
-
Add a defined volume of standard, control, or sample to the appropriate wells of the antibody-pre-coated microplate.
-
Incubate the plate for the specified time and temperature to allow the this compound to bind to the immobilized capture antibody.
-
Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer. This step is critical for removing unbound substances.
-
Add the biotinylated detection antibody to each well and incubate. This antibody will bind to a different epitope on the captured this compound.
-
Wash the plate again to remove any unbound detection antibody.
-
Add a streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate. The streptavidin will bind to the biotin on the detection antibody.
-
Perform a final wash step to remove unbound streptavidin-HRP.
-
Add the TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change, typically from colorless to blue.
-
Incubate the plate in the dark for a specified period to allow for color development.
-
Stop the reaction by adding a stop solution, which will change the color from blue to yellow.
3. Data Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of this compound in the original sample.
Logic for Comparative Analysis
To select the most appropriate this compound ELISA kit for your research, a systematic comparison is essential. The following diagram outlines the logical steps involved in this decision-making process.
Concluding Remarks
The selection of an appropriate this compound ELISA kit is a critical step that can significantly impact the quality and reliability of research findings. This guide provides a comparative overview of several commercially available kits, highlighting their key performance characteristics. While the data presented here is a valuable starting point, it is highly recommended to consult the manufacturer's datasheets for the most up-to-date and lot-specific information. For critical applications, in-house validation of the chosen kit with your specific sample types is also advised to ensure optimal performance and data integrity.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Human this compound ELISA Kit Elisa Kit KE00396 | Proteintech [ptglab.com]
- 3. Novus Biologicals Human this compound - Ready-To-Use ELISA Kit (Colorimetric) 1 Kit | Buy Online | Novus Biologicals™ | Fisher Scientific [fishersci.no]
- 4. cusabio.com [cusabio.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Human NRGN (this compound) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. arp1.com [arp1.com]
- 8. euroimmun.es [euroimmun.es]
- 9. mybiosource.com [mybiosource.com]
Longitudinal Dynamics of CSF Neurogranin in Mild Cognitive Impairment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of longitudinal studies on cerebrospinal fluid (CSF) neurogranin as a biomarker in individuals with Mild Cognitive Impairment (MCI). This compound, a postsynaptic protein abundant in the hippocampus and cerebral cortex, is implicated in synaptic plasticity. Its concentration in the CSF is increasingly recognized as a valuable indicator of synaptic degeneration, a key pathological feature of neurodegenerative diseases such as Alzheimer's Disease (AD). This document synthesizes key findings, experimental methodologies, and relevant biological pathways to offer a comprehensive resource for researchers in the field.
Comparative Analysis of Longitudinal CSF this compound Studies in MCI
The following table summarizes quantitative data from key longitudinal studies investigating CSF this compound in MCI cohorts. These studies predominantly focus on the predictive value of baseline this compound levels for cognitive decline and conversion to AD, with some providing insights into the longitudinal changes of the biomarker itself.
| Study & Year | Cohort & Size | Follow-up Period | Key Findings in MCI Patients |
| Kester et al., 2015 [1] | Amsterdam Dementia Cohort (n=61 MCI) | Mean 2.0 years (for repeat CSF) | Baseline CSF this compound was significantly higher in MCI patients who progressed to AD compared to stable MCI patients (p=0.004). Higher baseline levels predicted progression to AD.[1] Longitudinally, CSF this compound levels did not show a significant increase over time in the MCI group as a whole.[1] |
| Portelius et al., 2015 [2][3] | Alzheimer's Disease Neuroimaging Initiative (ADNI) (n=173 MCI) | Up to 8 years | Higher baseline CSF this compound levels in MCI patients were associated with a more rapid cognitive decline, as measured by MMSE and ADAS-Cog scores.[2][3] High baseline this compound also correlated with longitudinal reductions in hippocampal volume and cortical glucose metabolism.[2][4] |
| Hampel et al., 2018 (Meta-analysis) | Multiple cohorts | N/A | This meta-analysis confirmed that elevated CSF this compound is a consistent finding in MCI, particularly in those who progress to AD. It reinforces the utility of this compound as a prognostic marker. |
| Sun et al., 2020 [5] | ADNI (n=193 MCI) | Up to 8 years | Increased baseline CSF this compound levels were significantly associated with longitudinal memory and executive function decline specifically in the MCI group.[5] |
| Janelidze et al., 2016 | Swedish BioFINDER study (n=144 MCI) | Mean 4.8 years | Baseline CSF this compound was an independent predictor of conversion to dementia in MCI patients. |
Experimental Protocols
The methodologies employed in these longitudinal studies, while broadly similar, have specific variations. The majority of the cited studies leverage the well-characterized patient cohorts and standardized procedures of the Alzheimer's Disease Neuroimaging Initiative (ADNI).
Patient Cohorts and Diagnosis
-
Inclusion Criteria: Participants are typically diagnosed with MCI based on established clinical criteria, such as the Petersen criteria. This includes subjective memory complaints, objective memory impairment, preserved general cognitive function, intact activities of daily living, and absence of dementia.
-
Exclusion Criteria: Common exclusion criteria include the presence of other neurological or psychiatric disorders that could account for cognitive impairment, significant systemic illness, and contraindications for lumbar puncture.
Cerebrospinal Fluid Collection and Processing
CSF is collected via lumbar puncture, typically in the morning after an overnight fast. Standardized protocols are followed to minimize pre-analytical variability:
-
Collection: 10-20 mL of CSF is collected into polypropylene tubes.
-
Centrifugation: Samples are centrifuged at low speed (e.g., 2000g for 10 minutes) at 4°C within one hour of collection to pellet any cellular debris.
-
Aliquoting and Storage: The clear supernatant is aliquoted into small-volume polypropylene tubes and stored at -80°C until analysis. The use of polypropylene tubes is crucial to prevent the adsorption of proteins to the tube walls.[6]
CSF this compound Immunoassays
The quantification of CSF this compound is predominantly performed using enzyme-linked immunosorbent assays (ELISAs).
-
Assay Principle: These are typically sandwich ELISAs. A capture antibody specific for this compound is coated onto a microplate. The CSF sample is added, and this compound binds to the capture antibody. A second, detection antibody (often biotinylated) that recognizes a different epitope of this compound is then added. Finally, a streptavidin-horseradish peroxidase conjugate and a substrate are used to generate a colorimetric signal that is proportional to the amount of this compound in the sample.
-
Specific Assays: Several in-house and commercially available ELISAs have been used. For instance, some studies have utilized an in-house ELISA developed at the University of Gothenburg, which has been crucial in many of the foundational studies. It is important to note that results from different assays may not be directly interchangeable due to differences in antibody specificity and assay protocols.[6]
Biological Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving this compound and a typical experimental workflow for longitudinal CSF biomarker studies.
References
- 1. This compound as a Cerebrospinal Fluid Biomarker for Synaptic Loss in Symptomatic Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cerebrospinal fluid this compound: relation to cognition and neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effects of CSF this compound and APOE ε4 on Cognition and Neuropathology in Mild Cognitive Impairment and Alzheimer’s Disease [frontiersin.org]
- 5. neurology.org [neurology.org]
- 6. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of this compound trunc P75, α-synuclein, and total tau in combination with Aβ(1-42)/Aβ(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Neurogranin as a Prognostic Marker in Dementia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of neurogranin with established cerebrospinal fluid (CSF) biomarkers for dementia, particularly Alzheimer's disease (AD). It synthesizes experimental data on the prognostic performance of this compound and offers detailed methodologies for its measurement, aiming to facilitate its validation and integration into research and clinical settings.
Comparative Performance of this compound
This compound, a postsynaptic protein, has emerged as a promising biomarker for synaptic dysfunction and neurodegeneration in dementia. Its levels in the CSF have been shown to correlate with cognitive decline and predict the progression from mild cognitive impairment (MCI) to AD. The following tables summarize the quantitative performance of this compound in comparison to and in combination with core AD biomarkers.
Diagnostic Accuracy for Alzheimer's Disease
| Biomarker/Ratio | Area Under the Curve (AUC) | Sensitivity | Specificity | Citation |
| This compound | 0.71 - 0.73 | 79% | 60% | [1] |
| Tau | 0.85 - 0.86 | - | - | [1] |
| p-tau181 | 0.81 | - | - | [1] |
| Aβ42 | 0.77 - 0.87 | - | - | [1] |
| This compound/Aβ42 | 0.89 | - | - | [1] |
| Tau/Aβ42 | 0.95 | - | - | [1] |
| p-tau181/Aβ42 | 0.95 | - | - | [1] |
Prognostic Value for Conversion from MCI to Alzheimer's Disease
| Biomarker | Hazard Ratio (95% CI) | p-value | Citation |
| This compound | 1.89 (1.29–2.78) | 0.001 | [1] |
| This compound/Aβ42 | 27.9 (6.93–112.1) | < 0.001 | [1] |
| Tau/Aβ42 | - | < 0.001 | [1] |
| p-tau181/Aβ42 | - | 0.002 | [1] |
Experimental Protocols
Cerebrospinal Fluid Collection and Storage
A standardized protocol for the collection and storage of CSF is crucial for reliable biomarker measurement. CSF should be collected in sterile polypropylene tubes and centrifuged to remove cellular components. The supernatant should then be aliquoted into polypropylene tubes and stored at -80°C until analysis. It is recommended to use low protein binding tubes for the quantification of this compound and other biomarkers in CSF.[2]
This compound Sandwich Immunoassay Protocol
This protocol is based on a sensitive sandwich immunoassay with electrochemiluminescence detection.[3]
-
Coating: 96-well microtiter plates are coated with the capturing monoclonal antibody, Ng7 (recognizing the C-terminus of this compound), at a concentration of 2.0 μg/mL in phosphate-buffered saline (PBS). The plates are incubated overnight at room temperature.
-
Washing: Plates are washed four times with PBS containing 0.05% Tween 20.
-
Blocking: Plates are blocked to prevent non-specific binding.
-
Sample Incubation: CSF samples and standards are added to the wells and incubated.
-
Washing: Plates are washed as described in step 2.
-
Detection Antibody Incubation: A labeled detection antibody is added to the wells and incubated.
-
Washing: Plates are washed as described in step 2.
-
Signal Development and Reading: A substrate is added to induce a chemiluminescent signal, which is then read using a suitable plate reader.
Signaling Pathways and Workflows
This compound's Role in Long-Term Potentiation
This compound plays a key role in synaptic plasticity, specifically in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. It is highly expressed in dendritic spines, where it regulates calcium/calmodulin signaling.
Caption: this compound's role in the Long-Term Potentiation signaling pathway.
Experimental Workflow for this compound Validation
The following diagram illustrates a typical workflow for validating this compound as a prognostic biomarker in dementia.
Caption: Experimental workflow for validating CSF this compound as a prognostic marker.
Logical Relationship of this compound to Dementia Progression
This diagram outlines the proposed logical relationship between synaptic dysfunction, CSF this compound levels, and the progression of dementia.
Caption: Logical flow from synaptic dysfunction to dementia progression with this compound as a marker.
References
- 1. Diagnostic and Prognostic Utility of the Synaptic Marker this compound in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of this compound trunc P75, α-synuclein, and total tau in combination with Aβ(1-42)/Aβ(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased CSF this compound concentration is specific to Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Neurogranin as a Biomarker in Neurological Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogranin (Ng), a postsynaptic protein primarily expressed in the cerebral cortex and hippocampus, is emerging as a key biomarker for synaptic integrity and function. While its role in Alzheimer's disease is well-documented, its utility in other neurological disorders is an area of active investigation. This guide provides a comparative analysis of this compound as a biomarker in Parkinson's disease, Creutzfeldt-Jakob disease, frontotemporal dementia, and multiple sclerosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Comparative Analysis of Cerebrospinal Fluid (CSF) this compound Levels
The following table summarizes the quantitative findings on CSF this compound concentrations across various neurological disorders from multiple studies.
| Neurological Disorder | Patient Group | Control Group | This compound Level Change | Key Findings and Statistics | References |
| Parkinson's Disease (PD) | 190 PD patients | 48 healthy controls | Decreased | Significantly decreased CSF Ng in PD patients (p<0.001). Strong positive correlation with α-synuclein (R²=0.66) and total tau (R²=0.64). | [1] |
| 157 PD, 29 PDD, 11 DLB, 26 MSA, 21 PSP | 47 healthy controls | Decreased | Ng was decreased in PD, PD with dementia (PDD), multiple system atrophy (MSA), and progressive supranuclear palsy (PSP) compared to controls. | [2][3] | |
| Creutzfeldt-Jakob Disease (CJD) | 81 CJD patients | 64 neurological controls | Increased | CSF Ng was significantly increased in CJD patients (571±291 pg/mL) compared to controls (120±65 pg/mL) (p<0.001). | [4] |
| 81 CJD patients | 46 Alzheimer's disease patients | Increased | Ng levels were able to differentiate CJD from AD (p<0.001, AUC=0.85). | [4][5] | |
| CJD subtypes | CJD subtypes | Varies by subtype | Ng concentrations were significantly higher in CJD MM1/MV1 subtypes (718±306 pg/mL) compared to VV2 subtypes (373±160 pg/mL) (p<0.01). | [4] | |
| Frontotemporal Dementia (FTD) | 9 FTD patients | 23 healthy controls | No significant change | No significant difference in CSF Ng concentrations between FTD patients and healthy controls. | [6] |
| 20 behavioral variant FTD (bvFTD) | 19 healthy controls | No significant change | No significant difference in CSF Ng concentrations between bvFTD and controls. | [6] | |
| 21 speech variant FTD (svFTD) | 19 healthy controls | No significant change | No significant difference in CSF Ng concentrations between svFTD and controls. | [6] | |
| Multiple Sclerosis (MS) | 48 untreated MS patients | 50 controls with other neurological diseases | Decreased in cognitively impaired | Significantly lower CSF Ng levels in MS patients with domain-specific cognitive impairment compared to those without (p=0.007). | [7][8] |
| 13 relapsing-remitting MS (RRMS) | N/A (baseline vs. post-treatment) | Increased post-treatment | Baseline CSF Ng was 478.0 ± 108.2 pg/mL and significantly increased to 582.5 ± 50.8 pg/mL after 12 months of ocrelizumab treatment (p=0.021). | [9] |
Experimental Protocols
The quantification of this compound in cerebrospinal fluid is predominantly performed using enzyme-linked immunosorbent assays (ELISAs). Below is a generalized protocol based on commercially available kits and published research.
Cerebrospinal Fluid (CSF) Sample Handling
-
Collection: CSF should be collected in sterile polypropylene tubes.[6]
-
Processing: Centrifuge the CSF at 2000 x g for 10 minutes at room temperature to remove cells and other debris.[10]
-
Storage: Aliquot the supernatant into low-protein-binding polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[10][11]
This compound ELISA Protocol (Example)
This protocol is a summary of common steps found in commercial ELISA kits. Investigators should always refer to the specific manufacturer's instructions for the kit being used.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit's instructions. This typically involves reconstituting lyophilized standards and diluting concentrated buffers.
-
Plate Preparation: The 96-well microplate is typically pre-coated with a capture antibody specific for this compound.
-
Sample Incubation:
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 5 times) with the provided wash buffer.[12]
-
Enzyme Conjugate Incubation:
-
Washing: Repeat the washing step as described above.
-
Substrate Incubation:
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change, typically from blue to yellow.[12]
-
Data Acquisition: Read the absorbance of each well at a specified wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve generated from the calibrators.
Signaling Pathways and Experimental Workflows
This compound's Role in Synaptic Plasticity
This compound is a key regulator of synaptic plasticity, particularly in the hippocampus, through its interaction with calmodulin (CaM).[13] This interaction is crucial for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][14]
Experimental Workflow for CSF this compound Analysis
The process of analyzing this compound in CSF involves several key steps, from sample collection to data interpretation.
Conclusion
Cerebrospinal fluid this compound shows distinct patterns across different neurological disorders, suggesting its potential as a differential biomarker. While elevated in Creutzfeldt-Jakob disease, it appears to be decreased in Parkinson's disease and related synucleinopathies. In multiple sclerosis, lower levels may be associated with cognitive impairment. In contrast, levels in frontotemporal dementia do not seem to differ significantly from healthy controls. These findings underscore the importance of this compound as a marker of synaptic health and its potential to elucidate the underlying pathophysiology of various neurological conditions. Further research is warranted to validate these findings in larger, longitudinal cohorts and to explore the therapeutic implications of modulating this compound-related pathways.
References
- 1. Long-term potentiation: two pathways meet at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebrospinal fluid levels of this compound in Parkinsonian disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. CSF this compound as a neuronal damage marker in CJD: a comparative study with AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased CSF this compound concentration is specific to Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF synaptic biomarkers and cognitive impairment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF synaptic biomarkers and cognitive impairment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of this compound trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. euroimmun.es [euroimmun.es]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Frontiers | this compound: A Potential Biomarker of Neurological and Mental Diseases [frontiersin.org]
- 14. This compound phosphorylation fine-tunes long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Neurogranin and SNAP-25: Synaptic Proteins as Functional Players and Disease Biomarkers
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of synaptic function and neurodegeneration, the roles of specific proteins provide critical insights into molecular mechanisms and potential therapeutic targets. Among these, the postsynaptic protein Neurogranin (Ng) and the presynaptic protein Synaptosomal-Associated Protein 25 (SNAP-25) have emerged as key players in synaptic plasticity and as valuable biomarkers for synaptic damage, particularly in Alzheimer's disease (AD). This guide provides a comprehensive head-to-head comparison of this compound and SNAP-25, detailing their functional roles, their performance as biomarkers with supporting quantitative data, and the experimental protocols used for their analysis.
Molecular and Functional Profile
This compound and SNAP-25 operate at different sides of the synapse but are both integral to the processes that underpin learning and memory.
This compound (Ng) is a 7.5 kDa calmodulin-binding protein primarily located in the dendritic spines of postsynaptic neurons in brain regions like the hippocampus and cerebral cortex.[1][2] Its main function is to regulate the availability of calmodulin (CaM), a key mediator of calcium signaling.[1][3] In the absence of calcium, this compound sequesters CaM, but upon calcium influx and phosphorylation by Protein Kinase C (PKC), it releases CaM, allowing it to activate downstream pathways crucial for long-term potentiation (LTP), a cellular correlate of memory formation.[3][4][5]
SNAP-25 , a 25 kDa protein, is a core component of the presynaptic SNARE (Soluble NSF Attachment Protein Receptor) complex.[6][7] It is a t-SNARE, anchored to the presynaptic plasma membrane, and it plays an indispensable role in neurotransmitter release.[6][8] SNAP-25 contributes two α-helices to form a four-helix bundle with syntaxin-1 (another t-SNARE) and synaptobrevin/VAMP2 (a v-SNARE on the synaptic vesicle).[6][8][9] The assembly of this SNARE complex drives the fusion of synaptic vesicles with the plasma membrane, a critical step for exocytosis.[8][9][10]
Table 1: General Properties of this compound and SNAP-25
| Feature | This compound (Ng) | SNAP-25 |
| Full Name | This compound (also known as RC3, p17)[2] | Synaptosomal-Associated Protein 25[6] |
| Molecular Weight | ~7.5 kDa[2] | ~25 kDa[6] |
| Primary Location | Postsynaptic: dendritic spines[1][3] | Presynaptic: plasma membrane[7][11] |
| Primary Function | Regulation of calmodulin (CaM) availability, modulation of long-term potentiation (LTP)[1][3][4] | Component of the SNARE complex, mediates synaptic vesicle fusion and neurotransmitter release[6][8][9] |
| Key Interactions | Calmodulin (CaM), Protein Kinase C (PKC)[1][3] | Syntaxin-1, Synaptobrevin (VAMP2), Munc18, Complexin[7][8][9] |
Role in Synaptic Signaling Pathways
The distinct localization of this compound and SNAP-25 dictates their involvement in separate but complementary signaling pathways that govern synaptic strength and communication.
This compound and Postsynaptic Plasticity
This compound is a critical modulator of postsynaptic calcium signaling, which is essential for inducing LTP. It acts as a "calmodulin reservoir," fine-tuning the activation of CaM-dependent enzymes like CaMKII.
Caption: this compound's role in modulating Calmodulin availability for LTP.
SNAP-25 and Presynaptic Vesicle Fusion
SNAP-25 is a central component of the machinery that executes neurotransmitter release. Its interaction with other SNARE proteins is a highly regulated process, culminating in membrane fusion.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Potential Biomarker of Neurological and Mental Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term potentiation: two pathways meet at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. This compound phosphorylation fine-tunes long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNAP25 - Wikipedia [en.wikipedia.org]
- 7. SNAP-25, a Known Presynaptic Protein with Emerging Postsynaptic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Multifaceted Role of SNARE Proteins in Membrane Fusion [frontiersin.org]
- 9. SNARE Proteins in Synaptic Vesicle Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vesicle fusion - Wikipedia [en.wikipedia.org]
- 11. Expression and Function of SNAP-25 as a Universal SNARE Component in GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Neurogranin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of neurogranin, a key protein in synaptic plasticity, is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively detailed in publicly available safety data sheets, a comprehensive operational plan based on best practices for handling potentially hazardous biological materials can ensure the safety of laboratory personnel and the environment.
This compound and its related reagents should be treated with care, assuming they are biologically active and potentially hazardous until proven otherwise. Adherence to institutional and local environmental health and safety (EHS) guidelines is paramount.
Risk Assessment and Handling
Before beginning any procedure involving this compound, a thorough risk assessment should be conducted. This includes reviewing all available information on the specific form of this compound being used (e.g., recombinant protein, tissue samples). All handling should be performed using appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Waste Segregation and Collection: A Step-by-Step Approach
Proper segregation of this compound-containing waste is essential to prevent environmental release and ensure correct disposal.
-
Dedicated Waste Container : All materials contaminated with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling : The container must be labeled with "Hazardous Waste," the name of the substance (this compound), the primary hazard (e.g., Biohazard, Chemical Hazard), the date, and the responsible researcher's name and contact information.
-
Waste Streams : Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.
Table 1: Characteristics of this compound-Containing Waste
| Waste Type | Description | Recommended Container |
| Solid Waste | Pipette tips, gloves, tubes, and other disposables contaminated with this compound. | Labeled, leak-proof, puncture-resistant biohazard bag or container. |
| Liquid Waste | Solutions containing this compound, cell culture media, and rinsate from contaminated glassware. | Labeled, sealed, and leak-proof chemical waste container. |
| "Empty" Containers | Vials and tubes that held this compound solutions. | These should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The rinsed container should still be disposed of as hazardous solid waste. |
Disposal Procedures
Once the waste container is full or ready for disposal, it should be securely sealed. The exterior of the container should be decontaminated with a suitable disinfectant. The sealed and labeled container should then be moved to the laboratory's designated satellite accumulation area for hazardous waste. Finally, log the waste container for pickup according to your institution's EHS procedures.
Never dispose of this compound-containing waste down the drain or in the regular trash.
Experimental Protocols: General Decontamination
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound-containing waste, the following diagram illustrates the key decision-making and procedural steps from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
This guidance provides a framework for the safe handling and disposal of this compound in a research setting. It is crucial to supplement this information with specific training and protocols provided by your institution's Environmental Health and Safety department to ensure full compliance and safety.
Essential Safety and Operational Guide for Handling Neurogranin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with neurogranin. The following procedural steps and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is essential. While specific formulations of this compound may not be classified as hazardous, the toxicological properties of the protein may not be fully investigated.[1][2] Therefore, a cautious approach is warranted. The following personal protective equipment is recommended as a minimum standard:[3][4][5]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use Cases |
| Eye and Face | Safety Glasses/Goggles | Must be worn at all times to protect against accidental splashes.[3][5][6] |
| Face Shield | Recommended when there is a significant risk of splashes or when handling larger volumes of this compound solutions.[3] | |
| Hand | Disposable Gloves | Nitrile gloves are preferred.[4] Gloves should be changed immediately if contaminated, and hands should be washed thoroughly after removal.[4] |
| Body | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from contamination.[3][4] |
| Closed-toe Shoes | Required for all laboratory work to protect feet from spills and falling objects.[3][6] | |
| Respiratory | Surgical Mask/Respirator | A surgical mask may be used to prevent inhalation of aerosols, especially when handling lyophilized powder.[3] For procedures with a high risk of aerosol generation, a fitted N95 respirator should be considered. |
II. Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
A. Reconstitution of Lyophilized this compound:
Many commercial preparations of this compound are supplied in a lyophilized form.[7]
-
Before opening , centrifuge the vial at a low speed to ensure the powder is at the bottom.
-
Refer to the manufacturer's data sheet for the recommended solvent (e.g., sterile water).[7]
-
Slowly add the specified volume of solvent to the vial.
-
Gently mix by pipetting or vortexing at a low speed to dissolve the protein completely. Avoid vigorous shaking to prevent denaturation.
-
Aliquot the reconstituted solution into smaller volumes to minimize freeze-thaw cycles.[7]
B. Storage:
-
Lyophilized Powder: Store at -20°C to -80°C for long-term stability.[7]
-
Reconstituted Solution: Store aliquots at -20°C to -80°C.[7] Avoid repeated freeze-thaw cycles.[7]
Workflow for Reconstituting and Storing this compound
Caption: Workflow for the reconstitution and storage of lyophilized this compound.
III. Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Table 2: Emergency Procedures for this compound Spills and Exposure
| Incident | Procedure |
| Minor Spill | 1. Alert nearby personnel. 2. Wear appropriate PPE (gloves, lab coat, eye protection). 3. Cover the spill with absorbent material. 4. Clean the area with a suitable disinfectant (e.g., 10% bleach solution), followed by water. 5. Dispose of all contaminated materials as hazardous waste. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office. 3. Prevent others from entering the area. 4. Follow the guidance of trained emergency personnel for cleanup. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately. 2. Seek medical attention if you feel unwell. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
IV. Disposal Plan
As a novel research chemical, all waste contaminated with this compound should be treated as hazardous chemical waste.[8]
A. Waste Segregation and Collection:
-
Solid Waste: All contaminated materials, including gloves, pipette tips, vials, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused or expired this compound solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container.[8] Do not dispose of this compound solutions down the drain.[8]
B. Labeling and Storage of Waste:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible chemicals.[8]
C. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8]
Disposal Decision Pathway
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. research.uci.edu [research.uci.edu]
- 7. huabio.com [huabio.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
